molecular formula C35H44N6O7S2 B15554278 Sulfo-Cy5-N3

Sulfo-Cy5-N3

Cat. No.: B15554278
M. Wt: 724.9 g/mol
InChI Key: FKUPPCIOTWHEDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfo-Cy5-N3 is a useful research compound. Its molecular formula is C35H44N6O7S2 and its molecular weight is 724.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C35H44N6O7S2

Molecular Weight

724.9 g/mol

IUPAC Name

2-[(1E,3E,5E)-5-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-1,3,3-trimethylindol-1-ium-5-sulfonate

InChI

InChI=1S/C35H44N6O7S2/c1-34(2)27-23-25(49(43,44)45)16-18-29(27)40(5)31(34)13-8-6-9-14-32-35(3,4)28-24-26(50(46,47)48)17-19-30(28)41(32)22-11-7-10-15-33(42)37-20-12-21-38-39-36/h6,8-9,13-14,16-19,23-24H,7,10-12,15,20-22H2,1-5H3,(H2-,37,42,43,44,45,46,47,48)

InChI Key

FKUPPCIOTWHEDE-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

what is Sulfo-Cy5-N3 fluorescent dye

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Sulfo-Cy5-N3 Fluorescent Dye

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a water-soluble, far-red fluorescent dye that belongs to the cyanine (B1664457) dye family.[1] It is functionalized with an azide (B81097) (-N3) group, making it a key reagent for bioorthogonal labeling through "click chemistry".[2][3][4] The presence of sulfonate groups enhances its water solubility, rendering it ideal for labeling biological molecules in aqueous environments without causing denaturation or aggregation.[1] Its intense brightness, high photostability, and emission in the far-red part of the spectrum (where cellular autofluorescence is minimal) make it an excellent choice for a variety of sensitive fluorescence-based applications, including microscopy, flow cytometry, and in vivo imaging.[1]

This guide provides a comprehensive overview of the technical properties of this compound, detailed protocols for its application in bioconjugation and cellular imaging, and visual diagrams to illustrate key processes.

Core Properties and Specifications

The utility of this compound is defined by its chemical and spectral characteristics. These properties have been aggregated from various suppliers and are summarized below. Minor variations in reported values may exist between manufacturers.

Chemical Properties
PropertyValueSource(s)
Synonyms Sulfo-Cyanine5-azide[5][6][7]
Molecular Formula C37H48N6O10S3 (free acid)[8][9]
Molecular Weight ~833.01 g/mol (free acid)[8][9]
Reactive Group Azide (-N3)[2][3]
Solubility Water, DMSO, DMF[8][9]
Appearance Blue powder[8]
Spectroscopic Properties
PropertyValueSource(s)
Excitation Maximum (λex) 642 - 647 nm[2][5][8]
Emission Maximum (λem) 662 - 670 nm[2][5][8]
Molar Extinction Coeff. (ε) ~251,000 - 271,000 L·mol⁻¹·cm⁻¹[8]
Fluorescence Far-Red[1][2]

Principles of Application: Click Chemistry

This compound is designed for covalent labeling of target molecules via click chemistry. This involves the reaction of its azide group with a compatible alkyne-functionalized molecule. This bioorthogonal reaction is highly specific and efficient, occurring under mild conditions suitable for biological samples.[5] There are two primary methods for utilizing this compound:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This robust and fast reaction requires a copper(I) catalyst, typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[6] Ligands like TBTA can be used to stabilize the copper(I) ion and improve reaction efficiency.[7] This method is widely used for in vitro conjugations.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).[2][3] The high ring strain of the cyclooctyne allows the reaction to proceed efficiently without the need for a cytotoxic copper catalyst, making SPAAC ideal for labeling in living cells and whole organisms.[10]

Experimental Protocols

The following sections provide detailed methodologies for common applications of this compound.

General Preparation of this compound Solutions
  • Stock Solution (1-10 mM): Carefully weigh out the this compound powder and dissolve it in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[6] For example, to make a 10 mM stock solution, dissolve 0.83 mg of this compound (MW ~833 g/mol ) in 100 µL of DMSO.

  • Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light and moisture.[6][7] Stock solutions are typically stable for 1-6 months.[2] Avoid repeated freeze-thaw cycles.[6]

  • Working Solution (0.1-100 µM): Immediately before use, dilute the stock solution to the desired final concentration in an appropriate reaction buffer (e.g., PBS pH 7.4, Tris-HCl pH 7.4).[6][7]

Protocol 1: Labeling of an Alkyne-Modified Antibody (CuAAC)

This protocol describes the labeling of an antibody that has been pre-functionalized with a terminal alkyne group.

Materials:

  • Alkyne-modified antibody in an amine-free buffer (e.g., PBS)

  • This compound stock solution (10 mM in DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄) solution (10 mM in water)

  • Tris(benzyltriazolylmethyl)amine (TBTA) solution (10 mM in DMSO)

  • Sodium ascorbate (B8700270) solution (100 mM in water, freshly prepared)

  • Reaction Buffer: PBS, pH 7.4

  • Purification column (e.g., size-exclusion chromatography, desalting column)

Methodology:

  • Prepare the Antibody: Adjust the concentration of the alkyne-modified antibody to 1-5 mg/mL in the reaction buffer.

  • Prepare the Catalyst Premix: In a microcentrifuge tube, mix equal volumes of the 10 mM CuSO₄ solution and the 10 mM TBTA solution. Vortex briefly.

  • Initiate the Reaction: a. To the antibody solution, add this compound stock solution to achieve a final concentration of 100-200 µM (this represents a molar excess over the antibody). b. Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[7] c. Add the CuSO₄/TBTA premix to a final copper concentration of 0.1-1 mM.[7]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[6] Gentle mixing can be applied.

  • Purification: Remove the unreacted dye and catalyst components by passing the reaction mixture through a desalting or size-exclusion chromatography column equilibrated with PBS.[6] The first colored fraction to elute will be the labeled antibody.

  • Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~647 nm (for Sulfo-Cy5).

Protocol 2: Live Cell Labeling of a DBCO-Modified Protein (SPAAC)

This protocol is for labeling a protein on the surface of live cells that has been metabolically or enzymatically engineered to contain a DBCO group.

Materials:

  • Cells expressing the DBCO-modified target protein

  • This compound stock solution (1 mM in DMSO)

  • Cell culture medium (serum-free or complete, as appropriate)

  • Wash Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Fluorescence microscope with appropriate filter sets (e.g., Ex: 640 nm, Em: 670 nm)

Methodology:

  • Cell Preparation: Culture cells on a suitable imaging plate (e.g., glass-bottom dish) until they reach the desired confluency.

  • Prepare Labeling Medium: Dilute the this compound stock solution into pre-warmed cell culture medium to a final concentration of 1-10 µM.[6] The optimal concentration should be determined empirically.

  • Labeling: a. Remove the existing culture medium from the cells. b. Gently wash the cells once with warm PBS. c. Add the this compound labeling medium to the cells.

  • Incubation: Incubate the cells for 30 minutes to 2 hours at 37°C in a CO₂ incubator.[6] The incubation time may require optimization.

  • Washing: a. Remove the labeling medium. b. Wash the cells 2-3 times with warm PBS to remove any unbound dye and reduce background fluorescence.[11]

  • Imaging: Add fresh imaging medium (e.g., PBS or phenol (B47542) red-free medium) to the cells and proceed with imaging on a fluorescence or confocal microscope.[11]

Mandatory Visualizations

Logical Workflow for Bioconjugation

The following diagram illustrates the general workflow for labeling a target biomolecule with this compound using click chemistry.

G cluster_0 Reactant Preparation cluster_1 Click Reaction cluster_2 Post-Reaction Target Alkyne or DBCO-Modified Biomolecule Reaction Mix & Incubate (CuAAC or SPAAC) Target->Reaction Target Dye This compound (Azide Dye) Dye->Reaction Label Purification Purification (e.g., Chromatography) Reaction->Purification Crude Product Analysis Analysis (e.g., Microscopy, Flow Cytometry) Purification->Analysis Labeled Conjugate

Caption: General workflow for labeling biomolecules using this compound via click chemistry.

Click Chemistry Mechanisms

This diagram shows the two primary click chemistry pathways available for this compound.

G Azide This compound CuAAC CuAAC Reaction Azide->CuAAC SPAAC SPAAC Reaction Azide->SPAAC Alkyne Terminal Alkyne -C≡CH Alkyne->CuAAC DBCO Strained Cyclooctyne (e.g., DBCO) DBCO->SPAAC Product Stable Triazole Linkage (Sulfo-Cy5 Conjugate) CuAAC->Product + Cu(I) Catalyst + Reducing Agent SPAAC->Product No Catalyst (Bioorthogonal) G Ligand Alkyne-Ligand + this compound (Labeled Ligand) Binding Ligand-Receptor Binding Ligand->Binding Receptor Cell Surface Receptor Receptor->Binding Internalization Endocytosis Binding->Internalization Endosome Early Endosome (Fluorescent Signal Inside Cell) Internalization->Endosome Signaling Downstream Signaling Cascade Endosome->Signaling Degradation Lysosomal Degradation Endosome->Degradation

References

Sulfo-Cy5-N3: An In-Depth Technical Guide to its Principle of Action in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, experimental protocols, and key data associated with Sulfo-Cy5-N3, a water-soluble, far-red fluorescent dye integral to modern bioconjugation techniques. Its utility lies in its azide (B81097) functional group, which enables highly specific and efficient covalent labeling of biomolecules through "click chemistry."

Core Principle of Action: Azide-Alkyne Cycloaddition

The functionality of this compound is centered on the 1,3-dipolar cycloaddition reaction between its azide moiety and an alkyne. This reaction, a cornerstone of click chemistry, forms a stable triazole linkage. Two primary modalities of this reaction are employed: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This robust and widely used reaction requires a copper(I) catalyst to proceed efficiently at biocompatible temperatures.[1][2] The copper catalyst activates the terminal alkyne, facilitating a regioselective reaction with the azide of this compound to yield a 1,4-disubstituted triazole. A reducing agent, such as sodium ascorbate (B8700270), is typically used to maintain copper in its active Cu(I) oxidation state.[1][2]

2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This catalyst-free alternative is ideal for applications in living systems where the cytotoxicity of copper is a concern.[3] SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which possesses high ring strain that significantly lowers the activation energy of the cycloaddition reaction with an azide.[3] This allows the reaction to proceed rapidly and spontaneously under physiological conditions.[3]

Quantitative Data Summary

The photophysical properties of Sulfo-Cy5 make it a valuable tool for fluorescence-based detection and imaging. Key quantitative data are summarized in the table below.

PropertyValueReferences
Excitation Maximum (λex)~647 nm[4][5]
Emission Maximum (λem)~663-671 nm[5][6]
Molar Extinction Coefficient (ε)~250,000 - 271,000 L·mol⁻¹·cm⁻¹[4][7]
Quantum Yield (Φ)~0.2[7]
Molecular Weight~833.01 g/mol [5]
SolubilityWater, DMSO, DMF[4]

Signaling Pathway & Experimental Workflow Diagrams

To visually represent the core mechanisms of action, the following diagrams illustrate the CuAAC and SPAAC pathways.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_reaction Reaction Sulfo_Cy5_N3 This compound (Azide) Intermediate Copper-Acetylide Intermediate Sulfo_Cy5_N3->Intermediate Cycloaddition Alkyne Alkyne-modified Molecule Alkyne->Intermediate Activation by Cu(I) Cu_II Copper(II) Sulfate (CuSO4) Reducer Sodium Ascorbate Cu_II->Reducer Reduction Cu_I Copper(I) - Active Catalyst Reducer->Cu_I Generates Product Triazole-linked Sulfo-Cy5 Conjugate Intermediate->Product Forms

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.

SPAAC_Mechanism cluster_reactants Reactants cluster_reaction Reaction Sulfo_Cy5_N3 This compound (Azide) Transition_State [3+2] Cycloaddition Transition State Sulfo_Cy5_N3->Transition_State DBCO DBCO-modified Molecule (Strained Alkyne) DBCO->Transition_State Product Triazole-linked Sulfo-Cy5 Conjugate Transition_State->Product Spontaneous Formation

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow.

Experimental Protocols

The following are generalized protocols for performing CuAAC and SPAAC reactions with this compound. Optimization may be required for specific biomolecules and applications.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol is adapted for labeling proteins in a cell lysate.[1][8]

Materials:

  • This compound

  • Alkyne-modified protein lysate (1-5 mg/mL)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (100 mM in water)

  • Copper(II) Sulfate (CuSO₄) solution (20 mM in water)

  • Sodium Ascorbate solution (300 mM in water, freshly prepared)

  • DMSO or water for stock solutions

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in DMSO or water to a stock concentration of 10 mM.

    • Prepare stock solutions of THPTA, CuSO₄, and sodium ascorbate as listed above.

  • Reaction Setup:

    • In a microfuge tube, combine 50 µL of the alkyne-modified protein lysate with 90 µL of PBS buffer.

    • Add 20 µL of a 2.5 mM working solution of this compound.

  • Catalyst Addition:

    • Add 10 µL of the 100 mM THPTA solution and vortex briefly.

    • Add 10 µL of the 20 mM CuSO₄ solution and vortex briefly.

  • Initiate Reaction:

    • Add 10 µL of the freshly prepared 300 mM sodium ascorbate solution to initiate the reaction and vortex briefly.

  • Incubation:

    • Protect the reaction from light and incubate for 30 minutes at room temperature.

  • Downstream Analysis:

    • The Sulfo-Cy5-labeled proteins are now ready for downstream processing and analysis, such as SDS-PAGE and fluorescence imaging.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol

This protocol provides a general method for conjugating this compound to a DBCO-modified antibody.[9][10]

Materials:

  • This compound

  • DBCO-modified antibody

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • DMSO

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in DMSO to a stock concentration of 10 mM.

    • Ensure the DBCO-modified antibody is in a suitable buffer, such as PBS, at a known concentration.

  • Reaction Setup:

    • In a reaction vial, combine the DBCO-modified antibody solution with the this compound stock solution. A molar excess of this compound (e.g., 5-20 equivalents) is typically used to ensure complete labeling of the antibody.

    • The final concentration of DMSO should be kept low (typically <10% v/v) to avoid denaturation of the antibody.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. The reaction time may require optimization depending on the specific reactants.

  • Purification:

    • Remove unreacted this compound using a desalting column (size exclusion chromatography) or dialysis against PBS.

  • Characterization:

    • The resulting Sulfo-Cy5-labeled antibody can be characterized by UV-Vis spectroscopy to determine the degree of labeling and is ready for use in downstream applications such as immunoassays or cellular imaging.

References

An In-depth Technical Guide to Sulfo-Cy5-N3 Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Sulfo-Cy5-N3, a versatile fluorescent probe, and its application in click chemistry for bioconjugation and cellular imaging. We will delve into the core principles of both Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) azide-alkyne cycloaddition reactions, offering detailed experimental protocols and quantitative data to empower your research and development endeavors.

Introduction to this compound

This compound is a water-soluble, far-red fluorescent dye that is an invaluable tool in modern life sciences research.[1] Its structure incorporates a sulfonate group, which imparts high aqueous solubility, making it ideal for labeling biological macromolecules in their native environment without the need for organic co-solvents that can be detrimental to protein structure and function.[2][3] The key feature of this compound is the presence of a terminal azide (B81097) (-N3) group, which allows it to readily participate in "click chemistry" reactions.[4][5] This enables the covalent attachment of the bright and photostable Cy5 fluorophore to a wide array of biomolecules with high specificity and efficiency.

The far-red spectral properties of Sulfo-Cy5 are particularly advantageous for biological imaging, as they fall within a region of the spectrum where cellular autofluorescence is minimal, leading to a high signal-to-noise ratio.[6] This makes it an excellent choice for a variety of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.[]

Physicochemical and Spectral Properties

The properties of this compound are summarized in the table below. It is important to note that slight variations in molecular weight and formula may exist between different suppliers due to differences in the counter-ion and linker arm.

PropertyValueReference(s)
Synonyms Sulfo-Cyanine5 Azide, Cy5 Azide[8]
Molecular Formula C37H48N6O10S3[9]
Molecular Weight 833 g/mol [6][9]
CAS Number 1782950-80-4[9]
Excitation Maximum (λex) ~647 nm[9]
Emission Maximum (λem) ~663-671 nm[4][6]
Extinction Coefficient ~250,000 - 271,000 M⁻¹cm⁻¹[6][10]
Quantum Yield (Φ) ~0.28[10]
Solubility Water, DMSO, DMF[6][9]
Storage Store at -20°C, protect from light. Stock solutions are stable for up to 6 months at -80°C.[4][4]

The Core of Click Chemistry: CuAAC and SPAAC

Click chemistry refers to a class of reactions that are rapid, high-yielding, and highly specific, occurring under mild, biocompatible conditions.[11] For this compound, the primary click reactions involve the cycloaddition of its azide group with an alkyne. This can be achieved through two main pathways: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[4][5]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective reaction between a terminal alkyne and an azide, catalyzed by a copper(I) species.[11][12] This reaction exclusively produces a stable 1,4-disubstituted 1,2,3-triazole linkage.[11] The copper(I) catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate (B8700270).[13] To prevent copper-mediated damage to biomolecules and to enhance reaction efficiency, a chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often included.[13][14]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System This compound This compound Product Labeled Biomolecule (1,4-disubstituted triazole) This compound->Product Azide Terminal_Alkyne Terminal Alkyne (on biomolecule) Terminal_Alkyne->Product Alkyne Cu(II) Cu(II)SO4 Cu(I) Cu(I) Cu(II)->Cu(I) Reduction Reducing_Agent Sodium Ascorbate Reducing_Agent->Cu(I) Cu(I)->Product Catalysis Ligand THPTA Ligand Ligand->Cu(I) Stabilization

Figure 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), as the alkyne partner.[6][15] The high ring strain of the cyclooctyne provides the thermodynamic driving force for the reaction with an azide, eliminating the need for a cytotoxic copper catalyst.[13][15] This makes SPAAC particularly well-suited for applications in living cells and in vivo where copper toxicity is a concern.[14] However, SPAAC reactions are generally slower than their copper-catalyzed counterparts.[16]

SPAAC_Mechanism cluster_reactants Reactants This compound This compound Product Labeled Biomolecule (Triazole linkage) This compound->Product Azide Strained_Alkyne Strained Alkyne (e.g., DBCO on biomolecule) Strained_Alkyne->Product Alkyne

Figure 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow.

Quantitative Comparison of CuAAC and SPAAC
FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Reference(s)
Catalyst Copper(I)None (driven by ring strain)[14][15]
Biocompatibility Potentially cytotoxic due to copper, but can be mitigated with ligands.Highly biocompatible, ideal for in vivo applications.[13][14]
Reaction Rate Generally faster (second-order rate constants ~10 M⁻¹s⁻¹)Generally slower (second-order rate constants vary widely with cyclooctyne used).[17]
Regioselectivity Highly regioselective, yielding the 1,4-disubstituted triazole.Can produce a mixture of regioisomers.[14]
Reactant Size Terminal alkyne is small.Strained cyclooctynes (e.g., DBCO) are bulkier.[17]
Typical Reaction Time Minutes to a few hours.Several hours to overnight.[17]

Experimental Protocols

The following are detailed protocols for labeling proteins and cell surfaces using this compound click chemistry. These should be considered as a starting point and may require optimization for specific applications.

Protein Labeling via CuAAC

This protocol describes the labeling of a protein containing a terminal alkyne modification.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.4.

  • This compound.

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water).

  • THPTA stock solution (e.g., 100 mM in water).

  • Sodium ascorbate stock solution (e.g., 300 mM in water, freshly prepared).

  • DMSO (anhydrous).

  • Purification column (e.g., spin desalting column or size-exclusion chromatography column).

Protocol:

  • Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.[18]

  • Prepare the protein solution: Adjust the concentration of the alkyne-modified protein to 1-5 mg/mL in PBS.

  • Prepare the catalyst premix: In a microcentrifuge tube, combine the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.

  • Initiate the labeling reaction:

    • To the protein solution, add this compound stock solution to achieve a 5-20 fold molar excess over the protein. The final DMSO concentration should be below 10%.

    • Add the THPTA/CuSO₄ premix to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubate the reaction: Gently mix and incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purify the labeled protein: Remove the excess dye and reaction components using a spin desalting column or size-exclusion chromatography.

Cell Surface Labeling via SPAAC

This protocol is for labeling live cells that have been metabolically engineered to express azide groups on their surface glycans, followed by reaction with a DBCO-functionalized molecule and subsequent detection with this compound. This is a two-step labeling strategy.

Materials:

  • Cells cultured in appropriate medium.

  • Azide-modified sugar (e.g., Ac₄ManNAz) for metabolic labeling.

  • DBCO-functionalized molecule (e.g., DBCO-PEG-amine).

  • This compound.

  • PBS, pH 7.4.

  • Flow cytometer or fluorescence microscope.

Protocol:

  • Metabolic Labeling:

    • Culture cells in the presence of an azide-containing sugar (e.g., 25-50 µM Ac₄ManNAz) for 2-3 days to allow for incorporation into cell surface glycans.

  • Labeling with DBCO:

    • Wash the cells twice with cold PBS.

    • Incubate the cells with a solution of the DBCO-functionalized molecule (e.g., 10-50 µM in PBS) for 30-60 minutes at 37°C.

    • Wash the cells twice with cold PBS to remove excess DBCO reagent.

  • Click Reaction with this compound:

    • Incubate the DBCO-labeled cells with this compound (e.g., 5-10 µM in PBS) for 30-60 minutes at 37°C, protected from light.

  • Washing and Analysis:

    • Wash the cells three times with cold PBS.

    • Resuspend the cells in an appropriate buffer for analysis by flow cytometry or fluorescence microscopy.

Application: Visualizing Cellular Signaling Pathways

This compound click chemistry is a powerful tool for visualizing and studying cellular signaling pathways. By labeling specific proteins or other molecules involved in a pathway, researchers can track their localization, interactions, and dynamics in real-time.

A common strategy involves metabolic labeling to introduce a bioorthogonal handle (an azide or alkyne) onto a class of molecules involved in a signaling pathway, followed by click chemistry with a fluorescent probe like this compound. For example, to study the glycosylation changes in proteins involved in the Epidermal Growth Factor Receptor (EGFR) signaling pathway, one could employ the following workflow.

Signaling_Pathway_Visualization cluster_workflow Workflow for Visualizing Glycosylation in EGFR Signaling cluster_pathway EGFR Signaling Cascade Metabolic_Labeling 1. Metabolic Labeling Incubate cells with an azido-sugar (e.g., Ac4ManNAz). EGF_Stimulation 2. Pathway Activation Stimulate cells with EGF to activate the EGFR pathway. Metabolic_Labeling->EGF_Stimulation Click_Reaction 3. Click Chemistry React with DBCO-Sulfo-Cy5 (or alkyne-Sulfo-Cy5 and CuAAC). EGF_Stimulation->Click_Reaction Imaging 4. Fluorescence Imaging Visualize the localization of glycosylated proteins in the activated pathway. Click_Reaction->Imaging EGF EGF EGFR EGFR EGF->EGFR Binds Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream Activates Cellular_Response Cellular Response (Proliferation, Survival) Downstream->Cellular_Response Leads to

Figure 3: Workflow for visualizing glycosylated proteins in the EGFR signaling pathway.

This approach allows for the specific visualization of newly synthesized or modified glycoproteins that are involved in the cellular response to EGFR activation.[19] This can provide valuable insights into how glycosylation patterns change during signal transduction and how these changes might influence the progression of diseases like cancer.[20] Similar strategies can be applied to study other signaling pathways, such as those involving G-protein coupled receptors (GPCRs).[1][21]

Troubleshooting and Considerations

  • Copper Toxicity (CuAAC): When working with live cells, it is crucial to use a copper-stabilizing ligand like THPTA and to minimize the concentration of copper and the incubation time to reduce cytotoxicity.[14]

  • Non-specific Labeling (SPAAC): While generally bioorthogonal, some strained alkynes can react with thiols on proteins. Careful selection of the cyclooctyne and optimization of reaction conditions can minimize this.

  • Low Labeling Efficiency: Ensure that the pH of the reaction buffer is optimal (typically pH 7-8 for CuAAC). For protein labeling, ensure that the buffer is free of primary amines (e.g., Tris) if using NHS ester chemistry to introduce the alkyne or azide.[18]

  • Storage and Handling: this compound is light-sensitive and should be stored protected from light. Stock solutions in DMSO should be stored at -20°C or -80°C and are best used within a month.[4] Avoid repeated freeze-thaw cycles.

This technical guide provides a solid foundation for utilizing this compound in your research. By understanding the principles of click chemistry and following these detailed protocols, you can effectively leverage this powerful fluorescent probe for a wide range of applications in drug discovery and biomedical research.

References

Sulfo-Cy5-N3 Azide Reactive Dye: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy5-N3 is a water-soluble, far-red fluorescent azide-reactive dye that has become an indispensable tool in bioconjugation and molecular labeling.[1][2] Its exceptional properties, including high water solubility, bright fluorescence, and specific reactivity, make it a preferred choice for labeling a wide array of biomolecules such as proteins, peptides, and nucleic acids.[][4] This guide provides a comprehensive overview of this compound, its chemical properties, reaction mechanisms, and detailed protocols for its application in life sciences research and drug development.

The core of this compound's utility lies in its azide (B81097) functional group, which enables its participation in "click chemistry" reactions. Specifically, it can be conjugated to molecules containing alkyne groups through either the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[5][6] These reactions are highly specific, efficient, and biocompatible, allowing for precise labeling of biomolecules in complex biological samples.[6]

Core Properties and Technical Data

This compound is a member of the cyanine (B1664457) dye family, known for their high extinction coefficients and good quantum yields.[7] The addition of sulfonate groups significantly enhances its water solubility, eliminating the need for organic co-solvents in labeling reactions and making it ideal for use in aqueous biological environments.[1][8]

Chemical and Physical Properties
PropertyValueReference(s)
Molecular Formula C37H48N6O10S3[5]
Molecular Weight 833 g/mol [5]
CAS Number 1782950-80-4[5]
Solubility Water, DMSO, DMF[5]
Storage Conditions -20°C, protect from light[5]
Purity Typically ≥ 95%[5]
Spectral Properties
PropertyValueReference(s)
Excitation Maximum (λex) ~646 nm[2]
Emission Maximum (λem) ~662 nm[2]
Molar Extinction Coefficient (ε) ~250,000 cm-1 M-1[5]
Quantum Yield (Φ) ~0.28[1][]
Stokes Shift ~16 nm[2]

Reaction Mechanisms and Applications

The primary application of this compound is the covalent labeling of biomolecules through click chemistry. The choice between CuAAC and SPAAC depends on the specific experimental context, particularly the tolerance of the biological system to copper.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and widely used click chemistry reaction that involves the use of a copper(I) catalyst to join an azide (this compound) and a terminal alkyne. This reaction is characterized by its high yield, specificity, and rapid kinetics.

CuAAC_Mechanism Sulfo_Cy5_N3 This compound (Azide) Triazole_Product Stable Triazole Linkage (Labeled Biomolecule) Sulfo_Cy5_N3->Triazole_Product Alkyne_Biomolecule Alkyne-Modified Biomolecule Alkyne_Biomolecule->Triazole_Product Copper_Catalyst Cu(I) Catalyst (e.g., CuSO4 + Ascorbate) Copper_Catalyst->Triazole_Product Catalyzes

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), instead of a terminal alkyne.[7][9] The inherent ring strain of the cyclooctyne allows the reaction to proceed efficiently without the need for a catalyst, making it ideal for applications in living cells and organisms where copper toxicity is a concern.[5]

SPAAC_Mechanism Sulfo_Cy5_N3 This compound (Azide) Triazole_Product Stable Triazole Linkage (Labeled Biomolecule) Sulfo_Cy5_N3->Triazole_Product Copper-Free Strained_Alkyne Strained Alkyne-Modified Biomolecule (e.g., DBCO, BCN) Strained_Alkyne->Triazole_Product

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow.

Experimental Protocols

The following are generalized protocols for labeling proteins and oligonucleotides with this compound. Optimization may be required for specific applications.

Protocol 1: Protein Labeling via CuAAC

This protocol is suitable for labeling purified proteins that have been modified to contain a terminal alkyne.

Materials:

  • Alkyne-modified protein in a copper-compatible buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO4) solution (e.g., 20 mM in water)

  • Reducing agent solution (e.g., 50 mM sodium ascorbate (B8700270) in water, freshly prepared)

  • Copper ligand (e.g., THPTA) solution (e.g., 100 mM in water)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein, this compound (typically in a 3-10 fold molar excess over the protein), and the copper ligand.

  • Initiate the Reaction: Add the CuSO4 solution to the reaction mixture, followed by the freshly prepared sodium ascorbate solution to reduce Cu(II) to the catalytic Cu(I).

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

  • Purification: Purify the labeled protein from excess dye and reaction components using a suitable method such as size-exclusion chromatography or dialysis.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~646 nm (for Sulfo-Cy5).

Protocol 2: Oligonucleotide Labeling via SPAAC

This protocol is ideal for labeling oligonucleotides in a copper-free manner, which is often preferred for nucleic acid applications.

Materials:

  • Strained alkyne-modified oligonucleotide (e.g., DBCO-modified)

  • This compound

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification method (e.g., ethanol (B145695) precipitation or HPLC)

Procedure:

  • Prepare the Reaction Mixture: Dissolve the strained alkyne-modified oligonucleotide and this compound (typically in a 2-5 fold molar excess over the oligonucleotide) in the reaction buffer.

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours, or overnight for higher efficiency, protected from light.

  • Purification: Purify the labeled oligonucleotide using a method appropriate for its length and properties, such as ethanol precipitation or reverse-phase HPLC.

  • Characterization: Confirm successful labeling and assess purity using methods like gel electrophoresis (visualizing fluorescence) or mass spectrometry.

Data Presentation: Comparative Analysis of Azide-Reactive Dyes

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum YieldWater SolubilityKey Advantage
This compound ~646 ~662 ~250,000 ~0.28 High Excellent water solubility and brightness in the far-red spectrum.
AF 647 Azide ~650~665~239,000~0.33ModerateHigh photostability and brightness.
IRDye 800CW Azide ~774~794~240,000~0.08ModerateNear-infrared emission for deep tissue imaging.
TAMRA Azide ~555~580~91,000~0.1LowWell-established dye, suitable for FRET applications.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Labeling Efficiency - Insufficient molar excess of the dye.- Inactive catalyst (CuAAC).- Degradation of the dye or alkyne.- Incompatible buffer components (e.g., primary amines like Tris).- Increase the molar ratio of dye to biomolecule.- Use freshly prepared reducing agent for CuAAC.- Ensure proper storage of reagents.- Use an amine-free buffer.
High Background Fluorescence - Incomplete removal of unreacted dye.- Non-specific binding of the dye to the biomolecule or other components.- Optimize the purification method (e.g., use a longer chromatography column, perform additional dialysis steps).- Include blocking agents if non-specific binding is suspected.
Precipitation of Biomolecule - The hydrophobicity of the dye at high labeling ratios can reduce the solubility of the conjugate.- Reduce the molar excess of the dye to achieve a lower degree of labeling.- Perform the labeling reaction in a buffer with additives that enhance solubility.
No Fluorescence Signal - The dye has been photobleached.- The labeling reaction was unsuccessful.- Protect the reaction and the labeled product from light at all times.- Re-evaluate the reaction conditions and reagent integrity.

Conclusion

This compound azide reactive dye is a powerful and versatile tool for the fluorescent labeling of biomolecules. Its excellent water solubility, bright far-red fluorescence, and specific reactivity via click chemistry make it an ideal choice for a wide range of applications in research and development. By understanding its properties and following optimized protocols, researchers can effectively utilize this compound to generate precisely labeled biomolecules for advanced imaging and analytical studies.

References

Unveiling the Potential of Sulfo-Cy5-N3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the fundamental properties of Sulfo-Cy5-N3, a water-soluble, far-red fluorescent azide (B81097) probe. Tailored for researchers, scientists, and drug development professionals, this document offers a comprehensive resource for the effective application of this compound in various research applications, including click chemistry, fluorescence microscopy, flow cytometry, and in vivo imaging.

This compound is a derivative of the popular Cyanine5 (Cy5) dye, modified with a sulfonate group to enhance its water solubility and an azide group for bioorthogonal conjugation.[1] Its exceptional brightness, photostability, and minimal background fluorescence in the near-infrared (NIR) region make it an invaluable tool for high-contrast imaging and detection.[1][2]

Core Properties of this compound

The utility of a fluorescent probe is defined by its physicochemical and spectral characteristics. The following tables summarize the key quantitative data for this compound, facilitating its integration into experimental designs.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular Formula C₃₇H₄₈N₆O₁₀S₃[3]
Molecular Weight ~724.89 - 833.01 g/mol [3][4][5]
Appearance Blue powder[5]
Solubility Water, DMSO, DMF, MeOH[3][5]

Table 2: Spectroscopic Properties of this compound

PropertyValueReferences
Excitation Maximum (λex) ~646 - 647 nm[5][][7]
Emission Maximum (λem) ~662 - 670 nm[2][4][7]
Extinction Coefficient (ε) ~250,000 - 271,000 L·mol⁻¹·cm⁻¹[3][]
Quantum Yield (Φ) ~0.28*[]
Stokes Shift ~16 nm[2]

Note: The quantum yield is for the closely related sulfo-Cyanine5 dye.

Key Applications and Experimental Protocols

This compound's azide functionality allows for its covalent attachment to alkyne-modified biomolecules via "click chemistry," a highly efficient and specific bioorthogonal reaction. This enables the precise labeling of proteins, nucleic acids, and other molecules for visualization and analysis.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is a widely used method for labeling biomolecules with this compound. The following protocol provides a general guideline for labeling alkyne-modified proteins.

Protocol 1: Copper-Catalyzed Click Chemistry (CuAAC) Labeling of Proteins

  • Reagent Preparation:

    • Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Store at -20°C, protected from light.[7][8]

    • Prepare a 100 mM stock solution of copper(II) sulfate (B86663) (CuSO₄) in water.

    • Prepare a 500 mM stock solution of a reducing agent, such as sodium ascorbate (B8700270), in water. This solution should be made fresh.

    • Prepare a stock solution of a copper chelating ligand, such as TBTA, in DMSO.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the alkyne-modified protein (in a suitable buffer such as PBS, pH 7.4) with this compound to the desired final concentration (typically 1-10 µM).[8]

    • Add the copper(II) sulfate solution to a final concentration of 0.1 mM.[7]

    • Add the TBTA ligand to a final concentration of 128 µM.[7]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[7]

    • Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[8]

  • Purification:

    • Remove unreacted dye and other small molecules using methods such as gel filtration (e.g., Sephadex G-25), dialysis, or ultrafiltration.[8]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where copper is cytotoxic, a copper-free click chemistry approach can be employed using a strained alkyne, such as dibenzocyclooctyne (DBCO).

Protocol 2: Strain-Promoted (Copper-Free) Click Chemistry (SPAAC) Labeling

  • Reagent Preparation:

    • Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Store at -20°C, protected from light.[8]

    • Prepare your target biomolecule functionalized with a strained alkyne (e.g., DBCO).

  • Labeling Reaction:

    • Mix the this compound with the DBCO-modified target molecule in a suitable reaction buffer (e.g., PBS, pH 7.4).[8] Typical concentrations range from 1-10 µM.[8]

    • Incubate the reaction for 30 minutes to 2 hours at room temperature, protected from light.[8]

  • Purification:

    • Purify the labeled biomolecule as described in the CuAAC protocol to remove any unreacted dye.

Visualization and Analysis

Once labeled, this compound can be visualized using a variety of techniques.

Fluorescence Microscopy

Protocol 3: Fluorescence Imaging of Labeled Cells

  • Cell Preparation:

    • For labeling of live or fixed cells, follow the appropriate click chemistry protocol (CuAAC or SPAAC).[8]

    • Wash the cells three times with PBS to remove unbound dye.[8]

  • Imaging:

    • Mount the cells on a microscope slide.

    • Image the cells using a fluorescence microscope or a confocal microscope equipped with a filter set suitable for Cy5 (Excitation: ~646 nm, Emission: ~662 nm).[8]

Flow Cytometry

Protocol 4: Flow Cytometry Analysis of Labeled Cells

  • Cell Preparation:

    • Prepare a single-cell suspension of your target cells.

    • Perform the click chemistry labeling reaction as described in Protocol 1 or 2.

    • Wash the cells twice with a suitable buffer (e.g., PBS with 1% BSA).

  • Staining (Optional):

    • If performing multi-color analysis, incubate the cells with other fluorescently labeled antibodies as required.

  • Data Acquisition:

    • Resuspend the cells in a suitable buffer for flow cytometry.

    • Analyze the cells on a flow cytometer equipped with a laser capable of exciting Sulfo-Cy5 (e.g., a 633 nm or 647 nm laser) and appropriate emission filters.

Experimental Workflows and Signaling Pathways

The versatility of this compound allows for its use in a wide range of experimental workflows. A common application is the labeling of newly synthesized biomolecules to study dynamic cellular processes.

CuAAC_Labeling_Workflow cluster_synthesis Metabolic Labeling cluster_labeling Click Chemistry Labeling cluster_analysis Downstream Analysis Alkyne_Precursor Alkyne-Modified Precursor (e.g., Amino Acid, Nucleoside) Cells Live Cells or Organism Alkyne_Precursor->Cells Incorporation Cellular Incorporation into Biomolecules Cells->Incorporation Lysis_Fixation Cell Lysis or Fixation Incorporation->Lysis_Fixation Click_Reaction CuAAC Reaction: This compound CuSO4, Reductant, Ligand Lysis_Fixation->Click_Reaction Labeled_Biomolecules Sulfo-Cy5 Labeled Biomolecules Click_Reaction->Labeled_Biomolecules Purification Purification Labeled_Biomolecules->Purification Microscopy Fluorescence Microscopy Purification->Microscopy Flow_Cytometry Flow Cytometry Purification->Flow_Cytometry InVivo_Imaging In Vivo Imaging Purification->InVivo_Imaging

Caption: Workflow for labeling and analysis using CuAAC with this compound.

Conclusion

This compound is a powerful and versatile tool for the fluorescent labeling of biomolecules. Its excellent water solubility, bright far-red fluorescence, and bioorthogonal reactivity make it an ideal choice for a wide range of applications in cellular and molecular biology, as well as in drug discovery and development. This guide provides the foundational knowledge and protocols to enable researchers to effectively harness the capabilities of this compound in their studies.

References

understanding Sulfo-Cy5-N3 bioconjugation chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core of Sulfo-Cy5-N3 Bioconjugation Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a water-soluble, far-red fluorescent dye that has become an invaluable tool in bioconjugation.[1][2][3] Its key features include a sulfonated cyanine (B1664457) core (Sulfo-Cy5) that imparts excellent water solubility and bright, photostable fluorescence, and an azide (B81097) (-N3) functional group that enables covalent attachment to biomolecules via "click chemistry".[1][2][4][5] The fluorescence emission in the far-red spectrum is particularly advantageous for biological applications due to reduced autofluorescence from cells and tissues.[1][3] This guide provides a detailed exploration of the bioconjugation chemistry of this compound, including reaction mechanisms, experimental protocols, and key applications.

Core Bioconjugation Chemistry

The azide group on this compound is the cornerstone of its bioconjugation utility, allowing for highly specific and efficient covalent labeling of biomolecules. This is primarily achieved through two types of bioorthogonal click chemistry reactions: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][5][6][7]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient reaction that forms a stable triazole linkage between the azide of this compound and a terminal alkyne-modified biomolecule.[1][8] The reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) source like copper sulfate (B86663) (CuSO₄) and a reducing agent such as sodium ascorbate.[8][9] This method is widely used for labeling proteins, nucleic acids, and other molecules in vitro.[6][10]

CuAAC_Reaction cluster_reactants Reactants SulfoCy5N3 This compound (Azide) LabeledProduct Sulfo-Cy5 Labeled Biomolecule (Stable Triazole Linkage) SulfoCy5N3->LabeledProduct AlkyneBiomolecule Alkyne-Modified Biomolecule AlkyneBiomolecule->LabeledProduct Catalyst Cu(I) Catalyst (e.g., CuSO4 + Na Ascorbate) Catalyst->LabeledProduct catalyzes

Caption: The CuAAC reaction mechanism for labeling with this compound.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free alternative to CuAAC, making it ideal for applications in living cells where copper toxicity is a concern.[1][5] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with the azide of this compound to form a stable triazole linkage without the need for a catalyst.[1][6][7]

SPAAC_Reaction cluster_reactants Reactants SulfoCy5N3 This compound (Azide) LabeledProduct Sulfo-Cy5 Labeled Biomolecule (Stable Triazole Linkage) SulfoCy5N3->LabeledProduct CyclooctyneBiomolecule Strained Cyclooctyne (e.g., DBCO) Modified Biomolecule CyclooctyneBiomolecule->LabeledProduct CuAAC_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification & Analysis PrepProtein Prepare Alkyne-Protein in PBS MixReagents Combine Protein, Dye, CuSO4, and Ascorbate PrepProtein->MixReagents PrepDye Prepare this compound Stock in DMSO PrepDye->MixReagents PrepReagents Prepare CuSO4 and Fresh Sodium Ascorbate PrepReagents->MixReagents Incubate Incubate for 1-2 hours at Room Temperature (dark) MixReagents->Incubate Purify Purify using Desalting Spin Column Incubate->Purify Characterize Characterize Labeled Protein (Absorbance at 280 & 646 nm) Purify->Characterize SPAAC_Workflow cluster_prep 1. Preparation cluster_labeling 2. Labeling cluster_imaging 3. Imaging CultureCells Culture Cells with DBCO-Modified Biomolecules AddDye Incubate Cells with Labeling Solution CultureCells->AddDye PrepDye Prepare this compound Labeling Solution in Medium PrepDye->AddDye Incubate Incubate for 30-60 min at 37°C AddDye->Incubate Wash Wash Cells 3x with Warm PBS or Medium Incubate->Wash Image Image with Fluorescence Microscope (Cy5 settings) Wash->Image

References

water-soluble cyanine dyes for biological imaging

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Water-Soluble Cyanine (B1664457) Dyes for Biological Imaging

For: Researchers, Scientists, and Drug Development Professionals

Introduction to Water-Soluble Cyanine Dyes

Cyanine dyes are a class of synthetic fluorescent dyes characterized by two nitrogen-containing heterocyclic rings linked by a polymethine bridge.[][2] This conjugated system is responsible for their strong light absorption and fluorescence properties.[3] Their utility in biological imaging stems from exceptionally high molar extinction coefficients, good fluorescence quantum yields, and spectral properties that can be tuned from the ultraviolet (UV) to the near-infrared (NIR) region by modifying the length of the polymethine chain.[][4][5][6]

While traditional cyanine dyes are often lipophilic, a major advancement for biological applications has been the development of water-soluble variants.[] Water solubility is typically achieved by incorporating one or more sulfonate (-SO₃⁻) groups into the dye's structure.[7] This modification prevents aggregation in aqueous buffers, which would otherwise quench fluorescence, and ensures the dyes are compatible with biological systems for labeling proteins, antibodies, and nucleic acids.[7][8] These dyes are indispensable tools in a wide range of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.[9][10][11]

Core Photophysical and Chemical Properties

The efficacy of a cyanine dye as a fluorescent probe is determined by several key photophysical parameters. These properties can be influenced by the dye's chemical structure, its local environment (e.g., solvent polarity), and its conjugation to a biomolecule.[12][13]

  • Maximum Excitation and Emission Wavelengths (λex and λem): These values define the color of light the dye absorbs and emits. The length of the polymethine bridge is the primary determinant; extending the chain results in a bathochromic (red) shift of approximately 100 nm for each additional vinyl group.[3][5]

  • Molar Extinction Coefficient (ε): This parameter measures how strongly the dye absorbs light at a given wavelength. Cyanine dyes are known for their very high extinction coefficients, often exceeding 150,000 M⁻¹cm⁻¹, which contributes to their exceptional brightness.[][6][14]

  • Fluorescence Quantum Yield (Φ or QY): This represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The quantum yield of cyanine dyes can be highly sensitive to their environment; for instance, fluorescence is often enhanced when the dye is bound to a protein or encapsulated, which restricts intramolecular rotations that otherwise lead to non-radiative decay.[15][16][17]

  • Photostability: This refers to a dye's resistance to photobleaching or fading upon exposure to excitation light. Sulfonated cyanine dyes generally exhibit good photostability, making them suitable for long-term imaging experiments.[7][18]

  • Water Solubility: Achieved through sulfonation, this property is critical for biological applications to prevent aggregation and ensure efficient bioconjugation in aqueous solutions.[2][7]

Quantitative Data of Common Water-Soluble Cyanine Dyes

The selection of a suitable cyanine dye depends on the specific application and the available instrumentation (e.g., laser lines and filters). The table below summarizes the key photophysical properties of commonly used water-soluble (sulfonated) cyanine dyes.

Dye NameExcitation Max (λex, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Primary Applications
Sulfo-Cy3 ~550-555[7][19]~570-572[7][19]~150,000[19]~0.15 - 0.24[19]Microscopy, FRET, Microarrays, Flow Cytometry[7][19]
Sulfo-Cy5 ~650[7]~670[7]~250,000[4]Varies significantly with conjugation[20]Microscopy, Flow Cytometry, NIR Imaging[7][21]
Sulfo-Cy5.5 ~678[2]~694[2]~250,000N/AIn Vivo Imaging[22]
Sulfo-Cy7 ~750[2][7]~776[2][7]~200,000[4]Varies significantly with conjugation[20]In Vivo Imaging[7][22]

Note: Photophysical properties can vary depending on the solvent, pH, and conjugation status. The values presented are approximate and for guidance purposes.

Key Applications and Signaling Pathways

Water-soluble cyanine dyes are versatile tools used across numerous research and diagnostic applications.

Fluorescence Microscopy and Immunofluorescence

Cyanine dyes, particularly Cy3 and Cy5, are widely used in fluorescence microscopy for visualizing the subcellular localization of proteins.[10][11][19] In a typical indirect immunofluorescence workflow, a primary antibody binds to the target protein, and a secondary antibody conjugated with a cyanine dye binds to the primary antibody, providing signal amplification and detection.[12]

cluster_cell Cellular Environment cluster_imaging Detection Target Target Protein PrimaryAb Primary Antibody Target->PrimaryAb Binds to SecondaryAb Secondary Antibody-CyDye Conjugate PrimaryAb->SecondaryAb Binds to Microscope Fluorescence Microscope SecondaryAb->Microscope Emits Signal

Principle of indirect immunofluorescence with cyanine dyes.
Flow Cytometry

In flow cytometry, cells are labeled with cyanine dye-conjugated antibodies to identify and quantify specific cell populations based on the expression of cell surface or intracellular markers.[9][23] The bright and photostable nature of these dyes allows for robust and sensitive detection.[10]

In Vivo Imaging

Cyanine dyes that fluoresce in the near-infrared (NIR) spectrum (e.g., Cy5.5, Cy7) are particularly valuable for in vivo imaging in small animals.[22][24] Light in the NIR window (700-1700 nm) has deeper tissue penetration and experiences less autofluorescence from biological tissues, resulting in a higher signal-to-noise ratio for imaging tumors, monitoring drug distribution, or tracking cellular processes in a living organism.[10][25][26][27]

Drug Delivery and Theranostics

Heptamethine cyanine dyes have shown promise in theranostics (the integration of diagnostics and therapy). Some of these dyes exhibit preferential accumulation in tumor tissues.[26][28] This property can be exploited by conjugating them to chemotherapeutic agents, creating a system that both delivers the drug to the tumor site and allows for real-time imaging of its biodistribution.[28][29]

Mechanism: Fluorescence Enhancement on Protein Binding

A key phenomenon for many cyanine dyes is the enhancement of their fluorescence upon binding to biomolecules like proteins.[15] In aqueous solution, the polymethine chain of the dye is flexible, and intramolecular rotations can lead to non-radiative energy dissipation, resulting in low fluorescence. When the dye binds to a hydrophobic pocket of a protein (e.g., albumin), its structure becomes more rigid. This restriction of movement reduces non-radiative decay pathways and significantly increases the fluorescence quantum yield.[16][17][30]

cluster_solution In Aqueous Solution cluster_bound Bound to Protein Dye_Free Flexible Cyanine Dye (Intramolecular Rotation) State_Low Low Fluorescence State Dye_Free->State_Low Non-Radiative Decay Protein Protein (e.g., Albumin) Dye_Free->Protein Binds Dye_Bound Rigidified Cyanine Dye (Rotation Restricted) State_High High Fluorescence State Dye_Bound->State_High Radiative Decay (Fluorescence)

Mechanism of fluorescence enhancement upon protein binding.

Detailed Experimental Protocols

Protocol 1: One-Pot Synthesis of a Water-Soluble, Cysteine-Reactive Cyanine Dye

This protocol is adapted from a simplified method for preparing water-soluble cyanine dyes.[8][31] It uses 1-(3-ammoniopropyl)-2,3,3-trimethyl-3H-indolium-5-sulfonate as a key intermediate for facile synthesis.

Materials:

Procedure:

  • Synthesis of Intermediate:

    • Suspend potassium 2,3,3-trimethyl-3H-indole-5-sulfonate (1 equivalent) in dichlorobenzene.

    • Add 3-bromopropylamine hydrobromide (0.79 equivalents).

    • Stir the mixture at 130°C under a nitrogen atmosphere for 12 hours.

    • Cool the reaction mixture. The solid intermediate will precipitate.

    • Filter the solid and wash it with hot methanol (50 mL) for 10 minutes to remove unreacted starting materials.

    • Filter again and dry the purified intermediate, 1-(3-ammoniopropyl)-2,3,3-trimethyl-3H-indolium-5-sulfonate bromide.[8]

  • One-Pot Dye Synthesis (Example):

    • The purified intermediate can then be used in a one-pot reaction with various reagents to form different cyanine structures with reactive side chains (e.g., chloro- or iodoacetamide (B48618) for cysteine reactivity).[8] This step typically involves condensation with an appropriate polymethine bridge precursor.

Protocol 2: Labeling an Antibody with a Cyanine NHS Ester

This protocol outlines the general procedure for conjugating an amine-reactive cyanine dye to an antibody.

Materials:

  • Antibody of interest (1-10 mg/mL in amine-free buffer like PBS, pH 7.2-7.4)

  • Cyanine NHS (N-hydroxysuccinimide) ester

  • Anhydrous DMSO or DMF

  • 1 M Sodium bicarbonate buffer (pH 8.3-8.5)

  • Gel filtration or spin desalting column (e.g., Sephadex G-25)

A 1. Prepare Antibody Solution (Amine-free buffer, pH 7.2-7.4) C 3. Adjust Reaction pH (Add Bicarbonate Buffer to Antibody, pH 8.3-8.5) A->C B 2. Prepare Dye Stock Solution (Cyanine NHS Ester in DMSO) D 4. Conjugation Reaction (Add Dye to Antibody, Incubate 1-2h at RT, Dark) B->D C->D E 5. Purify Conjugate (Separate free dye via Gel Filtration/Spin Column) D->E F 6. Characterize Conjugate (Measure Absorbance at 280nm & λex of dye) E->F G Calculate Degree of Labeling (DOL) F->G

Workflow for labeling antibodies with cyanine NHS esters.

Procedure:

  • Prepare Antibody: Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains Tris or glycine, dialyze the antibody against PBS. Adjust the concentration to 2-10 mg/mL.[12]

  • Prepare Dye: Immediately before use, dissolve the cyanine NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).[23]

  • Set Up Reaction: Adjust the pH of the antibody solution to 8.3-8.5 by adding a small volume of 1 M sodium bicarbonate.

  • Conjugation: Add the dye stock solution to the antibody solution. A typical starting molar ratio of dye to antibody is between 10:1 and 20:1.[23] Incubate the reaction for 1-2 hours at room temperature, protected from light.[12]

  • Purification: Separate the antibody-dye conjugate from the unreacted free dye using a spin desalting or gel filtration column equilibrated with PBS. The labeled antibody will be in the first colored fraction to elute.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of the cyanine dye.

Protocol 3: Immunofluorescence Staining of Cultured Cells

This protocol provides a general workflow for staining fixed and permeabilized cells with a cyanine-conjugated secondary antibody.[12]

Materials:

  • Cells cultured on glass coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody

  • Cyanine dye-conjugated secondary antibody

  • Nuclear counterstain (e.g., DAPI) (optional)

  • Antifade mounting medium

A 1. Cell Fixation (e.g., 4% PFA, 15 min) B 2. Permeabilization (e.g., 0.1% Triton X-100, 10 min) (Required for intracellular targets) A->B Wash (PBS) C 3. Blocking (e.g., 5% BSA, 1 hour) B->C Wash (PBS) D 4. Primary Antibody Incubation (Diluted in blocking buffer) C->D E 5. Secondary Antibody Incubation (CyDye-conjugated, diluted in blocking buffer) D->E Wash (PBS) F 6. Counterstain & Mount (DAPI for nuclei, antifade medium) E->F Wash (PBS) G 7. Imaging (Fluorescence Microscope with appropriate filters) F->G

References

Unlocking Cellular Secrets: A Technical Guide to Sulfo-Cy5-N3 in Molecular Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals on the applications and methodologies of Sulfo-Cy5-N3, a powerful fluorescent probe in molecular biology. This document delves into the core principles of this compound, its mechanism of action via click chemistry, and its versatile uses in cellular imaging, protein analysis, and drug discovery. Detailed experimental protocols and quantitative data are provided to facilitate its integration into laboratory workflows.

Introduction to this compound

This compound is a highly water-soluble, far-red fluorescent dye that belongs to the cyanine (B1664457) dye family.[1] Its key features are a sulfonate group that enhances its hydrophilicity and an azide (B81097) (-N3) moiety. This azide group is the reactive handle that allows for its covalent attachment to other molecules through a highly specific and efficient reaction known as "click chemistry".[2] The far-red emission of Sulfo-Cy5 minimizes autofluorescence from biological samples, leading to a high signal-to-noise ratio in imaging applications.[1] These properties make this compound an invaluable tool for labeling and visualizing a wide range of biomolecules, including proteins, nucleic acids, and glycans, in complex biological systems.[1][3]

Core Properties of this compound

The utility of a fluorescent dye is defined by its photophysical properties. This compound exhibits excellent brightness and photostability, making it suitable for demanding applications such as single-molecule imaging. A summary of its key quantitative properties is presented below.

PropertyValueReference(s)
Excitation Maximum (λex)~646 nm[4][5]
Emission Maximum (λem)~662 nm[4][5]
Molar Extinction Coefficient (ε)~271,000 M⁻¹cm⁻¹[5]
Fluorescence Quantum Yield (Φ)~0.28[5]
Recommended Laser Line633 nm or 647 nm[1]

Mechanism of Action: The Power of Click Chemistry

This compound is primarily utilized in bioorthogonal click chemistry reactions. These reactions are highly specific, occur under biocompatible conditions (aqueous environment, neutral pH, and room temperature), and do not interfere with native biological processes. The azide group of this compound can react with an alkyne-functionalized biomolecule in two main ways:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient reaction where a copper(I) catalyst facilitates the formation of a stable triazole linkage between the azide and a terminal alkyne.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne drives the reaction forward without the need for a cytotoxic copper catalyst, making it ideal for live-cell imaging.[3]

Click_Chemistry_Mechanisms cluster_CuAAC Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Sulfo_Cy5_N3_C This compound (Azide) Labeled_Biomolecule_C Labeled Biomolecule (Triazole Linkage) Sulfo_Cy5_N3_C->Labeled_Biomolecule_C + Alkyne_Biomolecule_C Alkyne-Modified Biomolecule Alkyne_Biomolecule_C->Labeled_Biomolecule_C Cu(I) Catalyst Sulfo_Cy5_N3_S This compound (Azide) Labeled_Biomolecule_S Labeled Biomolecule (Triazole Linkage) Sulfo_Cy5_N3_S->Labeled_Biomolecule_S + Cyclooctyne_Biomolecule_S Cyclooctyne-Modified Biomolecule (e.g., DBCO) Cyclooctyne_Biomolecule_S->Labeled_Biomolecule_S Copper-Free

Fig. 1: Click chemistry mechanisms for labeling with this compound.

Key Applications in Molecular Biology and Drug Development

Cellular and Tissue Imaging

The high water solubility and membrane impermeability of this compound make it an excellent choice for specifically labeling cell surface proteins and glycans.[5] By metabolically incorporating an alkyne- or cyclooctyne-modified sugar into the glycans of living cells, subsequent reaction with this compound allows for the visualization of the cell surface glycome. This technique is crucial for studying cell-cell interactions, cellular adhesion, and changes in glycosylation patterns associated with disease.

In Vivo Imaging in Preclinical Models

The far-red emission of Sulfo-Cy5 is well-suited for in vivo imaging due to the reduced absorption and scattering of light by tissues at these wavelengths, allowing for deeper tissue penetration.[1] In drug development, this compound can be used in pretargeting strategies. This involves administering a biomolecule (e.g., an antibody) modified with a cyclooctyne that targets a specific tissue or cell type, followed by the injection of this compound. The click reaction occurs at the target site, leading to a localized fluorescent signal that can be monitored over time to assess drug localization and target engagement.

Fig. 2: Workflow for in vivo pretargeting using this compound.
High-Throughput Screening (HTS) in Drug Discovery

This compound can be integrated into Förster Resonance Energy Transfer (FRET)-based HTS assays. FRET is a mechanism describing energy transfer between two light-sensitive molecules. In a typical assay to screen for inhibitors of a protein-protein interaction, one protein can be labeled with a donor fluorophore and the other with an acceptor fluorophore like Sulfo-Cy5. When the proteins interact, FRET occurs. A drug candidate that disrupts this interaction will lead to a decrease in the FRET signal, which can be rapidly detected in a multi-well plate format.

Studying G-Protein Coupled Receptor (GPCR) Signaling

GPCRs are a large family of cell surface receptors that are major drug targets. Fluorescently labeled ligands are powerful tools to study GPCR function. A ligand for a specific GPCR can be synthesized with an alkyne handle. This allows for the labeling of the receptor in living cells with this compound via click chemistry.[6] This approach enables the visualization of receptor localization, trafficking, and internalization upon ligand binding, providing critical insights into the signaling pathway.[6]

GPCR_Signaling_Pathway cluster_pathway GPCR Signaling Visualization Ligand Alkyne-Ligand GPCR GPCR Ligand->GPCR Binds to Labeled_GPCR Labeled GPCR GPCR->Labeled_GPCR Click Reaction Sulfo_Cy5 This compound Sulfo_Cy5->Labeled_GPCR Internalization Receptor Internalization Labeled_GPCR->Internalization Leads to Imaging Fluorescence Microscopy Internalization->Imaging Visualized by

References

Sulfo-Cy5-N3: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the chemical properties, experimental applications, and visualization of the versatile fluorescent probe, Sulfo-Cy5-N3.

This compound is a water-soluble, far-red fluorescent dye that has become an invaluable tool for researchers, scientists, and drug development professionals.[1][2] Its azide (B81097) functional group allows for its versatile incorporation into a wide array of biomolecules through "click chemistry," a set of highly efficient and specific bioorthogonal reactions. This guide provides a detailed overview of the chemical structure and properties of this compound, comprehensive experimental protocols for its use, and visualizations of relevant workflows and pathways.

Core Chemical and Physical Properties

This compound is a member of the cyanine (B1664457) dye family, known for their high molar extinction coefficients and strong fluorescence in the red and near-infrared regions of the spectrum. The inclusion of sulfonate groups enhances its water solubility, making it particularly suitable for biological applications in aqueous environments.[2]

Below is a summary of the key quantitative data for this compound:

PropertyValueReference(s)
Molecular Formula C₃₇H₄₈N₆O₁₀S₃[2][3]
Molecular Weight 833.01 g/mol [2][3]
CAS Number 1782950-80-4[2][3]
Excitation Maximum (λex) ~647 nm[2][3]
Emission Maximum (λem) ~663 nm[2][3]
Molar Extinction Coefficient (ε) 250,000 cm⁻¹M⁻¹[2]
Solubility Water, DMSO, DMF[2][3]

Chemical Structure

The chemical structure of this compound consists of two indolenine rings linked by a polymethine chain, which forms the core chromophore. The azide group is attached via a linker, providing the reactive handle for click chemistry. The sulfonate groups are positioned on the indolenine rings to confer water solubility.

IUPAC Name: 1-(6-((3-azidopropyl)amino)-6-oxohexyl)-2-((1E,3E)-5-((E)-3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indolin-2-ylidene)penta-1,3-dien-1-yl)-3,3-dimethyl-3H-indol-1-ium-5-sulfonate

Experimental Protocols

This compound is primarily utilized in two types of click chemistry reactions for bioconjugation: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This reaction involves the coupling of the azide group of this compound with a terminal alkyne-modified biomolecule in the presence of a copper(I) catalyst.

Detailed Protocol for Labeling Alkyne-Modified Antibodies:

Materials:

  • Alkyne-modified antibody in an amine-free buffer (e.g., PBS)

  • This compound

  • Anhydrous DMSO or DMF

  • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 100 mM in water)

  • Reducing agent solution (e.g., 100 mM sodium ascorbate (B8700270) in water, freshly prepared)

  • Copper-chelating ligand solution (e.g., 200 mM THPTA in water)

  • Purification column (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Antibody Preparation: Ensure the alkyne-modified antibody is at a concentration of 1-10 mg/mL in an amine-free buffer like PBS.

  • Dye Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Catalyst Preparation: Shortly before use, prepare the copper(I) catalyst by mixing the CuSO₄ solution with the THPTA ligand solution in a 1:2 molar ratio.

  • Reaction Setup:

    • In a reaction tube, combine the alkyne-modified antibody solution with the this compound stock solution. A molar ratio of 1:5 to 1:10 (antibody:dye) is a good starting point.

    • Add the pre-mixed Cu(I)/THPTA complex to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.

  • Purification: Remove unreacted dye and catalyst components by size-exclusion chromatography or dialysis.

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Alkyne-Antibody Alkyne-Antibody Reaction_Mix Combine & Incubate (RT, 30-60 min) Alkyne-Antibody->Reaction_Mix This compound This compound This compound->Reaction_Mix Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Reaction_Mix Purification Size-Exclusion Chromatography Reaction_Mix->Purification Labeled_Antibody Labeled Antibody Purification->Labeled_Antibody Final Product

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne allows the reaction to proceed efficiently without the need for a catalyst, making it ideal for live-cell imaging and in vivo applications where copper toxicity is a concern.[4]

Detailed Protocol for Labeling Cyclooctyne-Modified Proteins:

Materials:

  • Cyclooctyne-modified protein (e.g., DBCO-protein) in a suitable buffer (e.g., PBS)

  • This compound

  • Anhydrous DMSO or DMF

  • Purification column (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Protein Preparation: Ensure the cyclooctyne-modified protein is at a concentration of 1-10 mg/mL.

  • Dye Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Reaction Setup:

    • Combine the cyclooctyne-modified protein solution with the this compound stock solution. A molar excess of 1.5 to 5-fold of the dye is typically used.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove unreacted dye using size-exclusion chromatography or dialysis.

SPAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Cyclooctyne-Protein Cyclooctyne-Protein Reaction_Mix Combine & Incubate (RT, 1-4h or 4°C, overnight) Cyclooctyne-Protein->Reaction_Mix This compound This compound This compound->Reaction_Mix Purification Size-Exclusion Chromatography Reaction_Mix->Purification Labeled_Protein Labeled Protein Purification->Labeled_Protein Final Product

Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Applications in Research and Drug Development

The ability to specifically label biomolecules with this compound has opened up a wide range of applications in biological research and drug development.

Fluorescence Microscopy and Cell Imaging

This compound labeled antibodies, proteins, or other probes can be used to visualize specific targets within fixed or living cells.

Protocol for Immunofluorescence Imaging:

  • Cell Preparation: Grow cells on coverslips and fix with 4% paraformaldehyde. Permeabilize with 0.1% Triton X-100 in PBS if targeting intracellular antigens.

  • Blocking: Block non-specific binding sites with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the primary antibody (if using an indirect detection method) for 1 hour at room temperature.

  • Secondary Antibody Incubation: If applicable, incubate with a this compound labeled secondary antibody for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Mounting and Imaging: Mount the coverslips on microscope slides with an appropriate mounting medium and image using a fluorescence microscope with filters suitable for Cy5 (Excitation: ~640 nm, Emission: ~670 nm).

In Vivo Imaging

The far-red emission of this compound allows for deep tissue penetration, making it an excellent choice for in vivo imaging in small animal models.[5][6][7]

Protocol for In Vivo Imaging in Mice:

  • Probe Preparation: Prepare the this compound labeled probe (e.g., antibody, nanoparticle) in a sterile vehicle such as saline.

  • Animal Preparation: Anesthetize the mouse (e.g., with isoflurane) and place it in an in vivo imaging system.[7][8]

  • Probe Administration: Inject the probe via the desired route (e.g., intravenous tail vein injection).[7]

  • Imaging: Acquire images at various time points post-injection using the appropriate filter set for Cy5.[8]

  • Ex Vivo Analysis (Optional): After the final imaging time point, euthanize the animal and dissect organs of interest for ex vivo imaging to confirm probe distribution.[8]

Signaling Pathway Visualization: Receptor Tyrosine Kinase (RTK) Trafficking

This compound can be used to study dynamic cellular processes like the trafficking of receptor tyrosine kinases (RTKs) upon ligand binding. For example, by labeling an RTK with this compound, researchers can track its internalization and subsequent signaling cascades. A study by eLife in 2023 demonstrated the use of a sulfo-Cy5 conjugate to label membrane proteins and study their trafficking downstream of RTK activation.[9][10]

The following diagram illustrates a generalized workflow for studying NGF-induced trafficking of the TrkA receptor, a type of RTK.

RTK_Trafficking cluster_labeling Cell Surface Labeling cluster_stimulation Stimulation & Trafficking cluster_detection Detection of New Surface Receptors TrkA_Surface TrkA Receptor (Surface) Labeling Pulse Labeling (Click Chemistry) TrkA_Surface->Labeling sTCO_Sulfo_Cy5 sTCO-sulfo-Cy5 sTCO_Sulfo_Cy5->Labeling NGF_Binding NGF Binding to TrkA Labeling->NGF_Binding NGF NGF Ligand NGF->NGF_Binding Internalization Receptor Internalization NGF_Binding->Internalization PI3K_Activation PI3K Pathway Activation Internalization->PI3K_Activation Vesicular_Transport Transport of New TrkA to Surface PI3K_Activation->Vesicular_Transport Second_Labeling Second Pulse Labeling with sTCO-sulfo-Cy5 Vesicular_Transport->Second_Labeling Fluorescence_Increase Increased Cy5 Fluorescence on Cell Surface Second_Labeling->Fluorescence_Increase

Caption: Workflow for tracking NGF-induced RTK trafficking using Sulfo-Cy5.

Conclusion

This compound is a powerful and versatile fluorescent probe with broad applications in biological research and drug development. Its water solubility, far-red fluorescence, and reactivity in click chemistry make it an ideal tool for labeling a wide range of biomolecules for visualization and tracking in vitro and in vivo. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their studies.

References

In-Depth Technical Guide: Storage and Stability of Sulfo-Cy5-N3 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical factors influencing the storage and stability of Sulfo-Cy5-N3 stock solutions. Understanding these parameters is essential for ensuring the reliability and reproducibility of experimental results in applications such as click chemistry, bioconjugation, and fluorescence imaging.

Core Concepts: Chemical Nature and Stability of this compound

This compound is a bright, far-red fluorescent dye belonging to the cyanine (B1664457) family. Its structure incorporates a sulfonate group, which imparts water solubility, and an azide (B81097) moiety, enabling covalent attachment to molecules via "click chemistry."[1][2] The stability of this compound is primarily influenced by the chemical reactivity of the cyanine dye core and the azide functional group.

Cyanine dyes, in general, are susceptible to degradation, particularly through oxidation of the polymethine chain.[3] This process can be accelerated by exposure to light and the presence of oxygen, leading to a loss of fluorescence. The azide group is relatively stable and bioorthogonal, meaning it does not readily react with most biological molecules, making it ideal for specific ligation reactions.[4]

Storage of this compound Stock Solutions

Proper storage of this compound is paramount to maintaining its integrity and performance. The following table summarizes the recommended storage conditions based on manufacturer guidelines and general chemical principles.

ParameterRecommendationRationale
Form Solid (lyophilized powder) or as a stock solution in an anhydrous organic solvent.The solid form is generally more stable for long-term storage. Anhydrous solvents prevent hydrolysis.
Solvent Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).These solvents are effective at solubilizing the dye and are suitable for most downstream applications.[5][6] For applications sensitive to organic solvents, aqueous buffers can be used for immediate use but are not recommended for long-term storage.
Temperature -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]Lower temperatures slow down potential degradation reactions.
Aliquoting Aliquot the stock solution into single-use volumes.This minimizes the number of freeze-thaw cycles, which can introduce moisture and accelerate degradation.[7]
Light Protect from light at all times (use amber vials or wrap in foil).Cyanine dyes are susceptible to photobleaching.[8]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if possible.This minimizes exposure to oxygen, which can cause oxidative degradation of the cyanine dye.[3]

Stability of this compound Stock and Working Solutions

The stability of this compound is dependent on several factors, including the solvent, temperature, light exposure, and pH.

Solvent Effects

While DMSO and DMF are the recommended solvents for stock solutions, it is crucial to use anhydrous grades to prevent hydrolysis of the dye. For working solutions, aqueous buffers such as phosphate-buffered saline (PBS) are commonly used. However, this compound is less stable in aqueous solutions, and it is recommended to prepare these solutions fresh before use.[6]

Temperature and Freeze-Thaw Cycles

Repeated freeze-thaw cycles should be avoided as they can lead to the introduction of atmospheric moisture and oxygen, which can degrade the dye. A study on a diverse set of compounds in DMSO showed that while many are stable to multiple freeze-thaw cycles, degradation is compound-specific.[7] For sensitive molecules like cyanine dyes, it is best practice to aliquot stock solutions to minimize this risk.

Photostability

This compound, like other cyanine dyes, is susceptible to photodegradation. The primary mechanism involves the photo-oxidation of the polymethine chain, leading to a loss of conjugation and, consequently, fluorescence.[3] The rate of photobleaching is dependent on the intensity and wavelength of the light source, as well as the presence of oxygen. To mitigate photobleaching, it is essential to protect all solutions containing this compound from light.

pH Stability

The fluorescence of Sulfo-Cy5 dyes is generally stable over a wide pH range, typically from pH 4 to 10.[9] This makes them suitable for a variety of biological applications that require different buffer conditions. However, extreme pH values should be avoided as they can lead to the degradation of the dye.

Stability during Experimental Use: Click Chemistry

This compound is widely used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. While the azide group is generally stable under these conditions, the overall stability of the dye can be influenced by the reaction components.

The Cu(I) catalyst, often generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate), can potentially generate reactive oxygen species (ROS) that may degrade the cyanine dye. The use of a copper-coordinating ligand, such as TBTA or THPTA, can help to stabilize the Cu(I) oxidation state and may reduce the generation of ROS.[10] It is recommended to perform click chemistry reactions under conditions that minimize the exposure of the dye to high concentrations of catalyst and to deoxygenate the reaction mixture where possible.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution
  • Reagents and Materials:

    • This compound (lyophilized powder)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Microcentrifuge tubes (amber or wrapped in foil)

    • Pipettes and sterile, filtered pipette tips

  • Procedure:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the dye is completely dissolved.

    • Aliquot the stock solution into single-use amber microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.

Protocol 2: Preparation of this compound Working Solution
  • Reagents and Materials:

    • This compound stock solution (from Protocol 1)

    • Reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

    • Microcentrifuge tubes

  • Procedure:

    • Thaw a single-use aliquot of the this compound stock solution at room temperature, protected from light.

    • Dilute the stock solution with the appropriate reaction buffer to the desired working concentration (e.g., 100 µM).

    • Use the working solution immediately. Do not store aqueous working solutions.

Visualizations

Storage_Workflow cluster_storage Stock Solution Preparation & Storage cluster_use Working Solution Preparation Lyophilized Powder Lyophilized Powder Dissolve & Vortex Dissolve & Vortex Lyophilized Powder->Dissolve & Vortex Anhydrous DMSO Anhydrous DMSO Anhydrous DMSO->Dissolve & Vortex Aliquot Aliquot Dissolve & Vortex->Aliquot Store at -20C / -80C Store at -20C / -80C Aliquot->Store at -20C / -80C Thaw Aliquot Thaw Aliquot Store at -20C / -80C->Thaw Aliquot Dilute in Buffer Dilute in Buffer Thaw Aliquot->Dilute in Buffer Immediate Use Immediate Use Dilute in Buffer->Immediate Use

Caption: Workflow for the preparation and storage of this compound solutions.

Degradation_Pathways cluster_factors Factors Influencing Stability This compound This compound Degradation Products Degradation Products This compound->Degradation Products Degradation Light Light Light->this compound Oxygen Oxygen Oxygen->this compound Water (Hydrolysis) Water (Hydrolysis) Water (Hydrolysis)->this compound Freeze-Thaw Cycles Freeze-Thaw Cycles Freeze-Thaw Cycles->this compound Extreme pH Extreme pH Extreme pH->this compound CuAAC Reagents CuAAC Reagents CuAAC Reagents->this compound

Caption: Factors contributing to the degradation of this compound.

References

The Strategic Advantage of Sulfonated Cyanine Dyes: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern biological research and therapeutic development, the ability to visualize and track molecules with high fidelity is paramount. Fluorescent probes are the cornerstone of these endeavors, and among them, sulfonated cyanine (B1664457) dyes have emerged as a superior class of reagents. Their unique chemical modifications bestow a suite of advantageous properties that address common challenges in biological imaging and analysis. This in-depth guide explores the core benefits of utilizing sulfonated cyanine dyes, providing researchers, scientists, and drug development professionals with the technical insights and practical protocols necessary to leverage these powerful tools.

Core Benefits of Sulfonation: Enhanced Solubility and Reduced Aggregation

The defining feature of sulfonated cyanine dyes is the presence of one or more sulfonate (-SO₃⁻) groups appended to the dye's core structure. These negatively charged moieties confer significant advantages, primarily by dramatically increasing the dye's hydrophilicity and water solubility.[1][2][3][4][5][6][7][8]

This enhanced aqueous solubility is a critical benefit for several reasons:

  • Elimination of Organic Co-solvents: Unlike their non-sulfonated counterparts, which often require dissolution in organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) prior to conjugation, sulfonated cyanine dyes can be used directly in aqueous buffers.[5][6] This is particularly crucial when working with sensitive biological molecules, such as proteins and antibodies, that can be denatured or functionally compromised by exposure to organic solvents.[5]

  • Simplified Labeling Protocols: The ability to perform conjugation reactions in purely aqueous environments streamlines experimental workflows, reducing the number of steps and potential sources of error.[6]

  • Reduced Aggregation: The charged sulfonate groups also play a vital role in minimizing the propensity of the dye molecules to aggregate.[5][6] Dye aggregation is a significant concern as it can lead to fluorescence quenching, altered spectral properties, and non-specific binding, all of which can compromise the accuracy and reliability of experimental results. By mitigating aggregation, sulfonated cyanine dyes ensure a more homogenous and predictable fluorescent signal.

Quantitative Comparison of Sulfonated Cyanine Dyes

The selection of a fluorescent dye is often dictated by its specific photophysical properties. The following table summarizes key quantitative data for some of the most commonly used sulfonated cyanine dyes, allowing for an informed choice based on experimental needs.

Dye NameExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
Sulfo-Cy3~555~570~150,000~0.1-0.2
Sulfo-Cy5~646~662~250,000 - 271,000~0.2-0.28
Sulfo-Cy5.5~678~694~250,000~0.23
Sulfo-Cy7~750~776~199,000 - 250,000~0.12-0.3

Experimental Protocols

Detailed and reliable protocols are essential for reproducible and high-quality data. The following sections provide step-by-step methodologies for key applications of sulfonated cyanine dyes.

Protocol 1: Antibody/Protein Labeling with Sulfonated Cyanine NHS Esters

This protocol describes a general procedure for conjugating amine-reactive sulfonated cyanine NHS esters to antibodies or other proteins.

Materials:

  • Antibody or protein of interest (2-10 mg/mL in amine-free buffer, e.g., PBS)

  • Sulfonated Cyanine NHS ester

  • Anhydrous DMSO

  • 1 M Sodium Bicarbonate buffer (pH 8.3-8.5)

  • Spin desalting column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Procedure:

  • Prepare the Antibody/Protein Solution:

    • Ensure the antibody/protein is in an amine-free buffer. If buffers containing Tris or glycine (B1666218) are present, dialyze the sample against PBS.[3]

    • Adjust the pH of the protein solution to 8.3-8.5 using 1 M sodium bicarbonate.[9]

  • Prepare the Dye Stock Solution:

    • Immediately before use, dissolve the sulfonated cyanine NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[10]

  • Conjugation Reaction:

    • Determine the optimal dye-to-protein molar ratio. A common starting point is a 10:1 to 20:1 molar excess of dye to protein.[9]

    • Add the calculated volume of the dye stock solution to the antibody/protein solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[9]

  • Purification of the Conjugate:

    • Equilibrate a spin desalting column with PBS according to the manufacturer's instructions.

    • Apply the reaction mixture to the column.

    • Centrifuge to collect the purified antibody-dye conjugate. The purified conjugate will be in PBS.[10]

  • Characterization (Optional but Recommended):

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye.

Protocol 2: In Vivo Imaging using a Sulfonated Cyanine Dye Conjugate

This protocol provides a general workflow for in vivo fluorescence imaging in a mouse model using a sulfonated cyanine dye-labeled targeting molecule (e.g., an antibody).

Materials:

  • Anesthetized mouse model with the target of interest

  • Sulfonated cyanine dye-labeled targeting probe

  • Sterile, biocompatible vehicle (e.g., PBS)

  • In vivo imaging system with appropriate lasers and emission filters

Procedure:

  • Animal Preparation:

    • Anesthetize the animal using a suitable anesthetic agent.

    • Place the animal in the imaging chamber of the in vivo imaging system.[10]

  • Probe Administration:

    • Dilute the sulfonated cyanine dye-labeled probe to the desired concentration in a sterile vehicle.

    • Administer the probe to the animal, typically via intravenous (tail vein) injection.[10]

  • Image Acquisition:

    • Acquire a pre-injection (baseline) image to assess autofluorescence.

    • Acquire images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to determine the optimal imaging window for target accumulation and clearance of unbound probe.[10]

    • Use the appropriate excitation and emission filter sets for the specific sulfonated cyanine dye being used.[10]

  • Ex Vivo Imaging (Optional):

    • At the end of the in vivo imaging study, euthanize the animal.

    • Dissect the tumor (if applicable) and major organs for ex vivo imaging to confirm the in vivo signal distribution and perform more detailed analysis.[10]

Protocol 3: Flow Cytometry using a Sulfonated Cyanine Dye-Conjugated Antibody

This protocol outlines the basic steps for staining a cell suspension with a sulfonated cyanine dye-conjugated antibody for analysis by flow cytometry.

Materials:

  • Single-cell suspension

  • Flow cytometry staining buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Sulfonated cyanine dye-conjugated primary antibody

  • Fc block (optional, to reduce non-specific binding)

  • Viability dye (optional)

  • Flow cytometer with appropriate lasers and detectors

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension at a concentration of approximately 1 x 10⁶ cells/100 µL in ice-cold flow cytometry staining buffer.

  • Fc Receptor Blocking (Optional):

    • To prevent non-specific binding of the antibody to Fc receptors, incubate the cells with an Fc block for 10-15 minutes at 4°C.

  • Staining:

    • Add the predetermined optimal concentration of the sulfonated cyanine dye-conjugated antibody to the cell suspension.

    • Incubate for 20-30 minutes at 4°C, protected from light.

  • Washing:

    • Wash the cells twice with 1-2 mL of ice-cold flow cytometry staining buffer. Centrifuge at 300-400 x g for 5 minutes and decant the supernatant between washes.

  • Viability Staining (Optional):

    • If a viability dye is being used, resuspend the cells in the appropriate buffer and add the viability dye according to the manufacturer's protocol.

  • Data Acquisition:

    • Resuspend the final cell pellet in 300-500 µL of flow cytometry staining buffer.

    • Acquire the data on a flow cytometer equipped with the appropriate laser and filters for the specific sulfonated cyanine dye. Ensure proper controls, such as unstained cells and fluorescence-minus-one (FMO) controls, are included for accurate analysis.

Visualizations: Structures, Workflows, and Pathways

To further elucidate the concepts discussed, the following diagrams, created using the DOT language, provide visual representations of the chemical structure, experimental workflows, and a hypothetical signaling pathway that can be investigated using sulfonated cyanine dyes.

SulfonatedCyanineStructure cluster_dye Generic Sulfonated Cyanine Dye Structure Ind1 Indolenine Ring N1 N SO3_1 SO₃⁻ Ind1->SO3_1 Bridge Polymethine Bridge (CH=CH)n-CH N1->Bridge R1 R₁ N1->R1 N2 N Bridge->N2 Ind2 Indolenine Ring SO3_2 SO₃⁻ Ind2->SO3_2 R2 R₂ N2->R2

Generic structure of a sulfonated cyanine dye.

AntibodyLabelingWorkflow cluster_workflow Antibody Labeling Workflow arrow -> start Start: Antibody in Amine-Free Buffer adjust_ph Adjust pH: Antibody Solution to pH 8.3-8.5 start->adjust_ph prep_dye Prepare Dye: Dissolve Sulfonated Cyanine NHS Ester in DMSO conjugate Conjugation: Mix Antibody and Dye, Incubate 1 hr at RT prep_dye->conjugate adjust_ph->conjugate purify Purification: Spin Desalting Column conjugate->purify characterize Characterization: Determine Degree of Labeling (DOL) purify->characterize end End: Purified Labeled Antibody characterize->end

Workflow for labeling an antibody with a sulfonated cyanine dye.

SignalingPathway cluster_pathway Example Signaling Pathway Visualization Ligand Ligand (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Antibody Labeled Antibody (Sulfo-Cy5) Antibody->Receptor Binds to Extracellular Domain Downstream Downstream Signaling Cascade Dimerization->Downstream Response Cellular Response (e.g., Proliferation) Downstream->Response

Studying receptor signaling with a labeled antibody.

References

An In-depth Technical Guide to the Initial Experimental Setup for Sulfo-Cy5-N3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the initial experimental setup for Sulfo-Cy5-N3, a water-soluble, far-red fluorescent dye containing an azide (B81097) group. It is intended for researchers, scientists, and drug development professionals utilizing this probe for bioconjugation via click chemistry.

Core Properties and Storage

This compound is an analog of Cy5, one of the most popular fluorophores, and is characterized by its high hydrophilicity due to the presence of sulfonate groups.[1][2] This enhanced water solubility makes it particularly suitable for labeling biomolecules such as proteins and nucleic acids in aqueous environments without the need for organic co-solvents, which can be denaturing.[1][2] The dye is sensitive to light and should be stored in the dark.[3][4] For long-term storage, it is recommended to keep the solid powder at -20°C, where it can be stable for up to two years.[4] Stock solutions, typically prepared in DMSO or an appropriate buffer, should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.[3][5]

Quantitative Data Summary
PropertyValueReference
Molecular Weight738.92 g/mol [3]
Excitation Maximum (λex)~646 nm[2][4][6]
Emission Maximum (λem)~662 nm[2][4][6]
Extinction Coefficient (ε)271,000 L⋅mol⁻¹⋅cm⁻¹[4]
Stokes Shift~16 nm[2]
Recommended Solvents for Stock SolutionDMSO, DMF, Water[3][6][7]
Recommended Storage (Powder)-20°C in the dark[3][4]
Recommended Storage (Solution)-80°C in the dark (aliquoted)[3][5]

Experimental Protocols: Bioconjugation via Click Chemistry

This compound is primarily used in click chemistry reactions for labeling biomolecules. It can participate in both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC).[5]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This method involves the use of a copper(I) catalyst to join the azide group of this compound with a terminal alkyne on the target molecule.

Materials:

  • This compound

  • Alkyne-modified biomolecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., Sodium Ascorbate)

  • Copper-chelating ligand (e.g., THPTA or TBTA)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO

Protocol:

  • Preparation of Stock Solutions:

    • Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.[3] Store aliquots at -80°C.

    • Prepare a stock solution of the alkyne-modified biomolecule in a compatible buffer.

    • Prepare stock solutions of CuSO₄, sodium ascorbate (B8700270), and the copper ligand in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified biomolecule with this compound in the reaction buffer. The final concentration of the dye is typically in the range of 1-10 µM.[3]

    • Add the copper ligand to the reaction mixture.

    • Add CuSO₄ to the mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 30-60 minutes with gentle stirring or shaking.[3]

  • Purification:

    • Remove unreacted dye and other small molecules by methods such as molecular sieve chromatography (e.g., Sephadex G-25), ultrafiltration, or dialysis.[3][8]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Copper-Free Click Chemistry

SPAAC is a copper-free alternative that utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) on the target molecule, which reacts spontaneously with the azide group of this compound.[5]

Materials:

  • This compound

  • Cyclooctyne-modified biomolecule (e.g., DBCO- or BCN-modified)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO

Protocol:

  • Preparation of Stock Solutions:

    • Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.[3] Store aliquots at -80°C.

    • Prepare a stock solution of the cyclooctyne-modified biomolecule in a compatible buffer.

  • Reaction Setup:

    • In a microcentrifuge tube, mix the cyclooctyne-modified biomolecule with this compound in the reaction buffer. The final concentration of the dye is typically in the range of 1-10 µM.[3]

  • Incubation:

    • Incubate the reaction mixture at room temperature for 30 minutes to 2 hours.[3]

  • Purification:

    • Purify the labeled biomolecule using a suitable method as described for CuAAC to remove any unreacted dye.

Visualizing Experimental Workflows

To aid in the conceptualization of these protocols, the following diagrams illustrate the key steps in the experimental workflows.

CuAAC_Workflow prep_stocks Prepare Stock Solutions (this compound, Alkyne-Biomolecule, CuSO4, Ascorbate, Ligand) mix_reactants Mix Reactants (Biomolecule + this compound + Ligand + CuSO4) prep_stocks->mix_reactants 1. initiate_reaction Initiate Reaction (Add Sodium Ascorbate) mix_reactants->initiate_reaction 2. incubate Incubate (Room Temp, 30-60 min) initiate_reaction->incubate 3. purify Purify Conjugate (e.g., Size Exclusion Chromatography) incubate->purify 4. final_product Labeled Biomolecule purify->final_product 5.

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.

SPAAC_Workflow prep_stocks Prepare Stock Solutions (this compound, Cyclooctyne-Biomolecule) mix_reactants Mix Reactants (Biomolecule + this compound) prep_stocks->mix_reactants 1. incubate Incubate (Room Temp, 0.5-2 hours) mix_reactants->incubate 2. purify Purify Conjugate (e.g., Ultrafiltration) incubate->purify 3. final_product Labeled Biomolecule purify->final_product 4.

References

Methodological & Application

Application Notes and Protocols for Sulfo-Cy5-N3 Protein Labeling in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy5-N3 is a water-soluble, far-red fluorescent dye functionalized with an azide (B81097) group. This reagent is a cornerstone for modern bioconjugation techniques, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry."[1][2] These methods offer exceptional specificity and efficiency for labeling biomolecules, such as proteins that have been metabolically or enzymatically modified to contain an alkyne group.[1][3] The resulting Sulfo-Cy5 labeled proteins are invaluable tools for a wide range of applications in fluorescence microscopy, including immunofluorescence, single-molecule imaging, and flow cytometry.[4][5]

The far-red emission of Sulfo-Cy5 minimizes autofluorescence from cellular components, leading to a high signal-to-noise ratio, a critical factor for sensitive detection.[6] Its high photostability allows for prolonged imaging, which is essential for time-lapse studies and super-resolution microscopy techniques like STORM.

This document provides detailed protocols for labeling alkyne-modified proteins with this compound via CuAAC and for the subsequent application in fluorescence microscopy.

Quantitative Data Summary

The following tables summarize the key quantitative properties of Sulfo-Cy5 and typical parameters for protein labeling experiments.

Table 1: Photophysical Properties of Sulfo-Cy5

PropertyValueReference(s)
Excitation Maximum (λex)~646 nm[2]
Emission Maximum (λem)~662 nm[2]
Molar Extinction Coefficient (ε)~250,000 cm⁻¹M⁻¹[5]
Quantum Yield (Φ)0.20 - 0.28[5]
Recommended Laser Line633 nm or 647 nm
Recommended Filter SetCy5

Table 2: Typical Protein Labeling Parameters

ParameterRecommended RangeNotes
Dye-to-Protein Molar Ratio5:1 to 20:1Start with a 10:1 ratio and optimize for your specific protein.[7]
Protein Concentration2-10 mg/mLHigher concentrations generally lead to better labeling efficiency.[8]
This compound Concentration2 µM to 40 µMA starting concentration of 20 µM is recommended.[9]
Reaction Time30 - 60 minutesCan be extended for higher efficiency if the protein is stable.[7][10]
Reaction TemperatureRoom TemperatureCan be performed at 4°C for sensitive proteins, though reaction times may need to be increased.[11]
pH (for CuAAC)7.0 - 8.0Click chemistry is generally pH-insensitive within a range of 4-11.[1]
Degree of Labeling (DOL)2 - 8Optimal for most applications to avoid self-quenching.[7]

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Alkyne-Modified Proteins

This protocol describes the labeling of a protein containing an alkyne group with this compound using a copper(I) catalyst.

Materials:

  • Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium Ascorbate

  • Purification resin (e.g., Sephadex G-25) or spin columns

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Preparation of Stock Solutions:

    • This compound (10 mM): Dissolve the required amount of this compound in anhydrous DMSO. Store in aliquots at -20°C, protected from light.

    • Copper(II) Sulfate (20 mM): Dissolve CuSO4 in deionized water. This solution is stable at room temperature.[9]

    • THPTA (100 mM): Dissolve THPTA in deionized water. This solution is stable at room temperature.[9]

    • Sodium Ascorbate (100 mM): Prepare this solution fresh in deionized water immediately before use, as it is prone to oxidation.[9][12]

  • Protein Preparation:

    • Ensure the alkyne-modified protein is at a concentration of 2-10 mg/mL in an amine-free buffer like PBS, pH 7.4. Buffers containing primary amines (e.g., Tris) will interfere with some labeling chemistries, although less so with click chemistry. However, it is good practice to avoid them.[7]

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the following in order:

      • Alkyne-modified protein solution

      • This compound stock solution (to a final concentration of 20-40 µM or a 10:1 molar excess over the protein)[9]

      • Premixed catalyst solution: Combine the 20 mM CuSO4 and 100 mM THPTA solutions in a 1:5 molar ratio (e.g., 1 µL of 20 mM CuSO4 and 1 µL of 100 mM THPTA for a final concentration of approximately 1 mM copper and 5 mM ligand in the reaction).[12]

      • Freshly prepared 100 mM Sodium Ascorbate solution (to a final concentration of 2.5-5 mM).[13]

    • Gently mix the reaction components.

    • Incubate the reaction for 30-60 minutes at room temperature, protected from light.[7]

  • Purification of the Labeled Protein:

    • Separate the Sulfo-Cy5-labeled protein from unreacted dye and catalyst components using a desalting spin column or a gravity-flow gel filtration column (e.g., Sephadex G-25) equilibrated with PBS, pH 7.4.[4][7]

    • Collect the fractions containing the colored, labeled protein.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified protein conjugate at 280 nm (A280) and 650 nm (A650).

    • Calculate the protein concentration using the following formula:

      • Protein Concentration (M) = [A280 - (A650 × 0.03)] / ε_protein

      • (0.03 is the correction factor for Sulfo-Cy5 absorbance at 280 nm; ε_protein is the molar extinction coefficient of your protein at 280 nm)

    • Calculate the dye concentration:

      • Dye Concentration (M) = A650 / 250,000

    • Calculate the DOL:

      • DOL = Dye Concentration / Protein Concentration

  • Storage:

    • Store the labeled protein at 4°C for short-term use or at -20°C or -80°C in a solution containing a cryoprotectant like glycerol (B35011) for long-term storage. Protect from light.

Protocol 2: Fluorescence Microscopy of Cells Labeled with Sulfo-Cy5 Conjugated Proteins

This protocol provides a general workflow for imaging cells using a protein that has been labeled with Sulfo-Cy5.

Materials:

  • Cells cultured on coverslips or in imaging dishes

  • Sulfo-Cy5 labeled protein

  • Phosphate-Buffered Saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional, for intracellular targets)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Nuclear counterstain (e.g., DAPI) (optional)

  • Antifade mounting medium

  • Fluorescence microscope with appropriate laser lines and filters for Cy5 and DAPI

Procedure:

  • Cell Preparation:

    • Culture cells to the desired confluency on a suitable imaging substrate.

  • Labeling:

    • For extracellular targets:

      • Wash the cells twice with cold PBS.

      • Incubate the cells with the Sulfo-Cy5 labeled protein diluted in a suitable buffer (e.g., blocking buffer) at 4°C for 30-60 minutes to prevent internalization.

    • For intracellular targets:

      • Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

      • Wash three times with PBS.

      • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

      • Wash three times with PBS.

      • Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes.

      • Incubate with the Sulfo-Cy5 labeled protein diluted in blocking buffer for 1 hour at room temperature.

  • Washing:

    • Wash the cells three to five times with PBS to remove unbound labeled protein.

  • Counterstaining (Optional):

    • Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.

    • Wash twice with PBS.

  • Mounting:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging:

    • Image the samples using a fluorescence microscope (e.g., confocal or widefield) equipped with a 633 nm or 647 nm laser for Sulfo-Cy5 excitation and a DAPI filter set if used.

    • Acquire images using appropriate settings for laser power, exposure time, and gain to achieve a good signal-to-noise ratio while minimizing photobleaching.

Diagrams

experimental_workflow cluster_prep Protein Preparation cluster_labeling CuAAC Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Application alkyne_protein Alkyne-Modified Protein reaction_mix Reaction Mixture alkyne_protein->reaction_mix sulfo_cy5_n3 This compound sulfo_cy5_n3->reaction_mix catalyst CuSO4 + THPTA catalyst->reaction_mix reducing_agent Sodium Ascorbate reducing_agent->reaction_mix purification Size Exclusion Chromatography reaction_mix->purification labeled_protein Purified Labeled Protein purification->labeled_protein dol DOL Determination labeled_protein->dol microscopy Fluorescence Microscopy labeled_protein->microscopy signaling_pathway cluster_cell Cellular Context receptor Cell Surface Receptor (Alkyne-Modified) binding Ligand-Receptor Binding receptor->binding ligand Sulfo-Cy5 Labeled Ligand ligand->receptor Binds internalization Endocytosis binding->internalization signaling Downstream Signaling binding->signaling endosome Endosome internalization->endosome endosome->signaling

References

Application Notes and Protocols for Sulfo-Cy5-N3 Conjugation to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the covalent labeling of antibodies with Sulfo-Cy5-N3, a water-soluble cyanine (B1664457) dye with an azide (B81097) functional group. The conjugation of this compound to antibodies is achieved through "click chemistry," a highly efficient and specific bioorthogonal reaction. This method is particularly advantageous for creating stable and precisely labeled antibody conjugates for a variety of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.

There are two primary forms of click chemistry utilized for this purpose: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] Both methods result in the formation of a stable triazole linkage between the dye and the antibody.[1]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method involves the reaction of an azide (this compound) with a terminal alkyne-modified antibody in the presence of a copper(I) catalyst.[1][2]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry method that utilizes a strained cyclooctyne (B158145) (like DBCO) modified antibody, which reacts spontaneously with the azide group of this compound.[3][4] This approach is often preferred for biological applications to avoid potential toxicity from the copper catalyst.[5]

This document will detail the necessary steps for antibody modification to introduce an alkyne or cyclooctyne group, followed by the conjugation reaction with this compound.

Experimental Workflow

The overall workflow for conjugating this compound to an antibody via click chemistry involves two main stages: antibody modification and the click chemistry reaction.

experimental_workflow cluster_prep Antibody Preparation cluster_modification Antibody Modification cluster_conjugation Click Chemistry Conjugation cluster_analysis Analysis antibody_prep Antibody Purification (Remove interfering substances) antibody_conc Concentrate Antibody antibody_prep->antibody_conc alkyne_modification Introduce Alkyne/Cyclooctyne Group (e.g., via NHS ester chemistry) antibody_conc->alkyne_modification purify_modified_ab Purify Modified Antibody alkyne_modification->purify_modified_ab click_reaction React with this compound purify_modified_ab->click_reaction purify_conjugate Purify Final Conjugate click_reaction->purify_conjugate characterization Characterize Conjugate (DOL, functionality) purify_conjugate->characterization

Caption: Experimental workflow for this compound conjugation.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the antibody modification and conjugation steps.

ParameterAntibody Modification (DBCO-NHS Ester)SPAAC Reaction (Copper-Free)
Reagents Antibody, DBCO-NHS Ester, Anhydrous DMSO/DMFDBCO-modified Antibody, this compound
Molar Excess of Reagent 20-30 fold molar excess of DBCO-NHS ester to antibody[3]2-4 fold molar excess of this compound to antibody[3]
Antibody Concentration ~1 mg/mL[3]Recommended to be as high as possible[5]
Solvent for Reagent Anhydrous DMSO or DMF[3]Anhydrous DMSO for this compound stock[6]
Reaction Temperature Room Temperature[3]4°C[3] or 37°C[5]
Incubation Time 60 minutes[3]Overnight (at 4°C)[3] or 2 hours (at 37°C)[5]
Quenching Step Addition of Tris buffer[3]Not typically required
Purification Method Size-exclusion chromatography (e.g., Zeba spin columns) or dialysis[3][7]Size-exclusion chromatography or HPLC[3]

Experimental Protocols

Protocol 1: Antibody Modification with a Cyclooctyne (DBCO-NHS Ester)

This protocol describes the introduction of a DBCO group onto the antibody, which is required for the subsequent copper-free click chemistry reaction with this compound.

Materials:

  • Purified antibody in an amine-free buffer (e.g., PBS)

  • DBCO-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • 1 M Tris-HCl, pH 8.0

  • Spin desalting columns (e.g., Zeba Spin Desalting Columns, 7K MWCO)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), the antibody must be purified by dialysis against PBS or by using an antibody purification kit.[7]

    • For optimal labeling, the antibody concentration should be in the range of 2-10 mg/mL.[7] If necessary, concentrate the antibody solution.[3]

  • Preparation of DBCO-NHS Ester Stock Solution:

    • Prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF immediately before use.[3] DBCO-NHS ester in solution is susceptible to hydrolysis.[3]

  • Activation of Antibody with DBCO-NHS Ester:

    • Combine the antibody solution with a 20-30 fold molar excess of the DBCO-NHS ester stock solution.[3] The final concentration of DMSO in the reaction mixture should be around 20%.[3]

    • Incubate the reaction mixture at room temperature for 60 minutes with gentle mixing.[3]

  • Quenching the Reaction:

    • To stop the reaction, add Tris buffer to a final concentration of 100 mM to quench any unreacted DBCO-NHS ester.[8]

    • Incubate for an additional 15 minutes at room temperature.[3]

  • Purification of the DBCO-Modified Antibody:

    • Remove the excess, unreacted DBCO-NHS ester and quenching reagent using a spin desalting column or by dialysis against PBS.[3][7]

    • The purified DBCO-functionalized antibody can be stored at -20°C for up to a month, though the reactivity of the DBCO group may decrease over time.[3]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of this compound to DBCO-Modified Antibody

This protocol details the copper-free click chemistry reaction between the DBCO-modified antibody and this compound.

Materials:

  • DBCO-modified antibody (from Protocol 1)

  • This compound

  • Anhydrous DMSO

  • Spin desalting columns or other size-exclusion chromatography system

  • PBS, pH 7.2-7.4

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).[6] Store any unused stock solution at -20°C, protected from light.[6]

  • Conjugation Reaction:

    • In a reaction tube, combine the DBCO-modified antibody with a 2-4 fold molar excess of the this compound stock solution.[3]

    • Incubate the reaction overnight at 4°C with gentle mixing, protected from light.[3] Alternatively, the reaction can be incubated for 2 hours at 37°C.[5]

  • Purification of the Sulfo-Cy5-Antibody Conjugate:

    • Purify the antibody conjugate to remove unreacted this compound using a spin desalting column or other size-exclusion chromatography method.[7]

    • Collect the fractions containing the fluorescently labeled antibody.

  • Characterization of the Conjugate:

    • Determine the Degree of Labeling (DOL), which is the average number of dye molecules per antibody. This can be calculated by measuring the absorbance of the conjugate at 280 nm (for the antibody) and at the absorbance maximum of Cy5 (~650 nm).

    • The optimal DOL for most antibodies is typically between 2 and 10.[7]

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the chemical principle of the SPAAC reaction.

SPAAC_reaction cluster_product Product antibody_dbco Antibody-DBCO plus + antibody_dbco->plus sulfo_cy5_n3 This compound conjugate Antibody-Sulfo-Cy5 Conjugate (Stable Triazole Linkage) sulfo_cy5_n3->conjugate SPAAC (Copper-Free) plus->sulfo_cy5_n3

Caption: SPAAC reaction for antibody conjugation.

References

Application Notes and Protocols: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Sulfo-Cy5-N3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-promoted alkyne-azide cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[][2] This reaction occurs between a strained cyclooctyne (B158145) and an azide (B81097), forming a stable triazole linkage.[] Sulfo-Cy5-N3 is a bright, far-red fluorescent dye functionalized with an azide group, making it an ideal probe for labeling and visualizing biomolecules that have been modified to contain a strained alkyne.[3][4] The high water solubility of the sulfo-Cy5 dye minimizes aggregation and nonspecific binding, while its spectral properties in the far-red region reduce background autofluorescence from biological samples.[5]

These application notes provide an overview of the SPAAC reaction using this compound and detailed protocols for the labeling of biomolecules.

Principle of the Reaction

The driving force for the SPAAC reaction is the release of ring strain in the cyclooctyne molecule upon cycloaddition with the azide.[][6] This allows the reaction to proceed efficiently at physiological temperatures and pH without a catalyst.[7] The bioorthogonality of the azide and cyclooctyne functional groups ensures that they react specifically with each other without cross-reactivity with native biological functionalities.[2]

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Cyclooctyne Strained Cyclooctyne (e.g., DBCO-modified biomolecule) Triazole Stable Triazole Linkage (Sulfo-Cy5 labeled biomolecule) Cyclooctyne->Triazole SPAAC (Bioorthogonal) Azide Sulfo-Cy5-Azide (N3) Azide->Triazole

Caption: General mechanism of the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.

Quantitative Data Summary

The efficiency and rate of the SPAAC reaction are influenced by the specific cyclooctyne used, the reaction buffer, pH, and temperature. The following table summarizes key quantitative data for consideration when designing experiments.

ParameterValue/RangeReactants & ConditionsNotes
Sulfo-Cy5 Excitation Wavelength ~642-646 nm[3][4]In aqueous bufferOptimal for avoiding autofluorescence.
Sulfo-Cy5 Emission Wavelength ~662-670 nm[3][4]In aqueous buffer
SPAAC Second-Order Rate Constants 0.3 - 3.60 M⁻¹s⁻¹[8][9][10]Benzyl azide with various cyclooctynes (e.g., DBCO, DIBO, BCN).[8][9][10]The reaction rate is highly dependent on the structure of the cyclooctyne. Fluorinated azides and cyclooctynes can exhibit significantly faster kinetics.[10][11]
Optimal pH Range 7.0 - 8.5[9][12]Aqueous buffers (e.g., PBS, HEPES).[9][12]Higher pH values generally increase reaction rates, except in HEPES buffer.[9]
Recommended Temperature Room Temperature to 37°C[7]Aqueous buffersHigher temperatures can increase the reaction rate.[7]
Reactant Molar Ratio (Cyclooctyne:Azide) 1 : 2 to 1 : 5[7]For bioconjugationA slight excess of the azide-containing molecule is typically recommended.[7]
Typical Reaction Time 1 - 24 hours[2][7]Dependent on reactant concentrations and kinetics.[2][7]Reactions should be monitored for progress.

Experimental Protocols

Protocol 1: General Labeling of a DBCO-Modified Protein with this compound

This protocol describes a general method for labeling a protein that has been functionalized with a dibenzocyclooctyne (DBCO) group.

Materials:

  • DBCO-modified protein

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)[3]

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4[2][13]

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification[14]

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 1-10 mM.[13] Store any unused stock solution at -20°C or -80°C in the dark, aliquoted to avoid repeated freeze-thaw cycles.[3][13]

  • Prepare Protein Solution: Dissolve the DBCO-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Reaction Setup: Add a 2- to 5-fold molar excess of the this compound stock solution to the protein solution.[7] Gently mix the solution.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or 37°C, protected from light.[7][13] The optimal reaction time may vary depending on the protein and the specific DBCO derivative used.

  • Purification: Remove the unreacted this compound from the labeled protein using a size-exclusion chromatography column pre-equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~646 nm (for Sulfo-Cy5).

Protocol 2: Labeling of Live Cells with Metabolically Incorporated Cyclooctynes followed by this compound Staining

This protocol outlines the labeling of cell surface glycans that have been metabolically engineered to display a cyclooctyne group.

Materials:

  • Cells of interest

  • Metabolic precursor functionalized with a cyclooctyne (e.g., a cyclooctyne-modified sugar)

  • Cell culture medium

  • This compound

  • PBS (pH 7.4)

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling: Culture cells in the presence of the cyclooctyne-functionalized metabolic precursor for 24-48 hours to allow for its incorporation into cellular biomolecules.

  • Cell Preparation: Gently wash the cells twice with warm PBS to remove any unincorporated precursor.

  • Prepare Staining Solution: Dilute the this compound stock solution (from Protocol 1) in serum-free cell culture medium or PBS to a final concentration of 1-10 µM.[13]

  • Staining: Add the staining solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Wash the cells three times with PBS to remove any unbound this compound.[13]

  • Imaging: Image the labeled cells using a fluorescence microscope with appropriate filter sets for Cy5 (Excitation: ~646 nm, Emission: ~662 nm).[13]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis A Prepare this compound Stock Solution (1-10 mM in DMSO) C Mix Reactants (2-5 fold excess of Azide) A->C B Prepare DBCO-Modified Biomolecule in PBS B->C D Incubate at RT or 37°C (1-4 hours, protected from light) C->D E Purify via Size-Exclusion Chromatography D->E F Characterize Conjugate (Absorbance at 280 nm & 646 nm) E->F

References

Application Notes and Protocols for Live Cell Imaging Using Sulfo-Cy5-N3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Sulfo-Cy5-N3 in live cell imaging experiments. This compound is a water-soluble, far-red fluorescent dye containing an azide (B81097) moiety, making it an ideal probe for bioorthogonal click chemistry applications. Its high photostability and brightness, coupled with low cellular autofluorescence in the far-red spectrum, enable high-contrast imaging of dynamic cellular processes.

Core Applications

  • Cell Surface Protein Labeling: Due to its sulfonate groups, this compound is cell-impermeable, making it an excellent choice for specifically labeling cell surface proteins and studying their trafficking, distribution, and dynamics.[1][2]

  • Metabolic Glycan Labeling: In conjunction with metabolic labeling strategies using azide-modified sugars, this compound allows for the visualization and tracking of glycans on the cell surface, providing insights into glycosylation dynamics in health and disease.[3][4][5][6][7]

  • Pulse-Chase Experiments: The rapid and specific nature of click chemistry enables precise temporal control of labeling, making this compound suitable for pulse-chase experiments to monitor protein turnover and movement.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound to facilitate experimental design and optimization.

PropertyValueReference(s)
Excitation Maximum (λex)~642 - 649 nm[8][9][10]
Emission Maximum (λem)~662 - 670 nm[8][9][10]
Molar Extinction Coefficient~250,000 cm⁻¹M⁻¹
Quantum YieldHigh[11]
Recommended Stock Solution Concentration1 - 10 mM in anhydrous DMSO[12]
Recommended Working Concentration0.1 - 10 µM (cell imaging)[12]
PhotostabilityHigh[11][13][14]
ParameterCopper-Catalyzed (CuAAC) ProtocolStrain-Promoted (SPAAC) ProtocolReference(s)
This compound Concentration 20 - 100 µM1 - 10 µM[12][15][16]
Copper (CuSO₄) Concentration 50 - 100 µMNot Applicable[8][16][17]
Copper Ligand (e.g., THPTA, BTTAA) 250 - 500 µM (typically 5:1 ligand to copper ratio)Not Applicable[16][17]
Reducing Agent (e.g., Sodium Ascorbate) 2.5 - 5 mMNot Applicable[8][17]
Incubation Time 5 - 60 minutes30 - 120 minutes[8][12][17]
Temperature 4°C to Room TemperatureRoom Temperature to 37°C[17]

Signaling Pathway: Receptor Internalization

This compound is a valuable tool for studying receptor internalization, a key process in cell signaling. By labeling cell surface receptors, their movement from the plasma membrane into intracellular compartments upon ligand binding can be tracked over time.

ReceptorInternalization Receptor Internalization Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand Ligand Receptor Cell Surface Receptor (Alkyne-modified) Ligand->Receptor Binding LigandReceptor Ligand-Receptor Complex Receptor->LigandReceptor SulfoCy5N3 This compound Receptor->SulfoCy5N3 Click Reaction ClathrinPit Clathrin-Coated Pit LigandReceptor->ClathrinPit Internalization EarlyEndosome Early Endosome ClathrinPit->EarlyEndosome LateEndosome Late Endosome EarlyEndosome->LateEndosome Maturation RecyclingEndosome Recycling Endosome EarlyEndosome->RecyclingEndosome Sorting Lysosome Lysosome (Degradation) LateEndosome->Lysosome RecyclingEndosome->Receptor Recycling LabeledReceptor Labeled Receptor (this compound) SulfoCy5N3->LabeledReceptor

Caption: Workflow for tracking receptor internalization using this compound.

Experimental Workflows

Two primary click chemistry reactions are utilized for labeling with this compound: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow

CuAAC is a highly efficient and rapid reaction but requires a copper catalyst, which can be toxic to cells. Careful optimization is necessary for live cell applications.

CuAAC_Workflow CuAAC Experimental Workflow cluster_prep Cell Preparation cluster_labeling Labeling cluster_imaging Imaging CellCulture Culture cells with alkyne-modified substrate Wash1 Wash cells to remove unincorporated substrate CellCulture->Wash1 PrepareClickMix Prepare Click Reaction Mix: - this compound - CuSO4 - Ligand (e.g., THPTA) - Sodium Ascorbate (B8700270) Wash1->PrepareClickMix Incubate Incubate cells with Click Reaction Mix PrepareClickMix->Incubate Wash2 Wash cells to remove excess reagents Incubate->Wash2 Image Image cells using fluorescence microscopy Wash2->Image

Caption: Step-by-step workflow for CuAAC labeling of live cells.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow

SPAAC is a copper-free click chemistry method, making it more biocompatible for live-cell imaging, although the reaction kinetics are generally slower than CuAAC.

SPAAC_Workflow SPAAC Experimental Workflow cluster_prep Cell Preparation cluster_labeling Labeling cluster_imaging Imaging CellCulture Culture cells with strained alkyne-modified substrate (e.g., DBCO, BCN) Wash1 Wash cells to remove unincorporated substrate CellCulture->Wash1 PrepareLabelingSol Prepare Labeling Solution: - this compound in buffer Wash1->PrepareLabelingSol Incubate Incubate cells with Labeling Solution PrepareLabelingSol->Incubate Wash2 Wash cells to remove excess dye Incubate->Wash2 Image Image cells using fluorescence microscopy Wash2->Image

Caption: Step-by-step workflow for SPAAC labeling of live cells.

Detailed Experimental Protocols

Protocol 1: Cell Surface Protein Labeling via CuAAC

This protocol is adapted for labeling cell surface proteins that have been metabolically engineered to incorporate an alkyne group.

Materials:

  • Cells expressing the alkyne-modified protein of interest

  • This compound

  • Anhydrous DMSO

  • DPBS (Dulbecco's Phosphate-Buffered Saline)

  • Copper (II) Sulfate (CuSO₄)

  • Copper ligand (e.g., THPTA or BTTAA)

  • Sodium Ascorbate

  • Live cell imaging medium

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -20°C or -80°C, protected from light.[12]

    • Prepare a 10 mM stock solution of CuSO₄ in sterile water.

    • Prepare a 50 mM stock solution of the copper ligand in sterile water or DMSO.

    • Prepare a 100 mM stock solution of Sodium Ascorbate in sterile water immediately before use.

  • Cell Preparation:

    • Seed cells in a suitable imaging dish or plate and culture until they reach the desired confluency.

    • Wash the cells twice with pre-warmed DPBS.

  • CuAAC Reaction:

    • Prepare the "Click-it" reaction cocktail immediately before use. For a final volume of 1 mL, add the components in the following order to pre-warmed DPBS:

      • 10 µL of 10 mM this compound (final concentration: 100 µM)[8]

      • 10 µL of 10 mM CuSO₄ (final concentration: 100 µM)[8]

      • 10 µL of 50 mM copper ligand (final concentration: 500 µM)

      • 50 µL of 100 mM Sodium Ascorbate (final concentration: 5 mM)[8]

    • Note: The final concentrations should be optimized for your specific cell type and experimental conditions to minimize toxicity.

    • Remove the DPBS from the cells and add the "Click-it" reaction cocktail.

    • Incubate for 5-15 minutes at room temperature or 4°C, protected from light.[17]

  • Washing and Imaging:

    • Aspirate the reaction cocktail and wash the cells three times with DPBS.

    • Replace the DPBS with a pre-warmed live cell imaging medium.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for Cy5 (Excitation: ~640 nm, Emission: ~670 nm).

Protocol 2: Cell Surface Glycan Labeling via SPAAC

This protocol is designed for labeling cell surface glycans that have been metabolically labeled with an azide-modified sugar and will be reacted with a strained alkyne-modified Sulfo-Cy5. For this protocol, you would use a commercially available DBCO-Sulfo-Cy5 or similar strained alkyne derivative of the dye. The principle remains the same for reacting an azide-modified dye with a strained alkyne on the cell.

Materials:

  • Cells cultured with an azide-modified sugar (e.g., Ac₄ManNAz)

  • This compound

  • Anhydrous DMSO

  • DPBS

  • Live cell imaging medium

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -20°C, protected from light.

  • Cell Preparation:

    • Seed cells in a suitable imaging dish or plate and culture with the azide-modified sugar for 24-48 hours to allow for metabolic incorporation.

    • Wash the cells twice with pre-warmed DPBS to remove any unincorporated sugar.

  • SPAAC Reaction:

    • Prepare the labeling solution by diluting the this compound stock solution in pre-warmed live cell imaging medium to a final concentration of 1-10 µM.[12]

    • Remove the DPBS from the cells and add the labeling solution.

    • Incubate for 30-60 minutes at 37°C in a cell culture incubator.[12]

  • Washing and Imaging:

    • Aspirate the labeling solution and wash the cells three times with pre-warmed live cell imaging medium.

    • Add fresh live cell imaging medium to the cells.

    • Image the cells using a fluorescence microscope with appropriate Cy5 filter sets.

Troubleshooting and Optimization

  • High Background:

    • Reduce the concentration of this compound.

    • Increase the number and duration of wash steps.

    • Ensure complete removal of unincorporated metabolic labels.

  • Low Signal:

    • Increase the concentration of this compound.

    • Increase the incubation time for the click reaction.

    • Confirm the successful incorporation of the alkyne or azide metabolic label.

    • For CuAAC, ensure the freshness of the sodium ascorbate solution.

  • Cell Death (CuAAC):

    • Decrease the concentration of CuSO₄.

    • Increase the ratio of ligand to copper.

    • Reduce the incubation time.

    • Perform the reaction at 4°C to slow down cellular processes.[17]

References

Application Notes and Protocols for Sulfo-Cy5-N3 in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of Sulfo-Cy5-N3, a water-soluble, far-red fluorescent azide (B81097) dye, in flow cytometry applications. The protocols outlined below leverage copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry, to specifically label and detect alkyne-modified biomolecules in a cellular context.

Introduction

This compound is an ideal fluorescent probe for flow cytometry due to its high water solubility, which minimizes aggregation and non-specific binding, and its emission in the far-red spectrum (excitation/emission maxima ~646/662 nm).[1] This spectral region is advantageous as it reduces interference from cellular autofluorescence, leading to an improved signal-to-noise ratio.[2] The azide group on this compound allows for its covalent attachment to alkyne-containing molecules via a highly specific and efficient click reaction. This enables the sensitive detection of a wide range of biological processes, such as DNA replication (using EdU incorporation), post-translational modifications, or the tracking of labeled molecules.

Data Presentation

Spectral Properties of Sulfo-Cy5
PropertyValueReference
Excitation Maximum (Ex)~646 nm[1][2]
Emission Maximum (Em)~662 nm[1][2]
Molecular Weight~833 g/mol
SolubilityWater, DMSO, DMF
Recommended Reagent Concentrations for Click Chemistry Reaction
ReagentStock ConcentrationFinal Concentration
This compound1-10 mM in DMSO1-10 µM
Copper (II) Sulfate (CuSO₄)10-100 mM in H₂O0.1-1 mM
Reducing Agent (e.g., Sodium Ascorbate)100-500 mM in H₂O1-5 mM
Copper Ligand (e.g., TBTA)1-10 mM in DMSO10-100 µM

Note: Optimal concentrations may vary depending on the cell type and experimental conditions and should be determined empirically.

Experimental Protocols

Protocol 1: Detection of Proliferating Cells using EdU and this compound

This protocol describes the labeling of newly synthesized DNA with 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) and subsequent detection with this compound via a click reaction for flow cytometric analysis.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • EdU (5-ethynyl-2'-deoxyuridine)

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.5% Triton™ X-100 or saponin-based buffer)

  • This compound

  • Copper (II) Sulfate (CuSO₄)

  • Sodium Ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper ligand

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • FACS tubes

Procedure:

  • EdU Labeling of Cells:

    • Culture cells to the desired density.

    • Add EdU to the cell culture medium at a final concentration of 10 µM.

    • Incubate for a period appropriate for the cell type and experimental question (e.g., 2 hours for actively dividing cells).

  • Cell Harvesting and Fixation:

    • Harvest cells and wash once with 3 mL of 1% BSA in PBS.

    • Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 100 µL of fixative and incubate for 15 minutes at room temperature, protected from light.[3]

  • Permeabilization:

    • Wash the fixed cells once with 3 mL of 1% BSA in PBS.

    • Resuspend the cell pellet in 100 µL of a saponin-based permeabilization and wash reagent.[3]

  • Click Reaction:

    • Prepare the Click-iT® reaction cocktail immediately before use. For each sample, mix the following in order:

      • PBS

      • Copper (II) Sulfate (CuSO₄) to a final concentration of 1 mM.

      • This compound to a final concentration of 5 µM.

      • Sodium Ascorbate to a final concentration of 5 mM.

    • Add 0.5 mL of the reaction cocktail to each tube.

    • Incubate for 30 minutes at room temperature, protected from light.[3][4]

  • Washing and Staining for other markers (Optional):

    • Wash the cells once with 3 mL of a saponin-based permeabilization and wash reagent.[3]

    • If performing co-staining for surface or intracellular markers, resuspend the cells in the appropriate buffer and add antibodies. Incubate as per the antibody manufacturer's protocol.

  • Final Resuspension and Data Acquisition:

    • Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

    • Analyze the samples on a flow cytometer equipped with a laser capable of exciting the Cy5 dye (e.g., 633 nm or 640 nm laser) and the appropriate emission filter.

Mandatory Visualization

experimental_workflow cluster_cell_prep Cell Preparation cluster_staining Staining Protocol cluster_analysis Analysis cell_culture 1. Cell Culture edu_labeling 2. EdU Labeling cell_culture->edu_labeling harvesting 3. Harvesting edu_labeling->harvesting fixation 4. Fixation harvesting->fixation permeabilization 5. Permeabilization fixation->permeabilization click_reaction 6. Click Reaction with this compound permeabilization->click_reaction washing 7. Washing click_reaction->washing facs_analysis 8. Flow Cytometry Analysis washing->facs_analysis

Caption: Workflow for detecting cell proliferation using EdU and this compound.

signaling_pathway cluster_process Click Chemistry Labeling alkyne Alkyne-modified Biomolecule (e.g., EdU-labeled DNA) product Covalently Labeled Biomolecule (Fluorescent) alkyne->product Cycloaddition azide This compound (Azide) azide->product catalyst Cu(I) Catalyst catalyst->product

Caption: Principle of Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry).

Troubleshooting

ProblemPossible CauseSuggested Solution
Weak or no signal Suboptimal click reaction conditions.Titrate concentrations of CuSO₄ and sodium ascorbate. Ensure the sodium ascorbate solution is freshly prepared.
Low level of alkyne incorporation.Increase the concentration of the alkyne-containing molecule (e.g., EdU) or the incubation time.
Inefficient permeabilization.Try a different permeabilization agent (e.g., Triton™ X-100) or optimize the incubation time. For intracellular targets, ensure the permeabilization is sufficient for antibody access.
Degraded this compound.Store the dye protected from light and moisture. Prepare fresh working solutions.
High background Non-specific binding of the dye.Increase the number of wash steps after the click reaction.[5] Include a blocking agent like BSA in the wash and staining buffers.
Excess unreacted dye.Ensure thorough washing after the click reaction. Consider using a copper-chelating agent in the wash buffer if residual copper is a concern.
Cell clumps.Filter the cell suspension through a nylon mesh before analysis to remove aggregates.[5]
High cell death Cytotoxicity of the click reaction components.Minimize the incubation time for the click reaction. Ensure the final concentration of copper is not excessively high. Wash cells thoroughly after the reaction.
Harsh fixation or permeabilization.Use a milder fixative or permeabilization agent. Perform these steps on ice.

References

Application Notes and Protocols for In Vivo Imaging with Sulfo-Cy5-N3 Labeled Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of in vivo imaging, the demand for highly specific and sensitive molecular probes is paramount. Sulfo-Cy5-N3, a water-soluble cyanine (B1664457) dye featuring an azide (B81097) (N3) functional group, has emerged as a powerful tool for near-infrared (NIR) fluorescence imaging. Its hydrophilic nature, conferred by the sulfo groups, improves bioavailability and reduces non-specific binding in vivo, while the azide moiety enables highly specific labeling of target molecules through "click chemistry". This bioorthogonal reaction, particularly the strain-promoted alkyne-azide cycloaddition (SPAAC), allows for the covalent attachment of the dye to a pre-targeted molecule within a living organism, minimizing background signal and enhancing image contrast.

These application notes provide a comprehensive guide to the use of this compound labeled probes for in vivo imaging, covering probe preparation, experimental protocols for in vivo click chemistry, and data analysis. The protocols and data presented herein are intended to serve as a valuable resource for researchers in oncology, immunology, and drug development, facilitating the design and execution of robust and reproducible in vivo imaging studies.

Key Applications

  • Targeted Tumor Imaging: Visualize and quantify tumor burden, metastasis, and response to therapy by labeling tumor-specific antibodies, peptides, or nanoparticles.

  • Biodistribution and Pharmacokinetic Studies: Track the in vivo fate of novel therapeutics, drug delivery systems, and biomolecules.

  • Cell Tracking: Monitor the migration and homing of adoptively transferred cells, such as immune cells or stem cells.

  • Inflammation Imaging: Detect and monitor inflammatory processes by targeting activated immune cells or specific biomarkers of inflammation.

Data Presentation

Table 1: Biodistribution of Sulfo-Cy5 Labeled Probes in Tumor-Bearing Mice
OrganT22-GFP-H6-S-Cy5 Nanoparticles (% Total Fluorescence Uptake)[1]sulfoCy5-peptide A (Relative Fluorescence Intensity)[2]
Tumor15-20+++
Liver+++++
Kidneys+++++
Lungs+++
Spleen+++
IntestinesNot Reported+++

Note: This table summarizes data from two separate studies and is intended for illustrative comparison. "+" indicates the relative signal intensity. Actual values are highly dependent on the specific probe, animal model, and imaging parameters.

Table 2: Pharmacokinetic Parameters of Sulfo-Cy5 Labeled Probes (Illustrative)
ParameterSulfo-Cy5 Labeled ProbeUnmodified Probe
Elimination Half-life (t½) LongerShorter
Plasma Clearance SlowerFaster
Area Under the Curve (AUC) HigherLower

Note: The addition of the hydrophilic Sulfo-Cy5 moiety generally improves the pharmacokinetic profile of labeled molecules, leading to longer circulation times and increased exposure.

Experimental Protocols

Protocol 1: Preparation of Alkyne- or DBCO-Modified Targeting Molecule

This protocol describes the general procedure for modifying a targeting molecule (e.g., an antibody or peptide) with an alkyne or dibenzocyclooctyne (DBCO) group for subsequent reaction with this compound.

Materials:

  • Targeting molecule (e.g., antibody, peptide) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Alkyne-NHS ester or DBCO-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Targeting Molecule:

    • Dissolve the targeting molecule in the reaction buffer to a final concentration of 2-5 mg/mL.

    • If the starting buffer contains primary amines (e.g., Tris), exchange it with the reaction buffer using a desalting column or dialysis.

  • Prepare the Alkyne/DBCO-NHS Ester Solution:

    • Allow the vial of Alkyne-NHS ester or DBCO-NHS ester to warm to room temperature before opening.

    • Dissolve the NHS ester in anhydrous DMSO to a concentration of 10 mg/mL. This solution should be prepared fresh.

  • Labeling Reaction:

    • Slowly add the Alkyne/DBCO-NHS ester solution to the targeting molecule solution while gently vortexing. The molar ratio of NHS ester to the targeting molecule should be optimized, but a starting point of 10:1 to 20:1 is recommended.

    • Incubate the reaction for 1-2 hours at room temperature with gentle stirring, protected from light.

  • Purification:

    • Remove unreacted NHS ester and byproducts by passing the reaction mixture through a desalting column pre-equilibrated with PBS.

    • Collect the fractions containing the labeled targeting molecule.

  • Characterization:

    • Determine the concentration of the modified targeting molecule using a protein assay (e.g., BCA) or by measuring the absorbance at 280 nm.

    • Confirm the incorporation of the alkyne or DBCO group using appropriate analytical techniques (e.g., mass spectrometry).

Protocol 2: In Vivo Imaging with this compound via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol outlines the in vivo imaging procedure using a pre-targeted alkyne- or DBCO-modified molecule followed by the administration of this compound.

Materials:

  • Tumor-bearing mice (or other appropriate animal model)

  • Alkyne- or DBCO-modified targeting molecule (from Protocol 1)

  • This compound

  • Sterile, pyrogen-free PBS

  • In vivo imaging system (e.g., IVIS, Pearl) with appropriate filters for Cy5 (Excitation: ~640 nm, Emission: ~670 nm)

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).

    • Acquire a baseline fluorescence image to determine the level of autofluorescence.

  • Administration of the Targeting Molecule:

    • Administer the alkyne- or DBCO-modified targeting molecule to the animal via an appropriate route (e.g., intravenous injection). The optimal dose and pre-targeting time (the time between injection of the targeting molecule and the dye) should be determined empirically. A pre-targeting time of 24-72 hours is often a good starting point to allow for clearance of the unbound targeting molecule.

  • Administration of this compound:

    • After the optimal pre-targeting time, administer this compound dissolved in sterile PBS. The dose will depend on the specific application and should be optimized.

  • In Vivo Imaging:

    • Acquire whole-body fluorescence images at various time points post-injection of this compound (e.g., 1, 4, 8, 24, and 48 hours) to monitor the biodistribution and target accumulation of the probe.[3]

  • Ex Vivo Organ Analysis:

    • At the final imaging time point, euthanize the animal.

    • Perfuse the circulatory system with saline to remove blood from the organs.

    • Dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart) and arrange them for ex vivo imaging.[1]

    • Acquire fluorescence images of the excised organs to confirm in vivo findings and perform quantitative analysis.[1][3]

  • Data Analysis:

    • Use the imaging software to draw regions of interest (ROIs) around the tumor and other organs in both the in vivo and ex vivo images.

    • Quantify the average fluorescence intensity within each ROI.

    • Calculate the tumor-to-background ratio (TBR) by dividing the average fluorescence intensity of the tumor by that of a non-target tissue (e.g., muscle).

Mandatory Visualizations

experimental_workflow cluster_preparation Probe Preparation cluster_invivo In Vivo Procedure Targeting Molecule Targeting Molecule Labeling Labeling Targeting Molecule->Labeling Alkyne/DBCO-NHS Ester Alkyne/DBCO-NHS Ester Alkyne/DBCO-NHS Ester->Labeling Purification Purification Labeling->Purification Characterized Probe Characterized Probe Purification->Characterized Probe Inject Probe Inject Probe Characterized Probe->Inject Probe Animal Model Animal Model Animal Model->Inject Probe Pre-targeting Pre-targeting Inject Probe->Pre-targeting Inject this compound Inject this compound Pre-targeting->Inject this compound In Vivo Imaging In Vivo Imaging Inject this compound->In Vivo Imaging Ex Vivo Analysis Ex Vivo Analysis In Vivo Imaging->Ex Vivo Analysis

Caption: Experimental workflow for in vivo imaging with this compound.

spaac_pathway cluster_targeting Pre-targeting Phase cluster_click Click Reaction Phase DBCO_Probe DBCO-Targeting Molecule Binding Binding DBCO_Probe->Binding Systemic Administration Target_Cell Target Cell Target_Cell->Binding Sulfo_Cy5_N3 This compound Binding->Sulfo_Cy5_N3 Unbound Probe Clears Clicked_Complex Fluorescently Labeled Target Cell Sulfo_Cy5_N3->Clicked_Complex SPAAC Reaction

Caption: In vivo strain-promoted alkyne-azide cycloaddition (SPAAC).

data_analysis_flow InVivo_Images In Vivo Image Acquisition ROI_Selection Region of Interest (ROI) Selection (Tumor, Organs) InVivo_Images->ROI_Selection ExVivo_Images Ex Vivo Organ Imaging ExVivo_Images->ROI_Selection Quantification Fluorescence Intensity Quantification ROI_Selection->Quantification TBR_Calculation Tumor-to-Background Ratio (TBR) Calculation Quantification->TBR_Calculation Biodistribution_Analysis Biodistribution Profile Quantification->Biodistribution_Analysis

Caption: Data analysis workflow for quantitative in vivo imaging.

References

Application Notes and Protocols for Sulfo-Cy5-N3 Nucleic Acid Labeling for Fluorescence In Situ Hybridization (FISH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescence In Situ Hybridization (FISH) is a powerful molecular cytogenetic technique used to visualize and map the genetic material in a cell, including specific genes or portions of genes. The specificity and sensitivity of FISH critically depend on the quality of the fluorescently labeled nucleic acid probes. This document provides detailed application notes and protocols for the use of Sulfo-Cy5-N3, a bright and photostable cyanine (B1664457) dye, for the preparation of highly sensitive FISH probes via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".

This compound is an amine-reactive, water-soluble fluorescent dye containing an azide (B81097) functional group. This allows for a highly specific and efficient covalent attachment to alkyne-modified nucleic acids. The resulting Sulfo-Cy5 labeled probes exhibit exceptional fluorescence in the far-red spectrum, minimizing autofluorescence from biological samples and leading to a high signal-to-noise ratio in FISH applications. These probes are particularly well-suited for the detection of specific DNA or RNA sequences in cells and tissues, aiding in genetic research, disease diagnosis, and the development of targeted therapies.

Key Features of this compound for FISH Probe Labeling

  • High Quantum Yield and Brightness: Sulfo-Cy5 is a highly fluorescent dye, leading to bright and easily detectable FISH signals.

  • Far-Red Emission: With an emission maximum at approximately 662 nm, Sulfo-Cy5 labeled probes minimize interference from cellular autofluorescence, which is typically observed at shorter wavelengths.

  • Excellent Photostability: Cyanine dyes like Cy5 are known for their resistance to photobleaching, allowing for longer exposure times and repeated imaging without significant signal loss.

  • Click Chemistry Compatibility: The azide group on this compound enables a highly efficient and specific reaction with alkyne-modified nucleic acids, resulting in a stable triazole linkage. This bioorthogonal reaction does not interfere with the hybridization properties of the probe.

  • Water Solubility: The sulfo- groups enhance the water solubility of the dye, simplifying the labeling reaction in aqueous buffers and reducing the potential for aggregation of the labeled probe.

Quantitative Data Presentation

The performance of this compound labeled probes is comparable to other well-established cyanine dyes used in FISH. The following tables summarize the key quantitative parameters.

Table 1: Spectral Properties of this compound

ParameterValueReference
Excitation Maximum (λex)~646 nm[1]
Emission Maximum (λem)~662 nm[1]
Molar Extinction Coefficient~250,000 cm⁻¹M⁻¹
Quantum Yield~0.28

Table 2: Performance Characteristics of this compound Labeled FISH Probes (Estimated)

ParameterTypical ValueNotes
Labeling Efficiency (Click Chemistry)> 90%Highly efficient and specific reaction.
Signal-to-Noise Ratio (FISH)HighFar-red emission minimizes background autofluorescence.[2]
PhotostabilityGood to ExcellentResistant to photobleaching under typical imaging conditions.[3]

Note: The values in Table 2 are based on the known performance of Cy5 and similar cyanine dyes in FISH applications. Actual results may vary depending on the specific experimental conditions, probe sequence, and sample type.

Experimental Protocols

Protocol 1: Labeling of Alkyne-Modified Oligonucleotides with this compound

This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to label an alkyne-modified DNA or RNA oligonucleotide with this compound.

Materials:

  • Alkyne-modified oligonucleotide (e.g., with a 5'-hexynyl modification)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Sodium ascorbate (B8700270)

  • Nuclease-free water

  • DNA/RNA purification kit or ethanol (B145695) precipitation reagents

Procedure:

  • Prepare Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in anhydrous DMSO.

    • Alkyne-Oligonucleotide: Resuspend the oligonucleotide in nuclease-free water to a concentration of 100 µM.

    • Copper(II) sulfate: Prepare a 20 mM stock solution in nuclease-free water.

    • THPTA: Prepare a 50 mM stock solution in nuclease-free water.

    • Sodium Ascorbate: Prepare a 100 mM stock solution in nuclease-free water. This solution should be prepared fresh.

  • Click Reaction Setup:

    • In a microcentrifuge tube, combine the following reagents in the order listed:

      • Alkyne-modified oligonucleotide (100 µM): 10 µL (1 nmol)

      • Nuclease-free water: to a final volume of 80 µL

      • This compound (10 mM): 1.5 µL (15 nmol, 15-fold molar excess)

    • Vortex briefly to mix.

  • Prepare the Catalyst Solution:

    • In a separate tube, prepare the copper catalyst solution by mixing:

      • Copper(II) sulfate (20 mM): 1.25 µL

      • THPTA (50 mM): 6.25 µL

    • Vortex to mix. This solution will turn a light blue color.

  • Initiate the Click Reaction:

    • Add 7.5 µL of the catalyst solution to the oligonucleotide/dye mixture.

    • Add 12.5 µL of freshly prepared 100 mM sodium ascorbate to the reaction mixture. The final volume will be 100 µL.

    • Vortex the reaction mixture thoroughly.

  • Incubation:

    • Incubate the reaction at room temperature for 1-2 hours, protected from light. For longer or more complex oligonucleotides, the reaction time can be extended to 4 hours or overnight.

  • Purification of the Labeled Probe:

    • Purify the Sulfo-Cy5 labeled oligonucleotide using a suitable DNA/RNA purification kit (e.g., a spin column-based kit) according to the manufacturer's instructions to remove unreacted dye and catalyst.

    • Alternatively, the labeled probe can be purified by ethanol precipitation.

    • Elute or resuspend the purified probe in a suitable buffer (e.g., TE buffer).

  • Quantification and Quality Control:

    • Measure the absorbance of the purified probe at 260 nm (for nucleic acid) and 646 nm (for Sulfo-Cy5) using a spectrophotometer.

    • The degree of labeling (DOL) can be calculated to assess the efficiency of the reaction.

Protocol 2: Fluorescence In Situ Hybridization (FISH) for HER2 Gene Amplification

This protocol provides a general workflow for detecting the amplification of the ERBB2 (HER2) gene in formalin-fixed, paraffin-embedded (FFPE) breast cancer tissue sections using a this compound labeled probe.[4][5][6]

Materials:

  • FFPE breast cancer tissue sections (4-5 µm thick) on positively charged slides

  • Xylene

  • Ethanol (100%, 95%, 85%, 70%)

  • Deparaffinization and rehydration solutions

  • Target retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

  • Protease solution (e.g., pepsin)

  • Nuclease-free water

  • 20x SSC buffer

  • Formamide

  • This compound labeled HER2 probe (prepared as in Protocol 1)

  • DAPI counterstain

  • Antifade mounting medium

  • Fluorescence microscope with appropriate filters for DAPI and Cy5

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene to remove paraffin.

    • Rehydrate the tissue sections through a series of decreasing ethanol concentrations.

    • Wash with nuclease-free water.

  • Target Retrieval:

    • Incubate slides in a pre-warmed target retrieval solution to unmask the target DNA.

  • Protease Digestion:

    • Treat the slides with a protease solution to permeabilize the cells. The digestion time should be optimized for the specific tissue type.

  • Denaturation:

    • Apply the hybridization buffer containing the this compound labeled HER2 probe to the tissue section.

    • Cover with a coverslip and seal.

    • Denature the probe and target DNA simultaneously by heating the slides on a hot plate or in a hybridizer.

  • Hybridization:

    • Incubate the slides in a humidified chamber at 37°C overnight to allow the probe to hybridize to the target sequence.

  • Post-Hybridization Washes:

    • Remove the coverslips and wash the slides in stringent wash buffers (e.g., formamide/SSC solutions) at elevated temperatures to remove non-specifically bound probes.

    • Wash with SSC buffer at room temperature.

  • Counterstaining and Mounting:

    • Counterstain the nuclei with DAPI.

    • Mount the slides with an antifade mounting medium.

  • Imaging and Analysis:

    • Visualize the slides using a fluorescence microscope.

    • Capture images using appropriate filters for DAPI (blue) and Sulfo-Cy5 (far-red).

    • Analyze the images to determine the number of HER2 gene signals per nucleus. Amplification is indicated by an increased number of red signals.

Mandatory Visualizations

Experimental Workflow for this compound FISH Probe Preparation and Application

FISH_Workflow cluster_prep Probe Preparation cluster_fish FISH Procedure Oligo Alkyne-Modified Oligonucleotide Click CuAAC Click Reaction Oligo->Click Dye This compound Dye->Click Purify Purification Click->Purify Labeled_Probe Sulfo-Cy5 Labeled Probe Purify->Labeled_Probe Hybrid Denaturation & Hybridization Labeled_Probe->Hybrid Sample Sample Preparation (e.g., FFPE tissue) Sample->Hybrid Wash Post-Hybridization Washes Hybrid->Wash Image Microscopy & Imaging Wash->Image Analysis Data Analysis Image->Analysis

Caption: Workflow for labeling nucleic acid probes with this compound and their application in FISH.

Signaling Pathway: VEGF Signaling in Angiogenesis

Vascular Endothelial Growth Factor (VEGF) is a key regulator of angiogenesis, the formation of new blood vessels. Dysregulation of the VEGF signaling pathway is implicated in various diseases, including cancer. FISH can be used to detect the expression of VEGF mRNA or the amplification of genes encoding for VEGF receptors in tumor cells.

VEGF_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR VEGFR2 VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates RAS RAS PLCg->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival, Migration, Permeability) ERK->Gene_Expression Promotes AKT->Gene_Expression Promotes

Caption: Simplified VEGF signaling pathway leading to angiogenesis.[7]

Troubleshooting

For common issues and troubleshooting strategies in FISH experiments, such as poor signal or high background, refer to established FISH troubleshooting guides.[8] Key areas to optimize include probe design and labeling efficiency, denaturation and hybridization conditions, and wash stringency.

References

Application Notes and Protocols: Bioconjugation of Peptides using Sulfo-Cy5-N3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent labeling of peptides with fluorescent dyes is a cornerstone of modern biological research and drug development.[1][2] Sulfo-Cy5-N3, a water-soluble and bright far-red fluorescent dye, is an ideal candidate for peptide bioconjugation.[3][] Its azide (B81097) functional group allows for highly specific and efficient ligation to peptides containing a compatible alkyne moiety through "click chemistry."[5] This document provides detailed application notes and experimental protocols for two primary bioconjugation methods: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[5][6]

Sulfo-Cy5 conjugates are pH insensitive over a wide range (pH 4-10) and their emission in the far-red spectrum minimizes autofluorescence from biological samples.[3] These characteristics make Sulfo-Cy5-labeled peptides powerful tools for a variety of applications, including fluorescence microscopy, flow cytometry, in vivo imaging, and Fluorescence Resonance Energy Transfer (FRET) based assays.[1][2][7]

Method Selection: CuAAC vs. SPAAC

The choice between CuAAC and SPAAC depends on the specific requirements of the experiment, primarily balancing reaction kinetics with biocompatibility.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a robust and highly efficient reaction known for its rapid kinetics and high yields.[5][6] It involves the use of a copper(I) catalyst, typically generated in situ from a Cu(II) salt and a reducing agent, to join a terminal alkyne and an azide.[6] However, the potential cytotoxicity of copper can be a concern for in vivo applications or studies with sensitive cell types.[5][8]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free alternative that utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) as the alkyne component.[5][6] The high ring strain of the cyclooctyne drives the reaction forward without the need for a catalyst, making it highly bioorthogonal and suitable for live-cell and in vivo labeling.[6][8] SPAAC is generally slower than CuAAC.

Quantitative Comparison of CuAAC and SPAAC for Peptide Conjugation
ParameterCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)References
Reaction Rate Very Fast (minutes to a few hours)Moderate to Fast (typically hours)[6][8]
Typical Yield High to Quantitative (>90%)High (>90%)[5][9]
Biocompatibility Potential for copper cytotoxicity, requiring ligands for mitigation.Excellent, copper-free and bioorthogonal.[5][8]
Required Peptide Modification Terminal Alkyne (e.g., propargylglycine)Strained Cyclooctyne (e.g., DBCO, BCN)[5][6]
Catalyst Required Copper(I) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).None[6]
Side Reactions Potential for oxidation of amino acid side chains (e.g., Cys, Met, Trp, Tyr) by reactive oxygen species generated by the copper catalyst.Possible reaction of strained alkynes with thiols (e.g., cysteine).[10][11]

Experimental Workflows

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow

CuAAC_Workflow Peptide Alkyne-Modified Peptide Reaction Reaction Mixture (Aqueous Buffer, pH 7-8) Peptide->Reaction Dye This compound Dye->Reaction Reagents CuSO4, Sodium Ascorbate (B8700270), Ligand (e.g., THPTA) Reagents->Reaction Incubation Incubate (Room Temperature, 1-4 hours) Reaction->Incubation Purification Purification (HPLC or Gel Filtration) Incubation->Purification Product Sulfo-Cy5 Labeled Peptide Purification->Product

Caption: Workflow for CuAAC labeling of peptides with this compound.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow

SPAAC_Workflow Peptide Cyclooctyne-Modified Peptide (e.g., DBCO-Peptide) Reaction Reaction Mixture (Aqueous Buffer, pH 7.4) Peptide->Reaction Dye This compound Dye->Reaction Incubation Incubate (Room Temperature or 37°C, 4-24 hours) Reaction->Incubation Purification Purification (HPLC or Gel Filtration) Incubation->Purification Product Sulfo-Cy5 Labeled Peptide Purification->Product

Caption: Workflow for SPAAC labeling of peptides with this compound.

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the labeling of a peptide containing a terminal alkyne (e.g., propargylglycine) with this compound.

Materials:

  • Alkyne-modified peptide

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

  • Purification system (RP-HPLC or size-exclusion chromatography columns)

Procedure:

  • Preparation of Stock Solutions:

    • Alkyne-Peptide: Prepare a 1-10 mM stock solution of the alkyne-modified peptide in deionized water or a buffer compatible with the peptide's solubility.

    • This compound: Prepare a 10 mM stock solution in anhydrous DMSO.[12] Store in aliquots at -20°C, protected from light.

    • Copper(II) Sulfate (CuSO₄): Prepare a 100 mM stock solution in deionized water.

    • Sodium Ascorbate: Prepare a fresh 100 mM stock solution in deionized water immediately before use.

    • THPTA/TBTA Ligand: Prepare a 200 mM stock solution in deionized water or DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following in order:

      • Alkyne-peptide solution (to a final concentration of 1-5 mg/mL)

      • PBS buffer (to adjust the final volume)

      • This compound stock solution (1.5 to 5 molar equivalents relative to the peptide)

    • Vortex the mixture gently.

    • Add the THPTA/TBTA ligand solution (5 molar equivalents to CuSO₄).

    • Add the CuSO₄ solution (final concentration of 0.1 mM).[12]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration of 5 mM).[12]

  • Incubation:

    • Incubate the reaction mixture for 1-4 hours at room temperature, protected from light. The reaction can be monitored by LC-MS to determine completion.

  • Purification:

    • Purify the Sulfo-Cy5-labeled peptide from unreacted dye and catalyst using reverse-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography (e.g., Sephadex G-25).[13]

    • RP-HPLC: Use a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).[14][15] Monitor the elution at both 220 nm (peptide backbone) and 646 nm (Sulfo-Cy5).

    • Collect the fractions containing the dual-wavelength peak corresponding to the labeled peptide.

    • Lyophilize the purified fractions to obtain the final product as a powder.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for the copper-free labeling of a peptide modified with a strained cyclooctyne (e.g., DBCO).

Materials:

  • Cyclooctyne-modified peptide (e.g., DBCO-peptide)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

  • Purification system (RP-HPLC or size-exclusion chromatography columns)

Procedure:

  • Preparation of Stock Solutions:

    • Cyclooctyne-Peptide: Prepare a 1-10 mM stock solution of the DBCO-modified peptide in deionized water or a buffer compatible with its solubility.

    • This compound: Prepare a 10 mM stock solution in anhydrous DMSO. Store in aliquots at -20°C, protected from light.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the cyclooctyne-peptide solution and the this compound stock solution in PBS (pH 7.4). A 1.5 to 3 molar excess of the this compound is recommended.

    • Vortex the mixture gently.

  • Incubation:

    • Incubate the reaction mixture for 4-24 hours at room temperature or 37°C, protected from light. The reaction progress can be monitored by LC-MS.

  • Purification:

    • Purify the Sulfo-Cy5-labeled peptide as described in the CuAAC protocol (Step 4) using RP-HPLC or size-exclusion chromatography.

Applications of Sulfo-Cy5 Labeled Peptides

Sulfo-Cy5 labeled peptides are versatile tools for a wide range of applications in biological research and drug development.

Receptor Binding and Localization Studies

Fluorescently labeled peptides can be used to visualize and quantify their interaction with cell surface receptors.[2] This is crucial for understanding the mechanism of action of peptide-based drugs and for screening new therapeutic candidates.

Receptor_Binding cluster_cell Cell Membrane Receptor Receptor Signaling Intracellular Signaling Cascade Receptor->Signaling Activation Peptide Sulfo-Cy5-Peptide Peptide->Receptor Binding Microscope Fluorescence Microscopy Peptide->Microscope Detection

Caption: Visualization of receptor binding and downstream signaling using a Sulfo-Cy5 labeled peptide.

Cellular Uptake and Intracellular Trafficking

For cell-penetrating peptides (CPPs), Sulfo-Cy5 labeling allows for the direct visualization of their entry into cells and their subsequent localization in different subcellular compartments.[7] It is important to note that the fluorescent dye itself can sometimes influence the uptake and localization of the peptide.[16][17]

Enzyme Activity Assays (FRET)

Sulfo-Cy5 can serve as an acceptor or donor in FRET-based assays to monitor enzyme activity, such as proteolysis.[1][18] A peptide substrate can be dual-labeled with a FRET pair, and cleavage of the peptide by a protease results in a change in the FRET signal.[18]

Stability and Storage

  • This compound: Store stock solutions in anhydrous DMSO at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

  • Labeled Peptides: Lyophilized labeled peptides are stable for extended periods when stored at -20°C or below, protected from light. For peptides in solution, storage at 4°C for short periods is acceptable, but for long-term storage, it is recommended to aliquot and freeze at -80°C. The stability of the cyanine (B1664457) dye can be affected by harsh acidic conditions, such as concentrated trifluoroacetic acid (TFA) used in peptide synthesis cleavage, though some studies show reasonable stability.[13][19]

Conclusion

Bioconjugation of peptides with this compound via CuAAC or SPAAC provides a powerful and versatile approach for creating fluorescent probes for a wide array of biological applications. The detailed protocols and comparative data presented in these application notes are intended to guide researchers in selecting the most appropriate method and successfully generating high-quality fluorescently labeled peptides for their specific research needs. Careful consideration of the experimental context, particularly the need for biocompatibility, will ensure the successful application of these valuable research tools.

References

Application Notes and Protocols for Sulfo-Cy5-N3 in Single-Molecule Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Sulfo-Cy5-N3 for single-molecule imaging applications. This document includes detailed protocols for labeling and imaging, quantitative data on the fluorophore's properties, and troubleshooting guidance to enable robust and reproducible single-molecule experiments.

Introduction to this compound

This compound is a bright and photostable fluorescent dye belonging to the cyanine (B1664457) family. Its azide (B81097) (-N3) functional group allows for its covalent attachment to molecules of interest via "click chemistry," a highly efficient and bioorthogonal ligation reaction. The sulfonate groups enhance its water solubility, making it suitable for biological labeling in aqueous environments. With an excitation maximum around 646 nm and an emission maximum around 662 nm, Sulfo-Cy5 is well-suited for single-molecule imaging, as this spectral range minimizes autofluorescence from cellular components.[1][2][3]

Quantitative Data Presentation

The selection of a fluorophore for single-molecule studies is critically dependent on its photophysical properties. The following table summarizes key quantitative data for Sulfo-Cy5, with comparative values for the commonly used alternative, Alexa Fluor 647.

PropertySulfo-Cy5Alexa Fluor 647Notes
Excitation Maximum (λex) ~646 nm~650 nmCompatible with common 633 nm and 647 nm laser lines.
Emission Maximum (λem) ~662 nm~665 nm
Molar Extinction Coefficient ~250,000 cm⁻¹M⁻¹~270,000 cm⁻¹M⁻¹A measure of how strongly the dye absorbs light at its excitation maximum.
Quantum Yield (Φ) ~0.28~0.33Represents the efficiency of converting absorbed photons into emitted fluorescent photons. Higher values indicate a brighter fluorophore.
Photostability ModerateHighAlexa Fluor 647 is generally more resistant to photobleaching than Cy5, leading to longer observation times in single-molecule experiments.[3][4]
Blinking Cycles (in STORM) GoodHighThe number of times a molecule can be switched between a fluorescent and a dark state before photobleaching.

Experimental Protocols

Labeling of Biomolecules via Click Chemistry

This compound can be conjugated to alkyne-modified biomolecules through either copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.

a. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Intracellular Labeling

This protocol is suitable for labeling alkyne-modified proteins or nucleic acids in fixed and permeabilized cells.

CuAAC_Workflow node_fix node_fix node_alkyne node_alkyne node_fix->node_alkyne Metabolic Labeling or Other Incorporation Method node_premix node_premix node_incubate node_incubate node_premix->node_incubate Add to Cells node_wash node_wash node_incubate->node_wash Incubate at RT node_image node_image

Materials:

  • Fixed and permeabilized cells containing alkyne-modified biomolecules

  • This compound

  • Anhydrous DMSO

  • Copper(II) sulfate (B86663) (CuSO4)

  • Copper ligand (e.g., THPTA)

  • Reducing agent (e.g., sodium ascorbate)

  • PBS (phosphate-buffered saline)

Protocol:

  • Prepare Stock Solutions:

    • Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM. Store at -20°C, protected from light.

    • Prepare stock solutions of CuSO4 (20 mM in water), THPTA (50 mM in water), and sodium ascorbate (B8700270) (100 mM in water, prepare fresh).

  • Prepare Click Reaction Mixture:

    • For a 200 µL final reaction volume, premix 5 µL of 20 mM CuSO4 with 5 µL of 50 mM THPTA.

    • After 5 minutes, add 5 µL of freshly prepared 100 mM sodium ascorbate.

    • Add the desired final concentration of this compound (typically 1-10 µM) and bring the final volume to 200 µL with PBS.

  • Labeling:

    • Wash the fixed and permeabilized cells once with PBS.

    • Add the click reaction mixture to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Wash the cells three times with PBS to remove unbound dye.

  • Imaging:

    • Proceed with single-molecule imaging.

b. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging

SPAAC is a copper-free click chemistry method ideal for labeling biomolecules on the surface of living cells. This protocol is for labeling cells containing a biomolecule modified with a strained alkyne (e.g., DBCO).

SPAAC_Workflow node_strain node_strain node_dye node_dye node_incubate node_incubate node_dye->node_incubate Add to Cell Media node_wash node_wash node_incubate->node_wash Incubate at 37°C node_image node_image

Materials:

  • Live cells expressing a strained alkyne-modified protein on their surface

  • This compound

  • Anhydrous DMSO

  • Cell culture medium or a suitable imaging buffer (e.g., HBSS)

Protocol:

  • Prepare this compound Working Solution:

    • Dilute the 10 mM this compound stock solution in pre-warmed cell culture medium or imaging buffer to the desired final concentration (typically 0.1-5 µM).

  • Labeling:

    • Wash the cells once with pre-warmed medium/buffer.

    • Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing:

    • Wash the cells three times with pre-warmed medium/buffer to remove unbound dye.

  • Imaging:

    • Proceed with live-cell single-molecule imaging.

Single-Molecule Fluorescence In Situ Hybridization (smFISH)**

This protocol outlines the use of this compound labeled oligonucleotide probes for the detection of individual RNA molecules in fixed cells.

smFISH_Workflow node_cell node_cell node_fix node_fix node_cell->node_fix node_probes node_probes node_hybridize node_hybridize node_probes->node_hybridize node_wash node_wash node_hybridize->node_wash node_mount node_mount node_image node_image node_mount->node_image node_analyze node_analyze node_image->node_analyze

Materials:

  • Cells grown on coverslips

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 70% ethanol)

  • Hybridization buffer

  • Wash buffer

  • Oligonucleotide probes labeled with this compound

  • Antifade mounting medium

Protocol:

  • Cell Preparation:

    • Fix cells with 4% paraformaldehyde for 10 minutes at room temperature.

    • Permeabilize cells with 70% ethanol (B145695) for at least 1 hour at 4°C.

  • Hybridization:

    • Wash cells with wash buffer.

    • Incubate cells with hybridization buffer containing the this compound labeled probes (typically at a final concentration of 1-5 ng/µL) in a humidified chamber at 37°C overnight.

  • Washing:

    • Wash the cells twice with wash buffer at 37°C for 30 minutes each to remove unbound probes.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image the samples on a wide-field fluorescence microscope equipped with a suitable laser line (e.g., 640 nm or 647 nm) and emission filters. Acquire z-stacks to capture all RNA molecules within the cells.

    • Note: Confocal microscopes are generally not recommended for smFISH imaging due to the high laser power which can cause rapid photobleaching of the single-molecule signals.[5]

Single-Particle Tracking (SPT)**

This protocol describes the tracking of individual proteins on the surface of live cells labeled with this compound.

SPT_Workflow node_label node_label node_setup node_setup node_acquire node_acquire node_setup->node_acquire node_localize node_localize node_track node_track node_localize->node_track node_analyze node_analyze node_track->node_analyze

Materials:

  • Live cells with the protein of interest labeled with this compound (via SPAAC)

  • Imaging buffer optimized for single-molecule photostability

Protocol:

  • Microscope Setup:

    • Use a total internal reflection fluorescence (TIRF) microscope to selectively excite fluorophores near the coverslip, minimizing background fluorescence.

    • Maintain the cells at 37°C and 5% CO2 in an environmental chamber.

  • Image Acquisition:

    • Use a highly sensitive camera (e.g., EMCCD or sCMOS).

    • Acquire a time-lapse series of images at a high frame rate (e.g., 10-100 Hz) with an appropriate exposure time to capture the dynamics of the protein.

  • Data Analysis:

    • Use specialized software to detect and localize the individual fluorescent spots in each frame with high precision.

    • Link the localizations of the same molecule across consecutive frames to generate trajectories.

    • Analyze the trajectories to extract quantitative information about the protein's diffusion and dynamics (e.g., diffusion coefficient, confinement, and transport mode).

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Signal-to-Noise Ratio - Low labeling efficiency- High background fluorescence- Inefficient excitation or detection- Optimize click chemistry reaction conditions (concentration, time).- Ensure thorough washing to remove unbound dye.- Use high-quality, clean coverslips.- Use appropriate laser power and emission filters.
Rapid Photobleaching - High laser power- Presence of oxygen- Suboptimal imaging buffer- Reduce laser power to the minimum required for detection.- Use an oxygen scavenging system in the imaging buffer.- Optimize the imaging buffer with antifade reagents. Maintain a slightly basic pH (~7.5).[6]
High Background in smFISH - Non-specific probe binding- Insufficient washing- Increase the stringency of the hybridization and wash steps (e.g., by adjusting formamide (B127407) concentration or temperature).- Increase the duration and number of washes.[7]
Difficulty in Tracking Particles in SPT - High density of labeled molecules- Particles moving out of focus- Reduce the labeling density to ensure individual particles are well-separated.- Use a focus-locking system on the microscope.

Conclusion

This compound is a valuable tool for single-molecule imaging, enabling the study of individual biomolecules with high spatial and temporal resolution. By following the detailed protocols and considering the quantitative data provided, researchers can effectively label their molecules of interest and perform robust single-molecule fluorescence experiments. Careful optimization of labeling, imaging, and data analysis is crucial for obtaining high-quality and reproducible results. For demanding applications requiring maximum photostability, the use of alternatives like Alexa Fluor 647 should be considered.[3][4]

References

Application Notes and Protocols: Sulfo-Cy5-N3 Working Solution Preparation and Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy5-N3 is a water-soluble, far-red fluorescent dye containing an azide (B81097) functional group.[1][2][3] This feature allows it to be readily conjugated to molecules containing alkyne groups through "click chemistry," a highly efficient and specific bioorthogonal reaction.[2][4][5] The two primary methods for this conjugation are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[4][6] The sulfonated nature of Sulfo-Cy5 enhances its water solubility, making it ideal for labeling biomolecules such as proteins and nucleic acids in aqueous environments.[1][3][7] Its bright fluorescence in the far-red spectrum minimizes background autofluorescence from biological samples.[2] These characteristics make this compound a versatile tool for a wide range of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound:

PropertyValueReference
Molecular Weight ~746.87 g/mol [7]
Excitation Maximum (Ex) ~646 nm[7][8][9]
Emission Maximum (Em) ~662 nm[7][8][9]
Extinction Coefficient ~271,000 cm⁻¹M⁻¹[10]
Recommended Stock Solution Solvent Anhydrous DMSO, DMF, or appropriate buffer (e.g., PBS)[8][11]
Typical Stock Solution Concentration 1–10 mM[11]
Typical Working Solution Concentration 0.1–10 µM (application-dependent)[11]
Storage of Stock Solution Aliquot and store at -20°C or -80°C, protected from light.[6][8]

Experimental Protocols

Preparation of this compound Stock Solution (10 mM)

Materials:

  • This compound solid

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Pipettes and tips

Protocol:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare the stock solution by dissolving the this compound in anhydrous DMSO to a final concentration of 10 mM.[11] The required volume of DMSO can be calculated based on the mass of the dye provided by the manufacturer.

  • Vortex the solution until the dye is completely dissolved.

  • Aliquot the stock solution into single-use microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light. When stored at -80°C, the solution is stable for up to 6 months; at -20°C, it is stable for up to 1 month.[6]

Preparation of this compound Working Solution (e.g., 100 µM)

Materials:

  • 10 mM this compound stock solution

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Microcentrifuge tubes

  • Pipettes and tips

Protocol:

  • Thaw one aliquot of the 10 mM this compound stock solution.

  • Dilute the stock solution to the desired working concentration using the appropriate reaction buffer. For a 100 µM working solution, dilute the 10 mM stock solution 1:100 in the reaction buffer. For example, add 1 µL of 10 mM stock solution to 99 µL of PBS.

  • It is recommended to prepare the working solution fresh for each experiment to ensure optimal reactivity.[11]

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline and may require optimization for specific applications.

Materials:

  • Alkyne-modified biomolecule

  • 100 µM this compound working solution

  • Copper(II) sulfate (B86663) (CuSO₄) solution

  • Reducing agent solution (e.g., sodium ascorbate)

  • Copper-chelating ligand solution (e.g., TBTA)

  • Reaction buffer (e.g., PBS or Tris-HCl, pH 7.4)

Protocol:

  • In a microcentrifuge tube, combine the alkyne-modified biomolecule with the this compound working solution in the reaction buffer.

  • To initiate the click reaction, add the following components to the reaction mixture:

    • Copper(II) sulfate (final concentration ~0.1 mM)[8]

    • A reducing agent, such as sodium ascorbate (B8700270) (final concentration ~5 mM), to reduce Cu(II) to the active Cu(I) state.[8]

    • A copper-chelating ligand, such as TBTA (final concentration ~128 µM), to stabilize the Cu(I) and improve reaction efficiency.[8]

  • Incubate the reaction mixture at room temperature for 30-60 minutes, with gentle mixing.[11]

  • Following incubation, the labeled biomolecule can be purified from unreacted dye and reaction components using methods such as molecular sieve chromatography or ultrafiltration.[11]

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_labeling Bioconjugation (CuAAC) stock_solid This compound (Solid) dissolve Dissolve in Anhydrous DMSO stock_solid->dissolve stock_solution 10 mM Stock Solution dissolve->stock_solution aliquot Aliquot & Store (-20°C or -80°C) stock_solution->aliquot thawed_stock Thawed Stock Solution aliquot->thawed_stock dilute Dilute in Reaction Buffer thawed_stock->dilute working_solution Working Solution (e.g., 100 µM) dilute->working_solution mix Mix & Add CuSO4, Ascorbate, TBTA working_solution->mix alkyne_biomolecule Alkyne-Modified Biomolecule alkyne_biomolecule->mix labeled_product Labeled Biomolecule mix->labeled_product

Caption: Experimental workflow from stock solution to bioconjugation.

signaling_pathway cluster_reactants Reactants cluster_catalyst Catalyst System sulfo_cy5_n3 This compound (Azide) reaction Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) sulfo_cy5_n3->reaction alkyne_molecule Alkyne-Modified Molecule alkyne_molecule->reaction cuso4 CuSO4 ascorbate Sodium Ascorbate cu_ion Cu(I) Ion ascorbate->cu_ion Reduction cu_ion->reaction Catalyzes product Sulfo-Cy5 Labeled Molecule (Stable Triazole Linkage) reaction->product

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

References

Application Notes and Protocols for the Purification of Sulfo-Cy5-N3 Labeled Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful synthesis of Sulfo-Cy5-N3 labeled oligonucleotides is a critical step in various molecular biology applications, including quantitative polymerase chain reaction (qPCR), genotyping, DNA sequencing, and diagnostics.[1] The azide (B81097) (N3) functionality allows for efficient and specific downstream conjugation reactions via click chemistry. However, the synthesis and labeling processes inevitably result in a heterogeneous mixture containing the desired full-length labeled oligonucleotide, as well as various impurities. These contaminants, which include unlabeled oligonucleotides, truncated sequences (failure sequences), and excess unreacted this compound dye, can significantly compromise the quality and reliability of subsequent assays.[1] Therefore, robust purification of the labeled oligonucleotide is an essential downstream step to ensure high accuracy, specificity, and performance in demanding applications.

This document provides detailed application notes and protocols for the purification of this compound labeled oligonucleotides, focusing on commonly employed techniques: High-Performance Liquid Chromatography (HPLC), Polyacrylamide Gel Electrophoresis (PAGE), and Solid-Phase Extraction (SPE).

Overview of Purification Methods

The choice of purification method depends on several factors, including the required purity level, the scale of the synthesis, the length of the oligonucleotide, and the intended downstream application. Each method offers distinct advantages and disadvantages in terms of resolution, yield, and throughput.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for oligonucleotide purification, offering high resolution and purity.[2][3] Two primary modes of HPLC are particularly relevant for labeled oligonucleotides:

  • Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC): This is a highly effective method for purifying dye-labeled oligonucleotides.[4][5] It separates molecules based on hydrophobicity. The negatively charged phosphate (B84403) backbone of the oligonucleotide is paired with an ion-pairing agent (e.g., triethylammonium (B8662869) acetate (B1210297) - TEAA), which increases its hydrophobicity and allows for retention on a reversed-phase column (e.g., C18).[4][6] The presence of the hydrophobic Sulfo-Cy5 dye significantly increases the retention time of the full-length labeled product compared to unlabeled failure sequences, enabling excellent separation.[3]

  • Anion-Exchange HPLC (AEX-HPLC): This method separates oligonucleotides based on the net negative charge of their phosphate backbone.[4] Longer oligonucleotides have more phosphate groups and thus a greater negative charge, leading to stronger retention on the positively charged stationary phase. AEX-HPLC is particularly useful for separating full-length oligonucleotides from shorter, truncated sequences.[7]

Polyacrylamide Gel Electrophoresis (PAGE) offers exceptional resolution, capable of separating oligonucleotides that differ by just a single base.[8] This method is particularly advantageous for applications requiring extremely high purity. The oligonucleotide is separated based on its size and charge as it migrates through a polyacrylamide gel matrix under the influence of an electric field. The desired product band is visualized (e.g., by UV shadowing), excised from the gel, and the oligonucleotide is then eluted.[8][9]

Solid-Phase Extraction (SPE) is a rapid and convenient method for desalting and removing some impurities from oligonucleotide solutions.[4][10] Reversed-phase SPE cartridges can be used to separate the more hydrophobic "trityl-on" full-length oligonucleotides from "trityl-off" failure sequences.[10][11] While generally providing lower purity than HPLC or PAGE, SPE is a valuable technique for routine applications or as a preliminary cleanup step.[4]

Data Presentation: Comparison of Purification Methods

Purification MethodPrinciple of SeparationTypical PurityTypical YieldAdvantagesDisadvantages
IP-Reversed-Phase HPLC Hydrophobicity>85-90%[2]70-95%[11][12]High resolution for labeled oligos, excellent for removing free dye and failure sequences.[1]Can be time-consuming, requires specialized equipment.
Anion-Exchange HPLC Charge (Phosphate Backbone)>90%VariableExcellent for removing shorter failure sequences.[7]Less effective at separating labeled from unlabeled full-length oligos.
PAGE Size and Charge>95%15-20% (lower due to extraction)[8]Highest resolution, resolves single-base differences.Labor-intensive, lower yields, not easily scalable.[10]
Solid-Phase Extraction (SPE) Hydrophobicity (Trityl-on)Moderate (suitable for some applications)[4]60-95%[11]Fast, simple, good for desalting and removing some impurities.[4][10]Lower resolution than HPLC or PAGE.[10]

Experimental Protocols

Protocol 1: Purification by Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

This protocol is optimized for the purification of this compound labeled oligonucleotides from a crude synthesis mixture.

Materials and Reagents:

  • Crude this compound labeled oligonucleotide, lyophilized

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile (B52724) (HPLC grade)

  • Nuclease-free water

  • Reversed-phase HPLC column (e.g., C18, 2.5 µm particle size, 4.6 x 50 mm)[1]

  • HPLC system with a UV-Vis detector capable of monitoring at 260 nm (for oligonucleotide) and ~650 nm (for Sulfo-Cy5)[12]

  • Centrifugal evaporator or lyophilizer

Procedure:

  • Sample Preparation: Dissolve the lyophilized crude oligonucleotide in Mobile Phase A to a suitable concentration (e.g., 10-50 OD units/mL). Vortex thoroughly to ensure complete dissolution.

  • HPLC System Setup:

    • Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%) in Mobile Phase A at a flow rate of 1 mL/min.[1]

    • Set the column temperature to 50-60°C to improve resolution and minimize secondary structures.[1]

    • Set the detector to monitor absorbance at 260 nm and 650 nm.[12]

  • Injection and Separation:

    • Inject the prepared sample onto the equilibrated column. The injection volume will depend on the column size and loading capacity.

    • Run a linear gradient of Mobile Phase B to separate the components. A typical gradient might be:

      • 0-2 minutes: 5% B

      • 2-17 minutes: 5-50% B (separation gradient)

      • 17-19 minutes: 50-95% B (column wash)

      • 19-21 minutes: 95% B (hold)

      • 21-23 minutes: 95-5% B (return to initial conditions)

      • 23-30 minutes: 5% B (re-equilibration)

  • Fraction Collection: Collect fractions corresponding to the major peak that absorbs at both 260 nm and 650 nm. This peak represents the full-length this compound labeled oligonucleotide. Unlabeled oligonucleotides will elute earlier, and free dye will have a different retention profile.

  • Product Recovery:

    • Pool the collected fractions containing the purified product.

    • Remove the volatile mobile phase (TEAA and acetonitrile) using a centrifugal evaporator or by lyophilization.[1]

  • Quantification and Quality Control:

    • Resuspend the purified, dried oligonucleotide in a known volume of nuclease-free water.

    • Determine the concentration by measuring the absorbance at 260 nm.

    • Assess purity by analytical HPLC or mass spectrometry.

Protocol 2: Purification by Polyacrylamide Gel Electrophoresis (PAGE)

This protocol provides high-purity oligonucleotides, suitable for sensitive applications.

Materials and Reagents:

  • Crude this compound labeled oligonucleotide, lyophilized

  • Denaturing polyacrylamide gel (e.g., 10-20% acrylamide, 7M urea) in 1X TBE buffer

  • 1X TBE buffer (Tris-borate-EDTA)

  • Formamide (B127407) loading buffer

  • Nuclease-free water

  • UV transilluminator or handheld UV lamp

  • Sterile scalpel or razor blade

  • Elution buffer (e.g., 0.3 M Sodium Acetate, pH 5.2)[9]

  • Ethanol (B145695) (100% and 70%)

  • Glycogen (optional, as a carrier)

Procedure:

  • Sample Preparation: Resuspend the crude oligonucleotide in nuclease-free water. Mix an equal volume of the oligonucleotide solution with formamide loading buffer.[8]

  • Gel Electrophoresis:

    • Pre-run the denaturing polyacrylamide gel for 15-20 minutes at a constant voltage (e.g., 240 V).[8]

    • Heat the sample at 95-100°C for 2-5 minutes and immediately place on ice to denature.[8]

    • Load the denatured sample into a well of the gel.

    • Run the gel until the desired separation is achieved. The migration of a tracking dye (e.g., bromophenol blue) can be used as a reference.[8]

  • Visualization and Excision:

    • Carefully remove the gel from the glass plates and place it on a clean surface (e.g., plastic wrap).

    • Visualize the oligonucleotide bands using UV shadowing.[8][9] The desired full-length product should be the most intense, slowest-migrating band.

    • Using a sterile scalpel, carefully excise the gel slice containing the desired band.[8][9]

  • Elution:

    • Crush the excised gel slice into small pieces and place it in a microcentrifuge tube.[8][9]

    • Add a sufficient volume of elution buffer to cover the crushed gel.

    • Incubate at 37°C overnight with shaking to allow the oligonucleotide to diffuse out of the gel matrix.[9]

  • Purification and Precipitation:

    • Centrifuge the tube to pellet the gel debris and carefully transfer the supernatant containing the oligonucleotide to a new tube.

    • Perform an ethanol precipitation:

      • Add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5-3 volumes of cold 100% ethanol.[12]

      • Incubate at -20°C for at least 1 hour.

      • Centrifuge at high speed to pellet the oligonucleotide.[12]

      • Carefully decant the supernatant.

      • Wash the pellet with cold 70% ethanol and centrifuge again.[12]

  • Final Preparation:

    • Air-dry the pellet to remove residual ethanol.

    • Resuspend the purified oligonucleotide in a desired volume of nuclease-free water or buffer.

Protocol 3: Purification by Solid-Phase Extraction (SPE)

This protocol is a rapid method for desalting and removing failure sequences, particularly when the synthesis is performed with the final 5'-dimethoxytrityl (DMT) group left on ("trityl-on").

Materials and Reagents:

  • Crude "trityl-on" this compound labeled oligonucleotide

  • Reversed-phase SPE cartridge (e.g., C18)

  • Conditioning Solution: Acetonitrile

  • Equilibration Solution: 2% Acetonitrile in water

  • Wash Solution 1: 1.5% Ammonium hydroxide (B78521) in water

  • Wash Solution 2: 2% Acetonitrile in water

  • Detritylation Solution: 2% Trifluoroacetic acid (TFA) in water

  • Elution Solution: 20-30% Acetonitrile in water

  • Vacuum manifold or syringe for processing

Procedure:

  • Cartridge Preparation:

    • Condition the SPE cartridge by passing 5 mL of acetonitrile through it.

    • Equilibrate the cartridge by passing 5 mL of 2% acetonitrile in water.

  • Sample Loading:

    • Dissolve the crude "trityl-on" oligonucleotide in a small volume of water and load it onto the equilibrated cartridge. The hydrophobic DMT group will cause the full-length product to be retained.

  • Washing:

    • Wash the cartridge with 5 mL of Wash Solution 1 to remove acidic impurities.

    • Wash the cartridge with 5 mL of Wash Solution 2 to remove "trityl-off" failure sequences.

  • Detritylation:

    • Slowly pass 5 mL of the Detritylation Solution through the cartridge to cleave the DMT group. This step should be done carefully, as the orange color of the cleaved trityl group will be visible.

  • Final Wash:

    • Wash the cartridge again with 5 mL of Wash Solution 2 to remove the cleaved trityl group and any remaining impurities.

  • Elution:

    • Elute the purified, detritylated this compound labeled oligonucleotide by passing 1-2 mL of the Elution Solution through the cartridge.

  • Product Recovery:

    • Lyophilize or use a centrifugal evaporator to dry the eluted product.

    • Resuspend in a suitable buffer for your downstream application.

Mandatory Visualizations

experimental_workflow crude_oligo Crude this compound Oligonucleotide dissolution Dissolution in Mobile Phase A crude_oligo->dissolution hplc_injection HPLC Injection dissolution->hplc_injection gradient_elution Gradient Elution (Separation) hplc_injection->gradient_elution fraction_collection Fraction Collection (Dual Wavelength) gradient_elution->fraction_collection impurities Impurities (Unlabeled, Truncated, Free Dye) gradient_elution->impurities evaporation Solvent Evaporation/ Lyophilization fraction_collection->evaporation pure_oligo Purified Labeled Oligonucleotide evaporation->pure_oligo

Caption: IP-RP-HPLC Purification Workflow.

page_workflow start Crude Labeled Oligo denature Denaturation (Heat + Formamide) start->denature gel_loading Load onto Denaturing PAGE Gel denature->gel_loading electrophoresis Electrophoresis gel_loading->electrophoresis uv_shadow UV Shadowing Visualization electrophoresis->uv_shadow band_excision Excise Product Band uv_shadow->band_excision elution Elution from Gel Matrix band_excision->elution precipitation Ethanol Precipitation elution->precipitation end Purified Labeled Oligo precipitation->end

Caption: PAGE Purification Workflow.

spe_workflow cluster_prep Cartridge Preparation start Crude 'Trityl-On' Oligo condition 1. Condition Cartridge (Acetonitrile) equilibrate 2. Equilibrate Cartridge (Aqueous Buffer) condition->equilibrate load 3. Load Sample equilibrate->load wash 4. Wash (Remove Trityl-Off Failures) load->wash detritylate 5. Detritylate (Cleave DMT Group) wash->detritylate elute 6. Elute Product detritylate->elute end Purified Labeled Oligo elute->end

Caption: Trityl-On SPE Purification Workflow.

References

Application Notes and Protocols for Sulfo-Cy5-N3 in STORM Super-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Sulfo-Cy5-N3, a sulfonated cyanine (B1664457) 5 dye with an azide (B81097) functional group, for Stochastic Optical Reconstruction Microscopy (STORM). This document details the dye's properties, offers step-by-step protocols for antibody conjugation and cell labeling, and provides optimized imaging parameters for achieving super-resolution images.

Introduction to this compound for STORM

This compound is a water-soluble, bright, and photostable far-red fluorescent dye ideally suited for single-molecule localization microscopy techniques like STORM. Its key features include:

  • Hydrophilicity: The sulfonate groups enhance water solubility, making it ideal for labeling biomolecules in aqueous buffers without the need for organic co-solvents that can be detrimental to protein structure and function.

  • Azide Group for Click Chemistry: The terminal azide (N3) group allows for efficient and specific covalent labeling of biomolecules functionalized with a dibenzocyclooctyne (DBCO) group through copper-free click chemistry. This bioorthogonal reaction is highly efficient and proceeds under mild conditions, preserving the biological activity of the labeled molecule.

  • Favorable Photophysics for STORM: Sulfo-Cy5 exhibits the characteristic "blinking" behavior essential for STORM when imaged in the presence of a thiol-containing imaging buffer and under intense laser illumination.[1] This stochastic switching between a fluorescent "on" state and a dark "off" state allows for the temporal separation of individual fluorophore emissions, enabling their precise localization to reconstruct a super-resolution image.

Quantitative Data

The performance of Sulfo-Cy5 in STORM is comparable to other Cy5 derivatives, which are considered the gold standard for this technique. The following tables summarize key quantitative parameters.

Photophysical Properties of Sulfo-Cy5
Maximum Excitation (λex)~646 nm[2]
Maximum Emission (λem)~662 nm[2]
Stokes Shift~16 nm[2]
Molar Extinction Coefficient (ε)~250,000 cm⁻¹M⁻¹
Quantum YieldHigh[1][2]
SolubilityHigh in aqueous solutions[1][2]
Reported Performance of Cy5 Dyes in STORM
Parameter Value
Average Photon Count per Switching Event (in MEA buffer)4,254[3]
Average Photon Count per Switching Event (in BME buffer)5,873[3]
Localization Precision10 - 30 nm

Experimental Protocols

Protocol 1: Antibody Labeling with this compound via Click Chemistry

This protocol describes a two-step process for labeling an antibody with this compound: 1) activation of the antibody with a DBCO-NHS ester, and 2) click chemistry reaction with this compound.

Materials:

  • Antibody of interest (in an amine-free buffer like PBS)

  • DBCO-NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • This compound

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns or other purification system

Part 1: Activation of Antibody with DBCO-NHS Ester

  • Prepare the Antibody Solution: Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.2-7.4) at a concentration of 1-10 mg/mL. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange.

  • Prepare DBCO-NHS Ester Stock Solution: Dissolve the DBCO-NHS ester in anhydrous DMSO to a concentration of 10 mM immediately before use.

  • Reaction: Add a 20-30 fold molar excess of the DBCO-NHS ester stock solution to the antibody solution.[4][5] The final concentration of DMSO in the reaction mixture should be below 20%.

  • Incubation: Incubate the reaction for 60 minutes at room temperature with gentle shaking.[4]

  • Quenching (Optional but Recommended): Add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature to stop the reaction.[5]

  • Purification: Remove excess, unreacted DBCO-NHS ester using a spin desalting column according to the manufacturer's instructions.

Part 2: Click Chemistry Reaction with this compound

  • Prepare this compound Solution: Dissolve this compound in nuclease-free water or an appropriate buffer to a desired stock concentration.

  • Reaction: Add a 2-4 fold molar excess of the this compound solution to the purified DBCO-activated antibody.[4]

  • Incubation: Incubate the reaction overnight at 4°C with gentle mixing.[4][5]

  • Purification: Purify the this compound labeled antibody from unreacted dye using a spin desalting column or size exclusion chromatography.

  • Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.

Protocol 2: Immunofluorescence Staining for STORM Microscopy

This protocol provides a general guideline for immunofluorescence staining of fixed cells. Optimization of antibody concentrations and incubation times may be required for specific targets and cell types.

Materials:

  • Cells grown on #1.5 glass-bottom dishes or coverslips

  • Fixation solution (e.g., 3-4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1-0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 3% BSA and 0.1% Triton X-100 in PBS)

  • Primary antibody

  • This compound labeled secondary antibody (from Protocol 1)

  • Washing buffer (e.g., 0.2% BSA and 0.05% Triton X-100 in PBS)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Fixation: Fix the cells with 3-4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 60 minutes at room temperature.[6]

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to its optimal concentration and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with washing buffer for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the this compound labeled secondary antibody in blocking buffer to its optimal concentration and incubate for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells extensively with washing buffer (at least three times for 5 minutes each) to remove unbound secondary antibody.

  • Post-fixation (Optional): To further stabilize the sample, you can post-fix with 4% PFA for 10 minutes.

  • Final Washes: Wash the cells three times with PBS. The sample is now ready for STORM imaging.

Protocol 3: STORM Imaging

STORM Imaging Buffer Preparation:

A standard and effective STORM imaging buffer consists of an enzymatic oxygen scavenging system (GLOX) and a thiol (e.g., mercaptoethylamine, MEA).

  • Buffer A: 10 mM Tris (pH 8.0) + 50 mM NaCl

  • Buffer B: 50 mM Tris (pH 8.0) + 10 mM NaCl + 10% (w/v) Glucose

  • GLOX Solution:

    • Dissolve 14 mg of Glucose Oxidase in 200 µL of Buffer A.

    • Add 50 µL of Catalase (17 mg/mL in Buffer A).

    • Store at 4°C for up to one week.

  • 1 M MEA Solution:

    • Dissolve 77 mg of MEA in 1 mL of 0.25 N HCl.

    • Adjust the pH to 7.5-8.5 with HCl if necessary.

    • Store at 4°C for 1-2 weeks or in small aliquots at -20°C for several months.

Final Imaging Buffer (prepare fresh before imaging):

To 1 mL of Buffer B, add:

  • 10 µL of GLOX solution

  • 10 µL of 1 M MEA solution

Imaging Procedure:

  • Replace the PBS in the sample dish with the freshly prepared STORM imaging buffer.

  • Place the dish on the microscope stage.

  • Use a high-power 647 nm laser to excite the Sulfo-Cy5 and induce blinking.

  • A lower-power 405 nm laser can be used to reactivate fluorophores that have entered a long-lived dark state.

  • Acquire a time series of images (typically 10,000 to 100,000 frames) at a high frame rate.

  • Process the acquired image stack using appropriate single-molecule localization software to reconstruct the super-resolution image.

Mandatory Visualizations

Experimental_Workflow cluster_labeling Antibody Labeling cluster_staining Immunofluorescence Staining cluster_imaging STORM Imaging & Reconstruction Ab Antibody Labeled_Ab Sulfo-Cy5 Labeled Antibody Ab->Labeled_Ab 1. DBCO Activation 2. Click Chemistry DBCO_NHS DBCO-NHS Ester Sulfo_Cy5_N3 This compound Cells Fixed & Permeabilized Cells Stained_Sample Stained Sample Cells->Stained_Sample 1. Primary Ab Incubation 2. Labeled Secondary Ab Incubation Primary_Ab Primary Antibody Imaging STORM Imaging Stained_Sample->Imaging Raw_Data Raw Image Stack Imaging->Raw_Data Reconstruction Super-Resolution Image Raw_Data->Reconstruction Single-Molecule Localization

Caption: Experimental workflow for STORM imaging using this compound.

Click_Chemistry_Pathway cluster_activation Antibody Activation cluster_click Click Reaction Antibody Antibody with Lysine Residues (-NH2) Activated_Antibody DBCO-Activated Antibody Antibody->Activated_Antibody Amine-reactive crosslinking DBCO_NHS DBCO-NHS Ester Final_Conjugate Sulfo-Cy5 Labeled Antibody Activated_Antibody->Final_Conjugate Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Sulfo_Cy5_N3 This compound (Azide)

Caption: this compound antibody conjugation via click chemistry.

References

Application Note & Protocol: Quantitative Analysis of Protein Conjugation with Sulfo-Cy5-N3

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The precise conjugation of fluorescent dyes to proteins is a cornerstone of modern biological research and therapeutic development. Sulfo-Cy5-N3 is a water-soluble, azide-activated cyanine (B1664457) dye that fluoresces in the far-red spectrum (Ex/Em: ~646/662 nm).[1] This spectral range is advantageous due to minimal autofluorescence from biological samples, leading to a high signal-to-noise ratio.[2][3] The azide (B81097) group enables covalent attachment to proteins through "click chemistry," specifically the copper-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[4][5] This bioorthogonal reaction is highly specific and occurs efficiently under mild, aqueous conditions, making it ideal for labeling sensitive biomolecules.[6]

This application note provides a detailed protocol for the conjugation of this compound to a protein previously modified with a dibenzocyclooctyne (DBCO) group and the subsequent quantitative analysis of the conjugate to determine the Degree of Labeling (DOL).

Principle of Conjugation and Quantification

The conjugation process involves a two-step approach. First, the protein of interest is functionalized with a DBCO moiety, typically by reacting primary amines (lysine residues) with a DBCO-NHS ester. Second, the DBCO-activated protein is reacted with this compound. The strained ring of the DBCO group readily and covalently reacts with the azide group of the dye to form a stable triazole linkage.[6][7]

Following conjugation, the sample is purified to remove unconjugated dye. The degree of labeling (DOL), which represents the average number of dye molecules per protein molecule, is then determined using UV-Vis spectrophotometry. By measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy5 (~650 nm), and applying the Beer-Lambert law, the concentrations of both the protein and the dye can be calculated, yielding the DOL.[8][9]

Key Experimental Workflows

G cluster_modification Protein Modification cluster_conjugation Conjugation cluster_purification Purification cluster_quantification Quantification Prot Protein of Interest (POI) Mod_Reaction React POI with DBCO-NHS Ester Prot->Mod_Reaction DBCO_NHS DBCO-NHS Ester DBCO_NHS->Mod_Reaction DBCO_Prot DBCO-Modified POI Mod_Reaction->DBCO_Prot Conj_Reaction SPAAC 'Click' Reaction DBCO_Prot->Conj_Reaction Sulfo_Cy5_N3 This compound Sulfo_Cy5_N3->Conj_Reaction Crude_Conj Crude Sulfo-Cy5-POI Conjugate Conj_Reaction->Crude_Conj Purify Size Exclusion Chromatography Crude_Conj->Purify Pure_Conj Purified Sulfo-Cy5-POI Purify->Pure_Conj Free_Dye Excess Free Dye Purify->Free_Dye Spectro Measure A280 & A650 Pure_Conj->Spectro DOL_Calc Calculate Protein Conc. & Degree of Labeling Spectro->DOL_Calc

G Prot_DBCO Protein-DBCO Reaction + Sulfo_Cy5_N3 This compound Arrow -> Conjugate Protein-Triazole-Sulfo-Cy5 Label Copper-Free Aqueous Buffer Room Temp.

Materials and Reagents

Reagent/MaterialSupplierNotes
Protein of Interest (POI)-Must be in an amine-free buffer (e.g., PBS). Purity >90%.
DBCO-Sulfo-NHS EsterVariousFor modifying the protein with DBCO groups.
This compoundMedchemExpressAzide-functionalized fluorescent dye.[5]
Anhydrous Dimethyl Sulfoxide (DMSO)Sigma-AldrichFor dissolving DBCO-NHS ester and this compound.
Phosphate-Buffered Saline (PBS)GibcopH 7.2-7.4.
Reaction Buffer-e.g., 0.1 M Sodium Bicarbonate, pH 8.3.
Spin Desalting ColumnsThermo FisherFor buffer exchange and purification of the final conjugate.
UV-Vis Spectrophotometer-Capable of measuring absorbance at 280 nm and 650 nm.
Quartz Cuvettes-1 cm path length.

Experimental Protocols

Protocol 1: Modification of Protein with DBCO

This protocol describes the functionalization of the protein of interest (POI) with DBCO groups using an NHS ester reaction that targets primary amines.

  • Protein Preparation :

    • Dissolve or dialyze the POI into a reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris) or ammonium (B1175870) salts, as these will compete with the reaction.[8]

  • DBCO-Sulfo-NHS Ester Stock Solution :

    • Immediately before use, dissolve DBCO-Sulfo-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction :

    • Add a 10- to 20-fold molar excess of the DBCO-Sulfo-NHS ester stock solution to the protein solution.

    • Incubate the reaction for 1 hour at room temperature with gentle stirring.

  • Purification of DBCO-Modified Protein :

    • Remove excess, unreacted DBCO reagent by passing the reaction mixture through a spin desalting column equilibrated with PBS (pH 7.4).

    • The resulting solution contains the DBCO-modified protein, ready for conjugation with this compound.

Protocol 2: Conjugation of DBCO-Protein with this compound

This protocol details the SPAAC reaction between the DBCO-modified protein and the azide-functionalized dye.

  • This compound Stock Solution :

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store unused aliquots at -20°C, protected from light.[1][5]

  • Click Chemistry Reaction :

    • To the purified DBCO-protein solution, add a 2- to 4-fold molar excess of the this compound stock solution.[6]

    • Incubate the reaction for 2-4 hours at room temperature (or overnight at 4°C) in the dark with gentle mixing.[6]

  • Purification of the Final Conjugate :

    • Purify the Sulfo-Cy5-protein conjugate from excess free dye using a spin desalting column or size-exclusion chromatography. The column should be equilibrated with your desired storage buffer (e.g., PBS).

    • Collect the colored protein fraction, which elutes first.

Protocol 3: Quantification of Protein Conjugate

This protocol describes how to determine the protein concentration and the Degree of Labeling (DOL) using UV-Vis spectrophotometry.

  • Spectrophotometric Measurement :

    • Using a 1 cm pathlength cuvette, measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and ~650 nm (Aₘₐₓ for Cy5).

    • Use the storage buffer (e.g., PBS) as a blank. Dilute the sample if necessary to ensure absorbance values are within the linear range of the spectrophotometer (typically 0.1-1.0).[8]

  • Calculations :

    • The absorbance at 280 nm is contributed by both the protein and the Cy5 dye. A correction factor is needed to account for the dye's absorbance at this wavelength.

G cluster_inputs Inputs A_max Measure A_max (at ~650 nm) calc_dye_conc Calculate [Dye] A_max->calc_dye_conc A_280_raw Measure A_280_raw calc_prot_conc Calculate [Protein] A_280_raw->calc_prot_conc calc_dye_conc->calc_prot_conc Correction Factor (CF) calc_dol Calculate DOL calc_dye_conc->calc_dol calc_prot_conc->calc_dol E_dye ε_dye at A_max E_dye->calc_dye_conc E_prot ε_prot at 280 nm E_prot->calc_prot_conc CF_val CF = A_280_dye / A_max_dye CF_val->calc_prot_conc

Step A: Calculate the molar concentration of the dye.

  • Formula : [Dye] (M) = Aₘₐₓ / (ε_dye × path length)

  • Aₘₐₓ : Absorbance of the conjugate at the Cy5 maximum (~650 nm).

  • ε_dye : Molar extinction coefficient of Cy5 (~250,000 M⁻¹cm⁻¹).[9]

  • Path length : Typically 1 cm.

Step B: Calculate the corrected absorbance of the protein at 280 nm.

  • Formula : A₂₈₀_corrected = A₂₈₀_measured - (Aₘₐₓ × CF)

  • A₂₈₀_measured : Absorbance of the conjugate at 280 nm.

  • CF : Correction factor for Cy5 absorbance at 280 nm. For Cy5, this value is typically around 0.05.

Step C: Calculate the molar concentration of the protein.

  • Formula : [Protein] (M) = A₂₈₀_corrected / (ε_protein × path length)

  • ε_protein : Molar extinction coefficient of the protein at 280 nm. This can be calculated based on the protein's amino acid sequence.

Step D: Calculate the Degree of Labeling (DOL).

  • Formula : DOL = [Dye] / [Protein]

  • An optimal DOL for most antibodies is between 2 and 10.[8] Over-labeling can sometimes affect protein function.[8][10]

Quantitative Data Summary

The following tables provide the necessary constants for calculation and a sample dataset for determining the DOL of a hypothetical Sulfo-Cy5-labeled IgG antibody.

Table 1: Molar Extinction Coefficients and Constants

ParameterValueReference/Note
Molar Extinction Coefficient of Cy5 (ε_dye)250,000 M⁻¹cm⁻¹At ~650 nm.[9]
Molar Extinction Coefficient of IgG (ε_prot)210,000 M⁻¹cm⁻¹At 280 nm (for a typical IgG of ~150 kDa).
Correction Factor (CF) for Cy5 at 280 nm0.05A₂₈₀ / A₆₅₀ for free dye.
Molecular Weight of IgG~150,000 g/mol -

Table 2: Sample Calculation for Sulfo-Cy5-IgG Conjugate

Measurement / Calculation StepValueFormula / Note
Measured A₂₈₀0.950-
Measured A₆₅₀0.875-
Dye Concentration [Dye] 3.50 µM 0.875 / 250,000
Corrected Protein A₂₈₀ 0.906 0.950 - (0.875 × 0.05)
Protein Concentration [Protein] 4.31 µM 0.906 / 210,000
Degree of Labeling (DOL) ~0.81 3.50 µM / 4.31 µM
Final Protein Concentration (mg/mL) ~0.65 mg/mL 4.31 × 10⁻⁶ mol/L × 150,000 g/mol × 1000 mg/g

Note: In this hypothetical example, the DOL is low. Reaction conditions (e.g., molar excess of dye, incubation time) should be optimized to achieve the desired DOL, typically between 2 and 10 for antibodies.[8]

Alternative Protein Quantification

While the spectrophotometric method (A₂₈₀) is direct and non-destructive, its accuracy depends on a known protein extinction coefficient and can be affected by impurities that absorb at 280 nm.[11][12] If the extinction coefficient is unknown or if higher accuracy is required, colorimetric assays can be used.

  • BCA Assay : Less susceptible to protein-to-protein variation than Bradford assays but can be interfered with by reducing agents.[13]

  • Bradford Assay : Fast and simple, but shows significant protein-to-protein variation.[14][15]

When using these assays, it is crucial to use an appropriate standard (e.g., BSA or the unlabeled protein of interest) and to ensure that the free dye has been completely removed, as it may interfere with the assay.[11]

References

Troubleshooting & Optimization

troubleshooting low signal intensity in Sulfo-Cy5-N3 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo-Cy5-N3 experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific challenges, particularly low signal intensity, encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a weak or no this compound signal. What are the potential causes related to reagent quality and storage?

A weak or absent signal can often be traced back to the handling and storage of the this compound dye.

  • Improper Storage: this compound is sensitive to light and moisture.[1] It should be stored at -20°C in the dark and desiccated.[2] For long-term storage (up to 6 months), -80°C is recommended.[3] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[1]

  • Degradation: The dye is susceptible to degradation by environmental ozone.[4] It's advisable to work in a well-ventilated area or an ozone-controlled environment if possible.[4]

  • Solution Instability: Solutions of this compound are unstable and should be freshly prepared for best results.[1][5][6] If you are using a stock solution, ensure it is within the recommended storage period (e.g., 1 month at -20°C or 6 months at -80°C in solvent).[3]

Q2: My click chemistry reaction (CuAAC) seems inefficient, leading to low signal. How can I troubleshoot the reaction itself?

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction has several critical parameters that can affect its efficiency.

  • Copper Catalyst Issues: The reaction requires a sufficient concentration of Cu(I) ions.[7] This is typically generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent, most commonly sodium ascorbate (B8700270).[7][8]

    • Reagent Purity & Preparation: Use high-purity reagents.[9] Prepare the sodium ascorbate solution fresh, as it can oxidize over time.[10]

    • Copper Concentration: Carefully control the copper concentration, as excess copper can be toxic to biological samples.[1][11]

    • Ligands: The use of a copper-chelating ligand (e.g., THPTA, BTTAA) is recommended to stabilize the Cu(I) ion, prevent its oxidation, and accelerate the reaction.[7][8][10]

  • Suboptimal Reaction Conditions:

    • pH: The CuAAC reaction is efficient over a wide pH range (4-12).[8] However, for protein labeling, a pH of 8.5 ± 0.5 is often recommended.[12]

    • Buffer Composition: Avoid buffers containing primary amines (like Tris) or ammonium (B1175870) ions, as they can interfere with some labeling chemistries.[12] PBS or Tris-HCl at pH 7.4 are commonly used.[1]

    • Reagent Ratios: An excess of the azide (B81097) probe relative to the alkyne-modified biomolecule may be needed to drive the reaction to completion, especially at low biomolecule concentrations.[7]

  • Reaction Time and Temperature: Incubate the reaction for 30-60 minutes at room temperature.[1] In some cases, gentle heating (e.g., 60°C for 30 minutes) can improve yields for small molecule synthesis.[9]

Q3: I'm using copper-free click chemistry (SPAAC) and still getting low signal. What should I check?

Strain-promoted azide-alkyne cycloaddition (SPAAC) avoids copper toxicity but has its own set of challenges.

  • Reagent Instability: Strained cyclooctynes (like DBCO or BCN) can be unstable, especially in acidic conditions or during prolonged storage.[13] Ensure they are stored correctly (cold and protected from light) and used promptly after reconstitution.[13]

  • Steric Hindrance: Bulky molecules near the azide or cyclooctyne (B158145) reactive groups can physically block the reaction, reducing the yield.[13]

  • Solubility Issues: Poor solubility of either the this compound or the cyclooctyne-modified molecule can lead to a heterogeneous reaction mixture and slow reaction rates.[13] Adding a co-solvent like DMSO might be necessary, but keep the final organic solvent concentration low to avoid denaturing proteins.[13]

  • Incorrect Stoichiometry: An improper ratio of azide to cyclooctyne can result in incomplete labeling. Using a slight excess (1.5-2 equivalents) of one component can help drive the reaction.[13]

Q4: How can I rule out issues with my target biomolecule or sample preparation?

Low signal can also be due to problems with the target molecule itself.

  • Low Target Expression: Confirm that your target protein or biomolecule is expressed in the sample. Use a validated method like a Western blot or include a positive control.[14]

  • Inefficient Alkyne Incorporation: Ensure that the alkyne modification of your biomolecule was successful. You can perform a test reaction with a known azide-containing molecule to verify.[7]

  • Low Protein Concentration: For protein labeling, the efficiency can be concentration-dependent. A final protein concentration of 2-10 mg/mL is recommended for optimal results.[12][15]

  • High Background/Autofluorescence: Natural autofluorescence in biological samples, especially in the blue and green spectrum, can obscure the signal from your dye.[14] Using a far-red dye like Cy5 helps to minimize this issue.[14][16] If background is still high, consider using an autofluorescence quenching agent.[4]

Data Presentation

Table 1: Recommended Reagent Concentrations for CuAAC Reactions

ReagentFinal ConcentrationNotes
Alkyne-Biomolecule≥ 2 µMHigher concentrations generally lead to better yields.[7]
This compound2-fold excess to alkyneMay need higher excess if alkyne concentration is low.[7]
Copper(II) Sulfate0.1 mM - 1 mMTitrate to find the optimal concentration for your system.[5]
Sodium Ascorbate5 mM (5-10 fold excess over Cu²⁺)Prepare fresh. Acts as the reducing agent.[5][8]
Copper Ligand (e.g., THPTA)5-10 fold excess over Cu²⁺Stabilizes the Cu(I) catalyst and improves reaction rate.[10]

Table 2: Spectral Properties of Sulfo-Cy5

PropertyValueReference
Excitation Maximum (Ex)~646 nm[2][6]
Emission Maximum (Em)~662 nm[2][6]
Molar Extinction Coefficient (ε)~271,000 L⋅mol⁻¹⋅cm⁻¹[2]
Fluorescence Quantum Yield (Φ)~0.2[17]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the vial of powdered this compound to warm to room temperature before opening to prevent moisture condensation.[14]

  • Dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 1-10 mM.[1] Vortex briefly to ensure it is fully dissolved.[14]

  • For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[1]

  • Store the aliquots at -20°C or -80°C, protected from light.[5]

Protocol 2: General Protocol for CuAAC Labeling of a Biomolecule

  • Prepare your alkyne-modified biomolecule in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4). Ensure the buffer is free from primary amines.[12]

  • In a reaction tube, add the alkyne-biomolecule.

  • Add the this compound stock solution to the desired final concentration (e.g., 2-fold molar excess over the alkyne).

  • Add the copper-stabilizing ligand (e.g., THPTA) to a final concentration of 5-10 times the copper concentration.

  • Add the Copper(II) Sulfate solution to a final concentration of 0.1-1 mM.

  • Initiate the reaction by adding freshly prepared sodium ascorbate solution to a final concentration of 5-10 times the copper concentration.

  • Incubate the reaction at room temperature for 30-60 minutes, protected from light.[1]

  • Purify the labeled biomolecule to remove unreacted dye and catalyst components using methods like size-exclusion chromatography, dialysis, or protein precipitation.[1][10]

Visualizations

TroubleshootingWorkflow Start Low this compound Signal CheckReagent 1. Check Reagent Integrity - Proper Storage? - Freshly Prepared? - Expired? Start->CheckReagent CheckReaction 2. Evaluate Click Reaction - Correct Reagent Ratios? - Optimal Buffer/pH? - Catalyst/Ligand OK? Start->CheckReaction CheckSample 3. Assess Target & Sample - Target Expression Level? - Alkyne Incorporation? - High Background? Start->CheckSample CheckImaging 4. Verify Imaging Setup - Correct Filter Sets? - Sufficient Laser Power? - Photobleaching? Start->CheckImaging ReagentSolution Solution: - Use fresh aliquots - Store at -80°C - Protect from light CheckReagent->ReagentSolution Issue Found ReactionSolution Solution: - Titrate reagents - Use Cu-ligand - Optimize time/temp CheckReaction->ReactionSolution Issue Found SampleSolution Solution: - Confirm target expression - Use positive controls - Add blocking agents CheckSample->SampleSolution Issue Found ImagingSolution Solution: - Match filters to dye - Use anti-fade media - Minimize light exposure CheckImaging->ImagingSolution Issue Found Success Signal Intensity Improved ReagentSolution->Success ReactionSolution->Success SampleSolution->Success ImagingSolution->Success

Caption: A logical workflow for troubleshooting low signal intensity.

CuAAC_Pathway cluster_reactants Reactants cluster_catalyst Catalytic Cycle Alkyne Alkyne-Biomolecule Product Labeled Biomolecule (Stable Triazole) Alkyne->Product Azide This compound Azide->Product CuII Cu(II)SO4 CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI CuI->Product Catalysis Ligand Ligand (e.g., THPTA) Ligand->CuI Stabilization

Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) pathway.

SPAAC_Pathway cluster_reactants Reactants Cyclooctyne Strained Cyclooctyne (e.g., DBCO, BCN) on Biomolecule Reaction [3+2] Cycloaddition (Spontaneous) Cyclooctyne->Reaction High Ring Strain Azide This compound Azide->Reaction Product Labeled Biomolecule (Stable Triazole) Reaction->Product No Catalyst Needed

References

how to reduce high background fluorescence with Sulfo-Cy5-N3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce high background fluorescence when using Sulfo-Cy5-N3 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background fluorescence when using this compound?

A1: High background fluorescence in experiments with this compound and other cyanine (B1664457) dyes can originate from several factors:

  • Non-Specific Binding: The Sulfo-Cy5 dye can bind to unintended targets within a sample due to hydrophobic and ionic interactions.[1][2] Highly charged fluorescent dyes can contribute to non-specific binding.[3]

  • Suboptimal Staining Protocol: Issues within the experimental workflow can significantly contribute to high background.[2] This includes using too high a concentration of the dye, inadequate blocking of non-specific binding sites, and insufficient washing to remove unbound dye.[1][2][3][4]

  • Autofluorescence: Biological samples often have endogenous fluorescence from cellular components like mitochondria and lysosomes.[2] Fixatives, especially aldehydes like formaldehyde, can also induce or increase autofluorescence.[2]

  • Reagent Impurities: Impurities in the azide (B81097) or alkyne reagents can contribute to background signal.[5] It is also crucial to use freshly prepared solutions of components like sodium ascorbate (B8700270), as they can degrade.[5]

  • Dye Aggregation: At higher concentrations, cyanine dyes can form aggregates, which can lead to self-quenching of the fluorescence signal and potentially contribute to non-specific binding.[6]

Q2: How can I determine the source of my high background fluorescence?

A2: A systematic approach with proper controls is essential for diagnosing the source of high background.[2] Key controls include:

  • Unstained Sample: An unstained sample imaged under the same conditions will reveal the level of autofluorescence in your cells or tissue.[1]

  • "No Click" Control: For click chemistry experiments, a control sample that includes the this compound but omits the copper catalyst (in CuAAC) will help determine the extent of non-specific dye binding.

  • Secondary Antibody Only Control (for immunofluorescence): If using a secondary antibody conjugated to the dye, a control with only the secondary antibody will show if it is binding non-specifically.

Q3: Can the click chemistry reaction itself contribute to background?

A3: Yes, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC). Copper ions can bind non-specifically to proteins and other biomolecules, potentially leading to unwanted signal.[5] Additionally, side reactions with thiols in cysteine residues can occur.[5] To mitigate these issues, using a copper-chelating ligand like THPTA or BTTAA is recommended.[7]

Q4: Is this compound sensitive to environmental factors?

A4: Yes, Cy5 dyes are known to be sensitive to environmental ozone, which can degrade the dye and reduce its fluorescence.[8] It is advisable to work in an environment with good ventilation or in an ozone-controlled chamber if possible.[3]

Troubleshooting Guide

The following table outlines common problems leading to high background fluorescence with this compound, their probable causes, and recommended solutions.

Problem Probable Cause(s) Recommended Solution(s) Expected Outcome
High background in all samples, including negative controls 1. This compound concentration too high. [1][3][4] 2. Inadequate washing. [1][4] 3. Non-specific binding of the dye. [1][2]1. Titrate the this compound concentration to find the optimal balance between signal and background. Start with a lower concentration and incrementally increase it.[9] 2. Increase the number and/or duration of wash steps after the click reaction or antibody incubation.[4] Consider adding a mild detergent like Tween-20 to the wash buffer.[4] 3. Use an effective blocking buffer (e.g., BSA or serum) before adding the dye to minimize non-specific interactions.[4]Reduced background fluorescence in all samples, leading to an improved signal-to-noise ratio.
Patchy or punctate background staining 1. Aggregation of this compound. [6] 2. Precipitation of reaction components. 1. Ensure the this compound is fully dissolved in a suitable solvent like anhydrous DMSO before preparing the working solution.[7] Prepare fresh working solutions.[7] 2. Centrifuge the this compound stock solution and the final reaction mix before adding to the sample to pellet any aggregates.More uniform and specific staining pattern with reduced punctate background.
High background in fixed and permeabilized cells 1. Autofluorescence from fixation. [2] 2. Binding of the dye to intracellular components. 1. Use freshly prepared formaldehyde. Consider treating with sodium borohydride (B1222165) after aldehyde fixation to quench autofluorescence.[3] 2. Optimize permeabilization time and detergent concentration. Include blocking steps after permeabilization.Reduced autofluorescence and non-specific intracellular binding, making the specific signal clearer.
High background specifically in click chemistry reactions (CuAAC) 1. Non-specific binding of copper ions. [5] 2. Side reactions with thiols. [5] 3. Impure or degraded reagents. [5]1. Use a copper-chelating ligand (e.g., THPTA) in a 5:1 ratio with CuSO4.[7] 2. If working with protein samples, consider pre-treating with a thiol-blocking agent like N-ethylmaleimide (NEM).[7] 3. Use high-purity reagents and always prepare sodium ascorbate solution fresh before use.[5][7]A cleaner click reaction with reduced off-target labeling and a better signal-to-noise ratio.

Quantitative Data Summary for Optimization

While the optimal conditions are application-dependent, the following table provides recommended starting concentrations and ranges for key components in a typical click chemistry experiment designed to minimize background.

Parameter Recommended Starting Concentration Optimization Range Notes
This compound 10 µM1 - 25 µMHigher concentrations can increase background. Titration is crucial.[5]
Copper (II) Sulfate (CuSO₄) 100 µM50 µM - 1 mMUse in conjunction with a ligand.[7]
Copper Ligand (e.g., THPTA) 500 µM250 µM - 5 mMMaintain at least a 5:1 ligand-to-copper ratio to prevent catalyst inactivation and reduce background.[7]
Sodium Ascorbate 2.5 mM1 mM - 5 mMAlways prepare fresh. A higher concentration relative to CuSO₄ is beneficial.[7][10]
Blocking Agent (e.g., BSA) 1% (w/v)1 - 5% (w/v)Incubate for at least 30-60 minutes before adding the dye.[9]
Detergent in Wash Buffer (e.g., Tween-20) 0.05% (v/v)0.05 - 0.2% (v/v)Helps to reduce non-specific binding.[3][4]

Experimental Protocols

Detailed Protocol for Live Cell Surface Labeling with this compound via Click Chemistry

This protocol provides a step-by-step guide for labeling alkyne-modified cell surface proteins on live cells with this compound, with an emphasis on minimizing background fluorescence.

Materials:

  • Live cells with alkyne-modified surface proteins

  • This compound

  • Anhydrous DMSO

  • Copper (II) Sulfate (CuSO₄)

  • Copper-chelating ligand (e.g., THPTA)

  • Sodium Ascorbate

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Wash Buffer (PBS with 0.1% Tween-20)

  • Cell culture medium

Procedure:

  • Cell Preparation:

    • Culture cells expressing alkyne-modified surface proteins to the desired confluency in a suitable imaging dish (e.g., glass-bottom dish).

    • Gently wash the cells twice with pre-warmed PBS.

  • Blocking:

    • Incubate the cells in Blocking Buffer for 30-60 minutes at room temperature to block non-specific binding sites.

  • Preparation of Click Chemistry Reaction Mix (prepare fresh):

    • Prepare stock solutions: 10 mM this compound in anhydrous DMSO, 50 mM CuSO₄ in water, 250 mM THPTA in water, and 500 mM Sodium Ascorbate in water.

    • In a microcentrifuge tube, combine the reagents in the following order to the desired final concentrations (e.g., this compound: 10 µM, CuSO₄: 100 µM, THPTA: 500 µM).

    • Important: Add the Sodium Ascorbate (final concentration e.g., 2.5 mM) immediately before adding the reaction mix to the cells to initiate the reaction.

  • Click Reaction:

    • Aspirate the blocking buffer from the cells.

    • Add the complete click chemistry reaction mix to the cells.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Aspirate the reaction mix.

    • Wash the cells three to five times with Wash Buffer for 5 minutes each with gentle agitation. This step is critical for removing unbound this compound.

  • Imaging:

    • Replace the final wash with fresh cell culture medium or imaging buffer.

    • Image the cells using a fluorescence microscope with appropriate filters for Cy5 (Excitation: ~646 nm, Emission: ~662 nm).[7]

Visualizations

TroubleshootingWorkflow start High Background Observed check_autofluorescence Image Unstained Control start->check_autofluorescence autofluorescence_present High Autofluorescence? check_autofluorescence->autofluorescence_present autofluorescence_solutions Solutions for Autofluorescence: - Use spectral unmixing - Treat with quenching agent (e.g., Sodium Borohydride) - Change fixative autofluorescence_present->autofluorescence_solutions Yes no_autofluorescence Low Autofluorescence autofluorescence_present->no_autofluorescence No end_node Improved Signal-to-Noise autofluorescence_solutions->end_node check_nonspecific_binding Run 'No Click' or 'Secondary Only' Control no_autofluorescence->check_nonspecific_binding nonspecific_binding_present High Background in Control? check_nonspecific_binding->nonspecific_binding_present nonspecific_binding_solutions Solutions for Non-Specific Binding: 1. Titrate this compound concentration down 2. Increase washing steps/duration 3. Optimize blocking buffer (concentration/time) 4. Add detergent to wash buffer nonspecific_binding_present->nonspecific_binding_solutions Yes low_background_in_control Low Background in Control nonspecific_binding_present->low_background_in_control No nonspecific_binding_solutions->end_node optimize_protocol Optimize Staining Protocol: - Check reagent purity - Ensure fresh Sodium Ascorbate - Optimize ligand:copper ratio low_background_in_control->optimize_protocol optimize_protocol->end_node

Caption: Troubleshooting workflow for high background fluorescence.

ClickChemistry cluster_reactants Reactants cluster_catalyst Catalyst System (CuAAC) cluster_background Sources of Background Alkyne Alkyne-modified Target Protein Reaction Click Reaction (Cycloaddition) Alkyne->Reaction SulfoCy5N3 This compound (Azide) SulfoCy5N3->Reaction NonSpecificBinding Non-Specific Binding of this compound SulfoCy5N3->NonSpecificBinding UnboundDye Unbound this compound SulfoCy5N3->UnboundDye Copper Cu(I) Catalyst Ligand Chelating Ligand (e.g., THPTA) Copper->Ligand Ascorbate Sodium Ascorbate (Reducing Agent) Copper->Ascorbate Copper->Reaction LabeledProtein Specifically Labeled Protein (Signal) Reaction->LabeledProtein

Caption: Click chemistry reaction and sources of background.

References

Technical Support Center: Optimizing Sulfo-Cy5-N3 to Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for optimizing the conjugation of Sulfo-Cy5-N3 to proteins.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it conjugate to proteins?

A1: this compound is a water-soluble fluorescent dye that contains an azide (B81097) (-N3) functional group.[1][2][3] It does not react directly with standard amino acids. Instead, it is used in "click chemistry," a type of bioorthogonal reaction, to label proteins that have been specifically modified to contain a corresponding alkyne group.[4][5] The most common methods are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][5][6] Therefore, a prerequisite for using this compound is that your target protein must first be engineered or chemically modified to possess an alkyne handle.

Q2: My protein is not labeling with this compound. What are the likely causes?

A2: Failure to label typically points to an issue with the protein modification or the reaction components. Key areas to check include:

  • Protein Modification: Confirm that your protein indeed contains an alkyne group. The azide on the dye will not react with a native protein.[4]

  • Reagent Quality: The copper(II) salt and reducing agent (e.g., sodium ascorbate) are essential for the CuAAC reaction.[7] Sodium ascorbate (B8700270) solutions are susceptible to oxidation and should be prepared fresh.[4] The this compound dye stock, typically dissolved in anhydrous DMSO, should be stored properly at -20°C or -80°C, protected from light and moisture, to prevent degradation.[2][7]

  • Reaction Buffer: Ensure your buffer does not contain substances that can interfere with the reaction. For example, high concentrations of chelating agents like EDTA can sequester the copper catalyst.

  • Copper Catalyst: The active catalyst is Copper(I), which is generated in-situ from a Copper(II) source and a reducing agent.[4] Ensure both components are present and active.

Q3: How do I choose the optimal molar ratio of dye to protein?

A3: The optimal dye-to-protein molar ratio must be determined empirically for each specific protein.[8] A good starting point is to test a range of ratios. For click chemistry, a 3x to 10x molar excess of the dye over the protein is often recommended.[4] It is advisable to perform small-scale trial reactions with different ratios (e.g., 3:1, 5:1, 10:1) to identify the condition that provides sufficient labeling without causing issues.[9]

Q4: My protein precipitates during or after the conjugation reaction. How can I prevent this?

A4: Protein precipitation is often a sign of over-labeling.[10] Covalently attaching multiple hydrophobic dye molecules can decrease the protein's solubility. To prevent this, you should reduce the molar ratio of this compound to protein in your reaction.[10] Aiming for a lower, more controlled Degree of Labeling (DOL) can maintain protein solubility. Additionally, ensure the final concentration of organic solvent (like DMSO from the dye stock) in the reaction mixture is low, typically less than 10%.[9]

Q5: The fluorescence of my conjugate is weak, even after confirming the protein is labeled. What could be the cause?

A5: Weak fluorescence can result from two opposite problems:

  • Under-labeling: The dye-to-protein ratio was too low, resulting in an insufficient number of dye molecules per protein for a strong signal.[11]

  • Over-labeling: Attaching too many dye molecules in close proximity can lead to self-quenching, where the fluorescence emission of one dye is absorbed by a neighboring dye, reducing the overall signal.[10][12]

Calculating the Degree of Labeling (see Q7) is crucial. If the DOL is very high (e.g., >8), you should reduce the dye-to-protein ratio in the labeling step.[10] If the DOL is low, you may need to increase the ratio or optimize reaction conditions.

Q6: How do I effectively remove unconjugated "free" dye after the reaction?

A6: Removing all unconjugated this compound is critical for accurate downstream applications and for calculating the DOL.[10][12] The most common methods separate molecules based on size:

  • Spin Columns (Gel Filtration): This is a rapid method for small sample volumes. The larger protein-dye conjugate passes through the column resin, while the smaller, free dye is retained.[10]

  • Size-Exclusion Chromatography (SEC): Offers higher resolution and is suitable for larger sample volumes.[10]

  • Dialysis: A slower method that involves dialyzing the reaction mixture against a large volume of buffer to allow the small, free dye to diffuse out.[12]

Q7: How do I calculate the Degree of Labeling (DOL)?

A7: The Degree of Labeling (DOL), also known as the dye-to-protein (D/P) ratio, represents the average number of dye molecules conjugated to each protein molecule.[12] It is calculated using absorbance measurements of the purified conjugate.

  • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum for Cy5 (~646 nm, A_max).[1]

  • Calculate the protein concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

  • Calculate the dye concentration.

  • The DOL is the molar ratio of the dye to the protein.

The formula is: DOL = (A_max × ε_protein) / [(A₂₈₀ - (A_max × CF₂₈₀)) × ε_dye]

Where:

  • A_max is the absorbance of the conjugate at ~646 nm.

  • A₂₈₀ is the absorbance of the conjugate at 280 nm.

  • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • ε_dye is the molar extinction coefficient of Sulfo-Cy5 at ~646 nm (approx. 250,000 M⁻¹cm⁻¹).

  • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (for Cy5, this is typically ~0.05).

Data Summary Tables

Table 1: Recommended Starting Molar Ratios for Optimization

Molar Ratio (Dye:Protein)Expected OutcomeRecommendation
3:1Low to moderate labelingGood starting point to avoid precipitation.
5:1Moderate labelingOften a good balance for many proteins.
10:1High labelingUse with caution; risk of precipitation/quenching.[4]
20:1Very high labelingHigh risk of precipitation and quenching.[9]

Table 2: Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or No Labeling 1. Protein does not contain an alkyne group.[4] 2. Reducing agent (e.g., Ascorbate) has oxidized.[4] 3. Dye has degraded.1. Confirm protein modification. 2. Prepare a fresh solution of the reducing agent immediately before use.[4] 3. Use a fresh aliquot of dye.
Protein Precipitation 1. Over-labeling has increased protein hydrophobicity.[10] 2. High concentration of organic solvent (DMSO).1. Reduce the molar ratio of dye to protein in the reaction.[10] 2. Ensure the volume of dye stock is less than 10% of the total reaction volume.[9]
Weak Fluorescence Signal 1. Under-labeling (low DOL). 2. Fluorescence quenching from over-labeling (high DOL).[10][12]1. Calculate the DOL. If low, increase the dye:protein ratio. 2. If DOL is high (>8), reduce the dye:protein ratio.[10]
Free Dye After Purification 1. Purification column was overloaded. 2. Inefficient purification method.[10]1. Do not exceed the recommended sample volume for the spin column. 2. Repeat the purification step or use a higher-resolution method like SEC.[10]

Experimental Protocols

Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline and should be optimized for your specific protein.

  • Prepare Protein: Dissolve your alkyne-modified protein in an azide-free buffer (e.g., PBS, pH 7.4) to a concentration of 2-10 mg/mL. The volume of the protein solution should not exceed 1/3 of the final reaction volume.[4]

  • Prepare Dye Stock: Dissolve this compound in anhydrous DMSO to create a 10 mM stock solution.[7] Store any unused portion at -20°C, protected from light.

  • Prepare Catalyst Stocks:

    • Copper Sulfate (B86663): Prepare a 100 mM stock solution of CuSO₄ in deionized water.

    • Reducing Agent: Prepare a 50 mM stock solution of sodium ascorbate in deionized water. This solution must be made fresh immediately before use.[4]

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine the alkyne-modified protein, this compound dye (at the desired molar excess), and buffer.

    • Add the copper sulfate solution to a final concentration of 1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate to a final concentration of 5 mM.[2]

    • Mix gently and incubate at room temperature for 1-2 hours, protected from light.[7]

  • Purification: Immediately proceed to purify the conjugate to remove unreacted dye and catalyst components (see Protocol 2).

Protocol 2: Purification using a Spin Column

  • Prepare Column: Snap off the bottom closure of a desalting spin column and place it in a collection tube. Centrifuge at 1,500 x g for 1-2 minutes to remove the storage buffer.[10]

  • Equilibrate: Add 300-500 µL of your elution buffer (e.g., PBS, pH 7.4) to the column. Centrifuge again at 1,500 x g for 1-2 minutes. Discard the flow-through. Repeat this equilibration step at least two more times.[10]

  • Load Sample: Place the equilibrated column into a fresh collection tube. Carefully load your conjugation reaction mixture onto the center of the resin bed.

  • Elute Conjugate: Centrifuge the column at 1,500 x g for 2-5 minutes. The eluate in the collection tube contains your purified protein-dye conjugate. The free dye remains in the column resin.[9][10]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis p_prot Prepare Alkyne- Modified Protein react Perform CuAAC Reaction (1-2h, RT, Dark) p_prot->react p_dye Prepare this compound Stock (DMSO) p_dye->react p_cat Prepare Fresh Catalyst Stocks p_cat->react purify Purify Conjugate (Spin Column/SEC) react->purify measure Measure Absorbance (A280 & A646) purify->measure calc Calculate DOL measure->calc troubleshooting_flowchart start Low or No Labeling Observed q_protein Is protein confirmed to have alkyne group? start->q_protein s_protein Solution: Modify protein to incorporate alkyne. q_protein->s_protein No q_reagents Are catalyst reagents (esp. ascorbate) fresh? q_protein->q_reagents Yes s_reagents Solution: Prepare fresh sodium ascorbate solution. q_reagents->s_reagents No q_dye Is dye stock viable? q_reagents->q_dye Yes s_dye Solution: Use a new aliquot of this compound. q_dye->s_dye No s_ok Check reaction time/ temperature/pH. q_dye->s_ok Yes CuAAC_reaction protein Protein-Alkyne catalyst Cu(I) Catalyst (from CuSO4 + Na Ascorbate) dye This compound product Labeled Protein (Stable Triazole Linkage) catalyst->product Click Reaction product_node Labeled Protein (Stable Triazole Linkage) catalyst->product_node plus + protein_node Protein-Alkyne protein_node->catalyst dye_node Sulfo-Cy5-Azide dye_node->catalyst

References

Technical Support Center: Preventing Photobleaching of Sulfo-Cy5-N3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the photobleaching of Sulfo-Cy5-N3 during fluorescence imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its spectral properties?

This compound is a bright, far-red fluorescent dye commonly used for labeling biomolecules through "click chemistry." The "Sulfo" modification increases its water solubility, making it ideal for biological applications in aqueous buffers. The "N3" (azide) group allows for covalent attachment to molecules containing a terminal alkyne via a copper-catalyzed or copper-free click reaction. Its fluorescence in the far-red spectrum minimizes autofluorescence from biological samples, leading to a higher signal-to-noise ratio.

PropertyValue
Excitation Maximum (λex)~646 nm
Emission Maximum (λem)~662 nm
Reactive GroupAzide (N3)
SolubilityHigh in aqueous buffers

Q2: What is photobleaching and why is it a problem for this compound?

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to the loss of its ability to fluoresce. When a this compound molecule is excited by a light source (e.g., a laser), it transitions to an excited singlet state. While it can return to the ground state by emitting a photon (fluorescence), it can also transition to a long-lived, highly reactive triplet state. This triplet state can react with molecular oxygen to generate reactive oxygen species (ROS), which can then chemically damage the fluorophore, rendering it permanently non-fluorescent.[1] This gradual loss of signal can compromise the quality and quantitative accuracy of imaging data, especially in experiments requiring long exposure times or high-intensity illumination.

Q3: How can I prevent or minimize the photobleaching of this compound?

A multi-pronged approach is the most effective strategy to combat photobleaching:

  • Optimize Imaging Parameters: Use the lowest possible excitation laser power and the shortest possible exposure times that still provide a sufficient signal-to-noise ratio.[1]

  • Use Antifade Reagents: Mount your samples in a high-quality antifade mounting medium. These reagents are formulated to reduce photobleaching by scavenging reactive oxygen species or quenching the triplet state of the fluorophore.

  • Control the Chemical Environment: For live-cell imaging or single-molecule studies, consider using an oxygen scavenging system in your imaging buffer to minimize the formation of ROS.[1]

  • Choose the Right Imaging Technique: For highly sensitive samples, consider imaging techniques that are inherently less damaging, such as spinning disk confocal microscopy over point-scanning confocal, or using TIRF microscopy for imaging events near the coverslip, which reduces overall sample illumination.[2]

Q4: What are antifade reagents and how do they work?

Antifade reagents are chemical cocktails added to mounting media to protect fluorophores from photobleaching. They generally work through two primary mechanisms:

  • Reactive Oxygen Species (ROS) Scavengers: These are antioxidants that neutralize harmful ROS generated during fluorescence excitation before they can damage the fluorophore.

  • Triplet State Quenchers: These molecules accept energy from the excited triplet state of the fluorophore, returning it to the ground state before it can interact with oxygen to produce ROS.[1]

Troubleshooting Guides

Problem 1: Rapid loss of this compound fluorescence signal during imaging.
Potential Cause Suggested Solution
High Excitation Light Intensity Reduce the laser power to the lowest level that provides an adequate signal. Use neutral density filters if available.
Long Exposure Times Decrease the exposure time per frame. If the signal is too weak, consider increasing the camera gain or using a more sensitive detector.
Absence of Antifade Reagent Always use a fresh, high-quality antifade mounting medium for fixed samples. For live cells, consider adding a live-cell compatible antifade reagent to the imaging medium.
Oxygen-Rich Environment For demanding applications like single-molecule imaging, use an oxygen scavenging system (e.g., glucose oxidase and catalase) in your imaging buffer to deplete molecular oxygen.
Suboptimal Imaging Buffer pH Ensure the pH of your imaging buffer is stable and within the optimal range for Cy5 dyes (typically around 7.4).
Problem 2: Low or no fluorescent signal after this compound click chemistry labeling.
Potential Cause Suggested Solution
Inefficient Click Reaction Ensure all click chemistry reagents are fresh and have been stored correctly. Optimize the concentrations of copper sulfate (B86663), a copper ligand (e.g., TBTA), and the reducing agent (e.g., sodium ascorbate). For copper-free click chemistry, ensure the DBCO or BCN reagent is active.
Degradation of this compound This compound is light-sensitive and should be stored in the dark at -20°C or -80°C.[3] Avoid repeated freeze-thaw cycles. Prepare working solutions fresh.
Incorrect Buffer Composition for Click Reaction Avoid using buffers containing EDTA or other chelating agents that can interfere with the copper catalyst. Phosphate-buffered saline (PBS) is generally a suitable buffer.
Insufficient Labeling Time or Temperature Ensure the click reaction proceeds for the recommended amount of time (typically 30-60 minutes at room temperature).
Problem 3: High background fluorescence in the this compound channel.
Potential Cause Suggested Solution
Excess Unreacted this compound Thoroughly wash the sample after the click chemistry reaction to remove any unbound dye. Use a sufficient number of washes with an appropriate buffer (e.g., PBS with a mild detergent like Tween-20).
Non-specific Binding of the Dye The sulfonate groups on Sulfo-Cy5 generally reduce non-specific binding. However, if background persists, consider using a blocking buffer before and during the labeling step. For some applications, specialized background suppressor systems may be beneficial.[4]
Autofluorescence of the Sample Include an unstained control to assess the level of autofluorescence. Since Sulfo-Cy5 is in the far-red, autofluorescence is often lower, but it can still be an issue in some samples.
Contaminated Reagents or Buffers Use high-purity reagents and freshly prepared, filtered buffers to avoid fluorescent contaminants.

Quantitative Data Summary

Direct quantitative comparisons of the photostability of this compound with a wide range of commercial antifade reagents are limited in the scientific literature. However, the following table provides a qualitative comparison of commonly used antifade reagents and their general suitability for cyanine (B1664457) dyes like Cy5. The performance can be sample- and instrument-dependent.

Antifade ReagentCuring/Non-curingRefractive Index (RI)General Compatibility with Cy5Notes
ProLong Diamond Antifade Mountant Curing (Hard-setting)~1.47ExcellentHigh photobleaching protection. Cures to a hard seal for long-term storage.
ProLong Glass Antifade Mountant Curing (Hard-setting)~1.52ExcellentRefractive index is matched to that of glass, which can improve image resolution, especially for thick samples.
SlowFade Diamond Antifade Mountant Non-curing~1.42Very GoodProvides strong photobleaching protection for immediate viewing. Not intended for long-term storage.
SlowFade Glass Antifade Mountant Non-curing~1.52Very GoodHigh refractive index for improved resolution in non-curing format.[5]
Vectashield Antifade Mounting Medium Non-curing~1.45GoodA widely used antifade reagent. Some formulations may not be optimal for cyanine dyes.
Fluoromount-G Non-curing~1.4GoodAn aqueous mounting medium with some antifade properties.

Experimental Protocols

Protocol 1: General Protocol for Copper-Catalyzed Click Chemistry (CuAAC) Labeling with this compound

This protocol provides a general guideline for labeling alkyne-modified biomolecules with this compound. Optimal concentrations and reaction times may need to be determined empirically for your specific application.

Materials:

  • Alkyne-modified sample (e.g., cells, tissues, proteins)

  • This compound

  • Copper(II) sulfate (CuSO4)

  • Copper ligand (e.g., THPTA or TBTA)

  • Reducing agent (e.g., Sodium Ascorbate)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Deionized water

  • Antifade mounting medium

Procedure:

  • Prepare Stock Solutions:

    • This compound: Prepare a 1-10 mM stock solution in anhydrous DMSO or water. Store at -20°C or -80°C, protected from light.

    • CuSO4: Prepare a 100 mM stock solution in deionized water.

    • Copper Ligand: Prepare a 100 mM stock solution in deionized water or DMSO.

    • Sodium Ascorbate (B8700270): Prepare a 500 mM stock solution in deionized water. This solution must be prepared fresh before each use.

  • Sample Preparation:

    • Fix and permeabilize your cells or tissue sample as required by your experimental protocol.

    • Wash the sample thoroughly with PBS.

  • Prepare the Click Reaction Cocktail:

    • Important: Prepare the click reaction cocktail immediately before use and add the components in the specified order to avoid precipitation.

    • For a 1 mL final volume (adjust as needed):

      • Start with 900 µL of PBS.

      • Add 10 µL of the 100 mM CuSO4 stock solution (final concentration: 1 mM).

      • Add 20 µL of the 100 mM copper ligand stock solution (final concentration: 2 mM).

      • Vortex briefly.

      • Add 1-10 µL of the this compound stock solution (final concentration: 1-10 µM).

      • Vortex briefly.

      • Immediately before adding to the sample , add 20 µL of the freshly prepared 500 mM sodium ascorbate stock solution (final concentration: 10 mM).

      • Vortex briefly.

  • Labeling Reaction:

    • Remove the PBS from your sample and add the click reaction cocktail.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Remove the click reaction cocktail.

    • Wash the sample 3-5 times with PBS containing 0.1% Tween-20 for 5 minutes each wash to remove unreacted dye.

    • Perform a final wash with PBS.

  • Mounting:

    • Carefully remove as much PBS as possible without letting the sample dry out.

    • Add a drop of antifade mounting medium to the sample and mount with a coverslip.

    • If using a curing mountant, allow it to cure in the dark for the manufacturer's recommended time before imaging.

Protocol 2: Imaging this compound Labeled Samples

Instrumentation:

  • Fluorescence microscope (confocal, epifluorescence, or TIRF) equipped with appropriate lasers and filters for Cy5.

    • Excitation: 633 nm or 647 nm laser line.

    • Emission Filter: A long-pass or band-pass filter appropriate for Cy5 emission (e.g., 660-710 nm).

Procedure:

  • Microscope Setup:

    • Turn on the microscope and laser lines. Allow the system to warm up for stable performance.

    • Select the appropriate objective for your desired magnification and resolution.

  • Locate the Sample:

    • Start with a low laser power to locate the region of interest.

    • If possible, use brightfield or DIC to find your cells before switching to fluorescence to minimize photobleaching.

  • Optimize Imaging Parameters:

    • Laser Power: Set the 633/647 nm laser to the lowest possible power that provides a clear signal above background.

    • Exposure Time/Dwell Time: Use the shortest exposure time that gives a good signal-to-noise ratio.

    • Detector Gain/Sensitivity: Adjust the detector gain to optimize the signal without saturating the detector.

    • Pinhole (for confocal): For confocal microscopy, set the pinhole to 1 Airy unit for optimal resolution and optical sectioning.

  • Image Acquisition:

    • Acquire images of your region of interest.

    • For time-lapse imaging, use the longest possible interval between frames that will still capture the dynamics of your biological process.

    • If acquiring a Z-stack, use the minimum number of slices necessary to cover your structure of interest.

  • Post-Acquisition:

    • Store the acquired images in an appropriate format (e.g., TIFF) that retains the image data.

    • If using a curing antifade medium, return the slide to a dark, flat surface to continue curing for long-term storage.

Visualizations

Photobleaching_Pathway S0 Ground State (S0) S1 Excited Singlet State (S1) S0->S1 Excitation Light (hν) Bleached Bleached Fluorophore (Non-fluorescent) S0->Bleached Direct Photolysis (less common) S1->S0 Fluorescence T1 Excited Triplet State (T1) S1->T1 Intersystem Crossing T1->S0 Phosphorescence (slow) ROS Reactive Oxygen Species (ROS) T1->ROS + O2 ROS->Bleached Chemical Reaction

Caption: Simplified Jablonski diagram of the photobleaching pathway.

Experimental_Workflow start Start: Alkyne-modified Sample fix_perm Fixation & Permeabilization start->fix_perm click_reaction Click Chemistry Reaction (this compound) fix_perm->click_reaction wash Washing Steps click_reaction->wash mount Mounting with Antifade Reagent wash->mount image Fluorescence Imaging mount->image analyze Image Analysis image->analyze

Caption: Experimental workflow for labeling and imaging with this compound.

References

improving the efficiency of Sulfo-Cy5-N3 labeling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo-Cy5-N3 labeling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for efficient and successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a water-soluble, bright, far-red fluorescent dye containing an azide (B81097) (-N3) functional group.[1] It is primarily used for labeling biomolecules that have been modified to contain an alkyne group through a process called "click chemistry". This allows for the specific attachment of the Cy5 dye to proteins, nucleic acids, and other molecules for visualization in various applications such as fluorescence microscopy, flow cytometry, and in vivo imaging.[1]

Q2: What are the main types of click chemistry reactions used with this compound?

There are two primary types of click chemistry reactions for this compound labeling:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction requires a copper(I) catalyst to join the azide on this compound with a terminal alkyne on the target molecule.[1][2] It is a highly efficient and specific reaction.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry method that utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) on the target molecule, which reacts spontaneously with the azide of this compound.[2] This method is advantageous for live-cell imaging or other systems where the toxicity of copper is a concern.[1]

Q3: How should I store this compound?

Proper storage is crucial for maintaining the reactivity of this compound.

  • Powder: Store the lyophilized powder at -20°C in the dark and desiccated for up to 3 years.[1]

  • Stock Solutions: Prepare stock solutions in anhydrous DMSO or DMF at a concentration of 1-10 mM.[1] Aliquot into single-use volumes and store at -20°C for up to one month or -80°C for up to six months, protected from light and moisture.[2] Avoid repeated freeze-thaw cycles.[1]

Q4: Is this compound sensitive to light?

Yes, this compound is photosensitive.[1] All steps involving the dye, including storage, reaction setup, and incubation, should be performed with minimal exposure to light to prevent photobleaching and degradation.

Troubleshooting Guide

This guide addresses common issues encountered during this compound labeling reactions.

Problem Possible Cause Recommended Solution
Low or No Labeling Efficiency Inefficient Click Reaction For CuAAC: - Ensure fresh preparation of the sodium ascorbate (B8700270) solution.[3]- Optimize the copper(I) concentration (typically 50-100 µM).[3]- Use a copper-stabilizing ligand like THPTA or TBTA at a 5:1 molar ratio to copper.[3][4]- Ensure the pH of the reaction buffer is between 7.2 and 7.4.[1]For SPAAC: - Increase the incubation time (can range from 30 minutes to 2 hours).[1]- Ensure the cyclooctyne-modified biomolecule is stable and reactive.
Degraded this compound - Use a fresh aliquot of this compound stock solution.- Ensure proper storage conditions have been maintained (see FAQs).
Issues with the Alkyne-Modified Biomolecule - Confirm the successful incorporation of the alkyne group into your target molecule.- Ensure the biomolecule is free of interfering substances (e.g., Tris or glycine (B1666218) buffers for amine labeling).[5]
High Background Fluorescence Excess Unreacted this compound - Improve the purification method to efficiently remove free dye. Options include spin columns, size-exclusion chromatography (SEC), or dialysis.[6]
Non-Specific Binding of the Dye - If labeling proteins, ensure the protein concentration is optimal (typically 2-10 mg/mL).[5]- Consider adding a blocking agent if non-specific binding to surfaces is suspected.
Low Fluorescence Signal of Labeled Product Over-labeling (Quenching) - Reduce the molar ratio of this compound to the biomolecule. The optimal degree of substitution (DOS) for antibodies is typically between 2 and 10.[5]
Photobleaching - Minimize exposure of the labeled product to light during all experimental steps and storage.[1]
Incompatible Buffer Conditions - While Cy5 dyes are generally stable over a wide pH range (3-10), extreme pH values can affect fluorescence.[5] Ensure the final buffer is within a compatible range for imaging.
Precipitation of Biomolecule During Labeling High Dye Concentration - Reduce the concentration of this compound in the reaction mixture.
Solvent Incompatibility - If using a high concentration of DMSO or DMF from the dye stock, ensure the final concentration in the aqueous reaction buffer does not cause precipitation of your biomolecule. The aqueous solubility of this compound helps to minimize this issue.[5]

Data Summary Tables

Table 1: Recommended Reagent Concentrations for CuAAC Reactions

ReagentRecommended ConcentrationNotes
This compound1-10 µM (working concentration)Optimize based on the biomolecule and desired degree of labeling.[1]
Alkyne-modified BiomoleculeVaries based on experiment
Copper(II) Sulfate (CuSO₄)50-100 µMThis is the precursor to the active Cu(I) catalyst.[3] A 0.1 mM concentration has also been reported.[4]
Sodium Ascorbate5 mMShould be prepared fresh. Acts as a reducing agent to generate Cu(I).[3][4]
Copper Ligand (e.g., THPTA, TBTA)5-fold molar excess to CuSO₄Stabilizes the Cu(I) ion and improves reaction efficiency. A concentration of 128 µM TBTA has been used.[4]

Table 2: Typical Reaction Parameters for this compound Labeling

ParameterCuAACSPAAC
Reaction Buffer PBS or Tris-HCl, pH 7.2-7.4[1]PBS, pH 7.4[1]
Temperature Room TemperatureRoom Temperature
Incubation Time 30-60 minutes[1]30 minutes - 2 hours[1]

Experimental Workflows and Signaling Pathways

CuAAC_Workflow Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis prep_biomolecule Prepare Alkyne-Modified Biomolecule mix_reagents Combine Biomolecule, this compound, CuSO4, and Ligand in Buffer prep_biomolecule->mix_reagents prep_dye Prepare this compound Stock Solution (DMSO/DMF) prep_dye->mix_reagents prep_catalyst Prepare CuSO4, Ligand, and Sodium Ascorbate Solutions prep_catalyst->mix_reagents initiate_reaction Add Fresh Sodium Ascorbate to Initiate Reaction mix_reagents->initiate_reaction incubate Incubate at Room Temperature (30-60 min, protected from light) initiate_reaction->incubate purify Purify Labeled Biomolecule (e.g., Spin Column, SEC, Dialysis) incubate->purify analyze Characterize Labeled Product (e.g., Spectroscopy, Gel Electrophoresis) purify->analyze SPAAC_Workflow Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis prep_biomolecule Prepare Cyclooctyne-Modified Biomolecule (e.g., DBCO, BCN) mix_reagents Combine Biomolecule and This compound in Buffer prep_biomolecule->mix_reagents prep_dye Prepare this compound Stock Solution (DMSO/DMF) prep_dye->mix_reagents incubate Incubate at Room Temperature (30 min - 2 hrs, protected from light) mix_reagents->incubate purify Purify Labeled Biomolecule (e.g., Spin Column, SEC, Dialysis) incubate->purify analyze Characterize Labeled Product (e.g., Spectroscopy, Gel Electrophoresis) purify->analyze Click_Chemistry_Pathway Click Chemistry Reaction Pathway cluster_reactants Reactants sulfo_cy5_n3 This compound catalyst + Catalyst (Cu(I) for CuAAC or Strain for SPAAC) sulfo_cy5_n3->catalyst alkyne_biomolecule Alkyne-Modified Biomolecule alkyne_biomolecule->catalyst product Sulfo-Cy5 Labeled Biomolecule (Stable Triazole Linkage) catalyst->product

References

dealing with non-specific binding of Sulfo-Cy5-N3 conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address non-specific binding of Sulfo-Cy5-N3 conjugates during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding with this compound conjugates?

Non-specific binding of this compound conjugates can arise from several factors:

  • Hydrophobic Interactions: The cyanine (B1664457) dye backbone of Cy5 is inherently hydrophobic and can interact non-specifically with hydrophobic regions of proteins and lipids within cells.[1][2]

  • Ionic Interactions: The sulfonate groups on the Sulfo-Cy5 dye are negatively charged and can lead to electrostatic interactions with positively charged molecules or regions within the cell.[3]

  • Inadequate Blocking: Insufficient or improper blocking of non-specific binding sites on cells or tissues can result in high background fluorescence.[4]

  • Suboptimal Conjugate Concentration: Using an excessively high concentration of the this compound conjugate can lead to increased non-specific binding.[5]

  • Insufficient Washing: Inadequate washing after the click reaction fails to remove unbound or weakly bound conjugates, causing high background.[6]

  • Copper-Mediated Issues (for CuAAC): In copper-catalyzed click chemistry (CuAAC), copper ions can bind non-specifically to proteins, and side reactions with thiols can occur, contributing to background signal.[7][8]

  • Cellular Autofluorescence: Some cell types naturally fluoresce, which can be mistaken for non-specific binding of the dye.

Q2: How can I differentiate between true signal and non-specific binding?

It is crucial to include proper negative controls in your experiment. A key negative control is to perform the entire staining protocol on cells that have not been metabolically labeled with the corresponding alkyne. Any fluorescence observed in this control group is likely due to non-specific binding of the this compound conjugate.

Q3: Which blocking agent is most effective for reducing non-specific binding of this compound?

The choice of blocking agent can be critical and may need to be empirically determined for your specific cell type and experimental conditions. Commonly used blocking agents include:

  • Bovine Serum Albumin (BSA): A widely used blocking agent that is effective in many applications. However, it can sometimes be a source of background fluorescence.[9]

  • Normal Serum: Serum from the same species as the secondary antibody (if used) is often recommended. For direct click-chemistry labeling, serum from a non-reactive species can be used.

  • Casein: A milk-based protein that can be more effective than BSA in some cases for blocking hydrophobic interactions.[4] It is also generally less expensive. However, it is not recommended for studies involving phosphorylated proteins due to its own phosphorylation.[9]

  • Commercial Blocking Buffers: Several proprietary, protein-free or non-mammalian protein-based blocking buffers are available and are often optimized for fluorescent applications to provide low background.[10]

Q4: Can detergents in washing buffers help reduce background?

Yes, non-ionic detergents are essential for reducing non-specific binding.

  • Tween-20: Commonly used in washing buffers (e.g., PBS-T or TBS-T) at a concentration of 0.05% to 0.1%. It helps to disrupt weak, non-specific hydrophobic interactions.[11] Increasing the concentration or the number of washes can often improve the signal-to-noise ratio.

  • Triton X-100: A stronger detergent used for cell permeabilization, but can also be included in wash buffers to reduce background.

Q5: I am still experiencing high background after optimizing blocking and washing. What else can I try?

If standard methods are insufficient, consider these advanced strategies:

  • Urea (B33335) or Guanidine Hydrochloride Wash: A high molarity wash (e.g., 2-4 M urea) after the click reaction can help to disrupt strong hydrophobic interactions that may be causing persistent non-specific binding.

  • Optimize Dye Concentration: Titrate the this compound concentration to find the lowest possible concentration that still provides a robust specific signal.[5]

  • Adjust Buffer Ionic Strength: Increasing the salt concentration (e.g., up to 500 mM NaCl) in your blocking and washing buffers can help to disrupt non-specific ionic interactions.

  • For CuAAC: Ensure you are using a copper-chelating ligand like THPTA or BTTAA in at least a 5-fold excess to the copper sulfate (B86663) to prevent non-specific copper binding and side reactions.[7][8]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues related to non-specific binding of this compound conjugates.

Problem: High background fluorescence in negative control cells.

start High Background in Negative Control cause1 Inadequate Blocking start->cause1 cause2 Suboptimal Dye Concentration start->cause2 cause3 Insufficient Washing start->cause3 cause4 Hydrophobic/ Ionic Interactions start->cause4 cause5 Copper-Mediated (CuAAC) start->cause5 solution1 Optimize Blocking: - Increase incubation time - Try different blocking agents (BSA, Casein, Serum) cause1->solution1 solution2 Titrate this compound: - Perform a dilution series to find optimal concentration cause2->solution2 solution3 Enhance Washing: - Increase number of washes - Increase duration of washes - Increase Tween-20 conc. cause3->solution3 solution4 Modify Buffers: - Increase NaCl concentration - Consider a urea wash cause4->solution4 solution5 Optimize CuAAC: - Increase ligand:copper ratio - Add copper chelator (EDTA) to final wash cause5->solution5 result Reduced Background Improved Signal-to-Noise solution1->result solution2->result solution3->result solution4->result solution5->result

Troubleshooting workflow for high background fluorescence.

Quantitative Data Summary

While the optimal conditions are highly dependent on the specific cell type and experimental setup, the following table provides general recommendations for various parameters to reduce non-specific binding.

ParameterRecommended Condition/ConcentrationExpected Outcome
Blocking Agent
BSA1-5% (w/v) in PBS or TBSReduction of non-specific protein-protein interactions.[12]
Normal Serum5-10% (v/v) in PBS or TBSBlocks non-specific binding sites, particularly Fc receptors.
Casein0.5-1% (w/v) in PBS or TBSEffective for blocking hydrophobic interactions.[4]
Washing Buffer Additive
Tween-200.05-0.2% (v/v) in PBS or TBSReduces non-specific hydrophobic binding of the dye.[11]
Buffer Modification
NaCl Concentration150-500 mMDisrupts non-specific ionic interactions.
Urea Wash (post-reaction)2-4 MDisrupts strong, persistent non-specific hydrophobic interactions.
This compound Concentration 1-10 µM (Titration recommended)Minimizes excess unbound dye, improving signal-to-noise.[13]
CuAAC Ligand:Copper Ratio ≥ 5:1Prevents non-specific copper binding and side-reactions.[7]

Experimental Protocols

Protocol 1: Standard Cell Fixation, Permeabilization, and Blocking for Click Chemistry

This protocol is a starting point for intracellular labeling.

  • Cell Seeding: Seed cells on coverslips in a multi-well plate and grow to the desired confluency.

  • Metabolic Labeling: Incubate cells with the alkyne-modified substrate for the desired time.

  • Washing: Wash cells 3 times with 1X PBS.

  • Fixation: Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Washing: Wash cells 3 times with 1X PBS.

  • Permeabilization: Permeabilize cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.

  • Washing: Wash cells 3 times with 1X PBS.

  • Blocking: Block with 3% BSA in PBS for 1 hour at room temperature.

  • Click Reaction: Proceed with the copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click reaction cocktail containing this compound.

  • Washing: Wash cells 3-5 times with PBS containing 0.1% Tween-20 (PBS-T).

  • Mounting and Imaging: Mount coverslips and image.

start Start: Metabolically Labeled Cells wash1 Wash (3x PBS) start->wash1 fix Fix (4% PFA) wash1->fix wash2 Wash (3x PBS) fix->wash2 perm Permeabilize (0.25% Triton X-100) wash2->perm wash3 Wash (3x PBS) perm->wash3 block Block (3% BSA) wash3->block click Click Reaction (this compound) block->click wash4 Wash (3-5x PBS-T) click->wash4 end Mount & Image wash4->end

Standard workflow for intracellular click chemistry labeling.
Protocol 2: Enhanced Washing Protocol for High Background Reduction

This protocol incorporates a high-salt and a urea wash step to minimize persistent non-specific binding. This should be performed after the click reaction and initial PBS-T washes.

  • Initial Wash: Following the click reaction, wash cells 3 times with PBS containing 0.1% Tween-20 (PBS-T).

  • High-Salt Wash: Wash cells 2 times for 5 minutes each with a high-salt buffer (e.g., PBS with 500 mM NaCl and 0.1% Tween-20).

  • PBS-T Wash: Wash cells 2 times with standard PBS-T to remove residual high-salt buffer.

  • (Optional) Urea Wash: If background persists, wash cells 1-2 times for 5-10 minutes with 2M Urea in PBS.

  • Final Washes: Wash cells 3 times with PBS to remove all traces of urea before proceeding to imaging.

Note: The urea wash is denaturing and should be tested for its effect on your specific sample and other fluorescent reporters if used. Always perform this step after all other staining is complete.

References

Technical Support Center: Purification of Sulfo-Cy5-N3 Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Sulfo-Cy5-N3 labeled proteins.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a water-soluble, azide-functionalized cyanine (B1664457) dye.[1][] It is commonly used for labeling biomolecules, particularly proteins that have been modified to contain an alkyne group, through a bioorthogonal reaction known as "click chemistry".[3][4][5] This labeling allows for the fluorescent detection of proteins in various applications, including microscopy and in vivo imaging.[6] The "Sulfo" prefix indicates the presence of sulfonate groups, which increase the dye's water solubility and can help reduce aggregation of the labeled protein.[7][8]

Q2: What are the key challenges in purifying this compound labeled proteins?

The primary challenge is the efficient removal of unconjugated ("free") this compound dye from the labeled protein. Other common issues include:

  • Low labeling efficiency: The protein does not become fluorescent, or the signal is weak.

  • Protein precipitation or aggregation: The protein becomes insoluble during or after the labeling reaction.[9]

  • Low recovery of the labeled protein: A significant amount of protein is lost during the purification process.

  • Alteration of protein function: The labeling process affects the biological activity of the protein.[10]

Q3: How do I choose the right purification method?

The choice of purification method depends on the size of your protein, the volume of your sample, and the required level of purity. The most common methods are size-exclusion chromatography (SEC) and dialysis.

Method Principle Best Suited For Advantages Disadvantages
Size-Exclusion Chromatography (SEC) Separates molecules based on their size. Larger molecules (labeled protein) elute before smaller molecules (free dye).[11]Rapid removal of free dye from a wide range of protein sizes.Fast, high resolution, can be automated.Potential for sample dilution, column can be contaminated by dyes.[12]
Dialysis Uses a semi-permeable membrane to separate molecules based on size. Small molecules (free dye) diffuse out of the dialysis tubing into a larger volume of buffer, while the larger labeled protein is retained.[13][14]Larger sample volumes and when a simple, cost-effective method is needed.Simple, gentle on the protein, can handle large volumes.Time-consuming (can take overnight), requires large volumes of buffer.[14]

Q4: How can I determine the concentration and degree of labeling (DOL) of my purified protein?

The degree of labeling (DOL), or dye-to-protein ratio, can be calculated using absorbance measurements from a spectrophotometer. You will need to measure the absorbance of your purified protein solution at 280 nm (for the protein) and at the absorbance maximum of Sulfo-Cy5 (approximately 646-651 nm).[15][16]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Fluorescent Signal Inefficient Labeling Reaction: The click chemistry reaction did not proceed efficiently.Verify Reagent Quality: Ensure that the this compound and other reagents have been stored correctly and have not expired.[3][6] Prepare fresh solutions, especially the reducing agent (e.g., sodium ascorbate).[17] • Optimize Reaction Conditions: Adjust the concentrations of the copper catalyst, ligand (e.g., THPTA), and reducing agent.[17] Ensure the reaction buffer is at the optimal pH and free of interfering substances. • Check for Inhibitors: Components in your protein buffer like EDTA or thiols can interfere with the copper catalyst.[18]
Over-labeling Causing Quenching: Too many dye molecules are attached to the protein, leading to self-quenching of the fluorescence.[10]Reduce Dye-to-Protein Ratio: Decrease the molar excess of this compound in the labeling reaction.[10]
Protein Precipitation/ Aggregation Increased Hydrophobicity: The addition of the Cy5 dye can increase the hydrophobicity of the protein, leading to aggregation.[9]Lower the Degree of Labeling: Use a lower molar ratio of dye to protein in the labeling reaction.[9] • Optimize Buffer Conditions: Include additives in your buffer that can help to solubilize the protein, such as non-ionic detergents or arginine.
Protein Instability: The protein may be unstable under the labeling or purification conditions.Adjust pH and Temperature: Ensure the pH and temperature are within the optimal range for your protein's stability.
Free Dye Detected After Purification Inefficient Purification: The chosen purification method was not sufficient to remove all the unconjugated dye.Repeat Purification Step: For SEC, you can pass the sample through the column a second time. For dialysis, increase the dialysis time and the number of buffer changes.[14] • Choose a More Appropriate Method: If using a spin column for a small protein, the free dye may not be fully retained. Consider switching to SEC or dialysis.
Column Overload (SEC): Too much sample was loaded onto the SEC column, exceeding its separation capacity.Reduce Sample Load: Load a smaller volume or a more dilute sample onto the column.
Loss of Protein Activity Labeling at a Critical Site: The this compound may have attached to an amino acid that is crucial for the protein's function, such as in an active site or binding interface.[10]Reduce the Degree of Labeling: A lower DOL decreases the probability of modifying a critical residue. • Site-Specific Labeling: If possible, engineer the protein to have a single alkyne modification at a site known to not affect function.

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of an Alkyne-Modified Protein
  • Prepare the Protein: Ensure your alkyne-modified protein is in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 2-10 mg/mL.[15] If the buffer contains interfering substances like Tris or sodium azide, they must be removed by dialysis or buffer exchange.[15]

  • Prepare Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in anhydrous DMSO.[15][19] Store at -20°C, protected from light.[3][6]

    • Copper (II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in water.

    • THPTA (ligand): Prepare a 50 mM stock solution in water.

    • Sodium Ascorbate (B8700270) (reducing agent): Prepare a 100 mM stock solution in water immediately before use.[17]

  • Labeling Reaction:

    • In a microcentrifuge tube, add the alkyne-modified protein.

    • Add the this compound stock solution to achieve the desired molar excess (start with a 10:1 dye-to-protein molar ratio).[15][20]

    • Premix the CuSO₄ and THPTA solutions, then add to the reaction mixture to final concentrations of 100 µM CuSO₄ and 500 µM THPTA.[17]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[17]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[17]

Protocol 2: Purification of Labeled Protein using Size-Exclusion Chromatography (SEC)
  • Column Preparation: Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with an appropriate buffer (e.g., PBS, pH 7.2-7.4).[11][12]

  • Sample Loading: Carefully load the entire labeling reaction mixture onto the top of the column.[21]

  • Elution: Begin flowing the equilibration buffer through the column and collect fractions. The labeled protein, being larger, will elute first, while the smaller, unconjugated this compound will be retained longer and elute in later fractions.[11]

  • Monitoring: Monitor the fractions by eye (the labeled protein will be colored) and by measuring the absorbance at 280 nm (protein) and ~650 nm (dye).

  • Pooling: Pool the fractions containing the purified labeled protein.

Protocol 3: Purification of Labeled Protein using Dialysis
  • Membrane Preparation: Select a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than your protein (e.g., 10 kDa MWCO for a 50 kDa protein).[13] Prepare the membrane according to the manufacturer's instructions.

  • Sample Loading: Load the labeling reaction mixture into the dialysis tubing or cassette.

  • Dialysis: Place the sealed tubing/cassette in a large volume of dialysis buffer (at least 200 times the sample volume) at 4°C.[14]

  • Buffer Changes: Stir the dialysis buffer gently. Change the buffer 2-3 times over a period of 24-48 hours to ensure complete removal of the free dye.[14]

  • Sample Recovery: After dialysis, carefully remove the purified labeled protein from the tubing/cassette.

Visualizations

experimental_workflow cluster_labeling Protein Labeling cluster_purification Purification cluster_analysis Analysis protein Alkyne-Modified Protein reaction Click Reaction (CuAAC) protein->reaction dye This compound dye->reaction reagents CuSO4, THPTA, Sodium Ascorbate reagents->reaction sec Size-Exclusion Chromatography reaction->sec Crude Product dialysis Dialysis reaction->dialysis Crude Product characterization Characterization (DOL, Concentration) sec->characterization Purified Labeled Protein dialysis->characterization Purified Labeled Protein

Caption: Experimental workflow for labeling and purification.

troubleshooting_tree start Low/No Fluorescence Signal? check_dol Determine Degree of Labeling (DOL) start->check_dol Yes check_purification Free Dye Present in Final Product? start->check_purification No dol_high DOL High (>8)? check_dol->dol_high reduce_dye Reduce Dye:Protein Ratio (Potential Quenching) dol_high->reduce_dye Yes dol_low DOL Low? dol_high->dol_low No check_reaction Troubleshoot Labeling Reaction (Reagents, Conditions, Inhibitors) dol_low->check_reaction Yes success Purification Successful dol_low->success No (DOL is optimal) improve_purification Improve Purification (Repeat Step, Change Method) check_purification->improve_purification Yes check_activity Protein Activity Lost? check_purification->check_activity No reduce_dol_activity Reduce DOL (Site-Specific Labeling) check_activity->reduce_dol_activity Yes check_activity->success No

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Optimizing Cell Viability in CuAAC Labeling with Sulfo-Cy5-N3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on mitigating the impact of copper catalysts on cell viability during Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions with Sulfo-Cy5-N3 for live-cell imaging. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your experiments while maintaining cell health.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of cytotoxicity in CuAAC reactions on live cells?

A1: The primary cause of cytotoxicity in CuAAC reactions is the copper(I) catalyst. In the presence of oxygen and a reducing agent like sodium ascorbate (B8700270), the copper catalyst can generate reactive oxygen species (ROS).[1][2][3] ROS can induce oxidative stress, leading to damage of cellular components such as lipids, proteins, and DNA, which can ultimately trigger cell death pathways like apoptosis.[3]

Q2: How do copper-chelating ligands improve cell viability in CuAAC?

A2: Copper-chelating ligands, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), play a crucial dual role. Firstly, they stabilize the catalytically active Cu(I) oxidation state, accelerating the CuAAC reaction.[1][4] This increased reaction rate allows for shorter incubation times and lower required copper concentrations. Secondly, these ligands can act as sacrificial reductants, helping to protect cells and biomolecules from ROS-mediated damage.[2][5]

Q3: Is this compound suitable for live-cell imaging?

A3: Yes, this compound is a cell-membrane permeable fluorescent dye, making it suitable for live-cell imaging applications involving click chemistry.[6][7]

Q4: Are there alternatives to copper-catalyzed click chemistry for live-cell labeling?

A4: Yes, for highly sensitive cell lines or when copper-induced toxicity cannot be sufficiently mitigated, copper-free click chemistry methods are excellent alternatives. The most common is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which utilizes a strained cyclooctyne (B158145) to react with an azide (B81097) without the need for a copper catalyst.[4][8][9][10]

Troubleshooting Guides

Issue 1: High Cell Death or Low Viability Post-CuAAC Labeling
Possible CauseTroubleshooting Step
High Copper Concentration Titrate the copper (CuSO₄) concentration downwards. Start with a low concentration (e.g., 10-50 µM) and optimize for your specific cell line.[2][5]
Inadequate Ligand Concentration or Inefficient Ligand Ensure an optimal ligand-to-copper ratio. For THPTA, a 5:1 molar ratio to copper is often recommended to be protective.[2][11][12] Consider testing different ligands, as their protective effects can vary.[13][14][15]
Prolonged Incubation Time Minimize the duration of cell exposure to the CuAAC reaction cocktail. Aim for the shortest time required for sufficient signal (e.g., 5-10 minutes).[11][16]
Oxidative Stress from Ascorbate Prepare sodium ascorbate solution fresh for each experiment as it can degrade.[17] Consider including an antioxidant like aminoguanidine (B1677879) in the reaction mixture to mitigate ROS-induced damage.[2]
Cell Line Sensitivity Some cell lines are inherently more sensitive to copper. If optimizing the CuAAC protocol is unsuccessful, switching to a copper-free method like SPAAC is the most effective solution.[3]
Issue 2: Low or No this compound Fluorescent Signal
Possible CauseTroubleshooting Step
Inefficient CuAAC Reaction Confirm the optimal concentrations of all reaction components. Ensure the sodium ascorbate solution is fresh to efficiently reduce Cu(II) to the active Cu(I) state.[17]
Low Incorporation of Azide/Alkyne Handle Verify the efficiency of metabolic labeling or enzymatic installation of the azide or alkyne group on your target biomolecule.
Reagent Degradation Use high-quality, fresh reagents. Ensure the this compound has been stored correctly to prevent degradation.
Catalyst Inactivation If your buffer contains chelators (e.g., EDTA) or other components that can interfere with the copper catalyst, perform the reaction in a compatible buffer like DPBS. Intracellular components like glutathione (B108866) can also deactivate the copper catalyst.[1][18]

Experimental Protocols

Protocol 1: Live-Cell CuAAC Labeling with this compound

This protocol is a starting point and should be optimized for your specific cell line and experimental setup.

  • Cell Preparation:

    • Plate cells and perform metabolic or enzymatic labeling to introduce the alkyne or azide functionality onto the target biomolecule.

    • Wash cells twice with ice-cold DPBS to remove any residual media components.

  • Preparation of Click Reaction Cocktail (on ice):

    • In a microcentrifuge tube, prepare the following reaction mixture. The final concentrations below are suggestions and should be optimized.

      • Copper Source: Copper(II) sulfate (B86663) (CuSO₄) to a final concentration of 50 µM.

      • Ligand: THPTA to a final concentration of 250 µM (maintaining a 5:1 ligand to copper ratio).

      • This compound: To a final concentration of 5-25 µM.

      • Reducing Agent: Freshly prepared sodium ascorbate to a final concentration of 2.5 mM.[11]

      • Buffer: DPBS to the final volume.

    • Gently mix and let the cocktail stand on ice for 10 minutes. This allows for the reduction of Cu(II) to Cu(I) and can help quench initial ROS generation.[11]

  • Cell Labeling:

    • Aspirate the DPBS from the cells and add the click reaction cocktail.

    • Incubate the cells at 4°C for 5-15 minutes. Performing the reaction at 4°C helps to minimize endocytosis of the labeling reagents.[11]

  • Washing and Imaging:

    • Aspirate the reaction cocktail and wash the cells three times with ice-cold DPBS.

    • Add fresh, pre-warmed culture medium or an appropriate imaging buffer.

    • Proceed with live-cell fluorescence microscopy.

Protocol 2: Cell Viability Assay Post-CuAAC

A common method to assess cell viability is using a metabolic assay like the MTT or CellTiter-Glo® assay.[11][14][15]

  • Perform CuAAC Labeling: Follow the labeling protocol as described above on cells plated in a 96-well plate. Include appropriate controls (untreated cells, cells treated with individual reaction components).

  • Post-Labeling Incubation: After washing, return the cells to normal growth medium and incubate for a desired period (e.g., 24 hours) to allow for any cytotoxic effects to manifest.[11]

  • Perform Viability Assay:

    • Follow the manufacturer's instructions for your chosen cell viability assay kit (e.g., Promega CellTiter-Glo® Luminescent Cell Viability Assay).

    • Measure the output (e.g., luminescence or absorbance) using a plate reader.

  • Data Analysis:

    • Normalize the viability of treated cells to the untreated control group (set to 100% viability).

    • Plot the results to compare the effects of different reaction conditions.

Data Presentation

Table 1: Recommended Starting Concentrations for Live-Cell CuAAC

ComponentRecommended Starting ConcentrationKey Considerations
Copper(II) Sulfate (CuSO₄) 10 - 100 µM[2][5]Higher concentrations increase reaction rate but also toxicity. Titrate to find the lowest effective concentration.
Ligand (e.g., THPTA) 50 - 500 µMMaintain at least a 5:1 molar ratio of ligand to copper for cell protection.[2][11]
Sodium Ascorbate 2.5 - 5 mM[11][12]Always use a freshly prepared solution.
This compound 5 - 25 µMTitrate to achieve sufficient signal with minimal background.
Incubation Time 5 - 15 minutes[11][16]Shorter times are generally better for cell viability.
Temperature 4°C[11]Reduces metabolic activity and internalization of reagents.

Visualizations

CuAAC_Workflow cluster_prep Cell Preparation cluster_reaction CuAAC Reaction cluster_analysis Analysis Metabolic_Labeling Metabolic/Enzymatic Labeling (Introduce Alkyne/Azide) Wash1 Wash with DPBS Metabolic_Labeling->Wash1 Prepare_Cocktail Prepare Click Cocktail (CuSO4, Ligand, this compound, Ascorbate) Incubate_Cells Incubate Cells (4°C, 5-15 min) Prepare_Cocktail->Incubate_Cells Wash2 Wash with DPBS Incubate_Cells->Wash2 Live_Imaging Live-Cell Imaging Wash2->Live_Imaging Viability_Assay Cell Viability Assay Wash2->Viability_Assay

Caption: Experimental workflow for live-cell CuAAC labeling and viability assessment.

Copper_Toxicity_Pathway Cu_Ascorbate Cu(I) + Ascorbate + O2 ROS Reactive Oxygen Species (ROS) Cu_Ascorbate->ROS generates Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Cellular_Damage causes Apoptosis Apoptosis / Cell Death Cellular_Damage->Apoptosis leads to Ligand Protective Ligand (e.g., THPTA) Ligand->Cu_Ascorbate stabilizes & protects

Caption: Simplified pathway of copper-induced cytotoxicity and the protective role of ligands.

Troubleshooting_Tree Start High Cell Death? Reduce_Cu Reduce [CuSO4] Start->Reduce_Cu Yes Viability_OK Cell Viability Acceptable Start->Viability_OK No Check_Ligand Increase Ligand:Cu Ratio (e.g., 5:1) Reduce_Cu->Check_Ligand Reduce_Time Decrease Incubation Time Check_Ligand->Reduce_Time Use_SPAAC Switch to Copper-Free SPAAC Reduce_Time->Use_SPAAC Still high death Reduce_Time->Viability_OK Improved

Caption: Decision tree for troubleshooting high cell death in CuAAC experiments.

References

Sulfo-Cy5-N3 Technical Support Center: Signal-to-Noise Ratio Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for Sulfo-Cy5-N3. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions for improving the signal-to-noise ratio (SNR) in experiments utilizing this water-soluble, far-red fluorescent azide (B81097).

This compound is a versatile reagent for labeling biomolecules via click chemistry.[1][2] Its sulfonate groups enhance water solubility, which helps to reduce the aggregation and non-specific binding that can lead to high background.[3][4][5] Achieving a high signal-to-noise ratio is critical for generating high-quality, reliable data in fluorescence microscopy, flow cytometry, and in vivo imaging.[6][7] This center provides troubleshooting guides, FAQs, and detailed protocols to help you overcome common challenges and optimize your results.

Frequently Asked Questions (FAQs)

Q1: What are the spectral properties of this compound? A1: this compound is a far-red fluorescent dye with an excitation maximum typically around 642-646 nm and an emission maximum around 662-670 nm.[1][8] This spectral range is advantageous as it helps to minimize interference from the natural autofluorescence of many biological samples, which is often more pronounced at shorter wavelengths.[5][9]

Q2: How should I store and handle this compound? A2: Proper storage is crucial for maintaining the dye's performance.

  • Powder: Store the lyophilized powder at -20°C in the dark, protected from moisture.[10][11]

  • Stock Solutions: Prepare stock solutions in an anhydrous solvent like DMSO or DMF.[8][10] Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[1] Avoid repeated freeze-thaw cycles.[1]

  • Working Solutions: The compound is unstable in solution; it is highly recommended to prepare fresh working solutions in your desired buffer (e.g., PBS) immediately before use.[8][10]

Q3: Which "click chemistry" reaction should I use with this compound? A3: this compound contains an azide (N3) group and can be used in two types of click chemistry reactions:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient reaction that joins the azide dye to a terminal alkyne on your target molecule. It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[12][13]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that reacts the azide dye with a strained alkyne, such as DBCO or BCN, on your target molecule.[1] SPAAC is ideal for live-cell imaging or other systems where copper toxicity is a concern.[10]

Start Choose a Click Reaction Copper Is copper toxicity a concern? Start->Copper SPAAC Use Strain-Promoted (SPAAC) with DBCO or BCN Copper->SPAAC Yes CuAAC Use Copper-Catalyzed (CuAAC) with a terminal alkyne Copper->CuAAC No

Caption: Decision logic for choosing a click chemistry method.

Troubleshooting Guide: Signal-to-Noise Ratio

This guide addresses the most common issues—high background and weak signal—in a question-and-answer format.

Problem Poor Signal-to-Noise Ratio (SNR) HighBg High Background (High Noise) Problem->HighBg WeakSig Weak Signal (Low Signal) Problem->WeakSig CauseBg1 Non-Specific Binding or Dye Aggregates HighBg->CauseBg1 CauseBg2 Excess Unbound Dye HighBg->CauseBg2 CauseBg3 Sample Autofluorescence HighBg->CauseBg3 CauseSig1 Inefficient Labeling or Click Reaction WeakSig->CauseSig1 CauseSig2 Photobleaching WeakSig->CauseSig2 CauseSig3 Low Target Expression WeakSig->CauseSig3 SolBg1 Optimize Blocking & Probe Concentration CauseBg1->SolBg1 SolBg2 Increase Wash Steps & Purify Conjugate CauseBg2->SolBg2 SolBg3 Use Far-Red Filters & Unstained Controls CauseBg3->SolBg3 SolSig1 Optimize Reaction Conditions & Reagents CauseSig1->SolSig1 SolSig2 Use Antifade Reagent & Limit Light Exposure CauseSig2->SolSig2 SolSig3 Use Positive Controls & Signal Amplification CauseSig3->SolSig3 cluster_0 Reactants cluster_1 Catalyst System Azide This compound (Azide) Reaction Click Reaction (RT, 30-60 min) Azide->Reaction Alkyne Target Molecule (Alkyne) Alkyne->Reaction CuSO4 Copper Source (CuSO4) CuSO4->Reaction Ascorbate Reducing Agent (Sodium Ascorbate) Ascorbate->Reaction Ligand Cu(I) Ligand (e.g., THPTA) Ligand->Reaction Product Labeled Product (Triazole Linkage) Reaction->Product

References

Sulfo-Cy5-N3 Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information, troubleshooting advice, and frequently asked questions regarding the stability of Sulfo-Cy5-N3 in various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound for maximum stability?

A: Proper storage is critical for the shelf-life of this compound.

  • Solid Form: As a lyophilized powder, it should be stored at -20°C in the dark and desiccated. Under these conditions, it is stable for 12-24 months.[1][2] Transportation at room temperature for up to three weeks is generally acceptable.[1][2]

  • Stock Solutions: Prepare stock solutions in an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[3] Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[3][4][5] Stock solutions in DMSO are typically stable for at least one month at -20°C and up to six months at -80°C.[4]

  • Working Solutions: Aqueous working solutions are less stable and should be prepared fresh before each experiment.[3][5] Do not store this compound in aqueous buffers for extended periods.

Q2: Which buffers are recommended for reactions involving this compound?

A: The choice of buffer depends on the specific application, such as click chemistry.

  • Phosphate-Buffered Saline (PBS): PBS at a pH of 7.2-7.4 is highly recommended for both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry reactions.[3] It is free of primary amines that could interfere with other labeling chemistries and provides a stable environment for the dye.

  • HEPES: HEPES buffer at a pH of 7.2-7.4 is another excellent choice for maintaining a stable physiological pH during labeling reactions.[3]

  • Tris Buffer (Tris-HCl): While Tris buffer contains a primary amine and must be avoided for NHS ester-based conjugations, it is generally acceptable for azide-alkyne click chemistry reactions at a pH of around 7.4.[3][6][7][8]

Q3: What is the optimal pH range for this compound stability?

A: The cyanine (B1664457) dye core of Sulfo-Cy5 is stable over a relatively wide pH range, typically from pH 3 to 10. However, for bioconjugation reactions, it is best to work in a neutral to slightly basic pH range. The optimal pH for click chemistry reactions is typically between 7.2 and 7.5.[3] Avoid strongly basic conditions (pH > 8.5) as they can lead to the degradation of the cyanine dye over time.[7]

Q4: Are there any common laboratory reagents that interfere with this compound?

A: Yes, certain reducing agents can negatively impact the fluorescence of Sulfo-Cy5.

  • TCEP: Tris(2-carboxyethyl)phosphine should be used with caution. High concentrations of TCEP (>1 mM) can cause significant quenching (reduction in fluorescence) of Cy5 dyes.[9] This effect is reversible but can interfere with assay results.

  • DTT: Dithiothreitol is a suitable alternative reducing agent if one is required in your experiment, as it does not quench Cy5 fluorescence in the same way as TCEP.[9] However, DTT should be removed before performing maleimide-based conjugations, though it is generally compatible with click chemistry.[9][10]

Q5: My fluorescent signal is low. Could my buffer be the problem?

A: Yes, buffer conditions can lead to low signal. First, confirm that the low signal is not due to photobleaching from excessive light exposure.[3] If photobleaching is ruled out, consider the following buffer-related issues:

  • Incorrect pH: Ensure your buffer pH is within the optimal range (7.2-7.5). Extreme pH values can degrade the dye.

  • Presence of Quenchers: If you are using a reducing agent, ensure it is not TCEP at a high concentration.[9]

  • Dye Instability: Aqueous working solutions of this compound are not stable for long-term storage. Always prepare the working solution fresh for each experiment to ensure maximum reactivity and fluorescence.[3][5]

This compound Buffer Stability Summary

ParameterRecommendation / FindingPotential Issues
Recommended Buffers PBS, HEPES, Tris-HCl (for click chemistry)[3]Tris buffers interfere with amine-reactive chemistry (e.g., NHS esters)[6][7]
Optimal pH Range 7.2 - 7.5 for click chemistry reactions.[3]Avoid pH > 8.5 to prevent dye degradation.[7]
Compatible Additives Sodium Ascorbate (as a reducing agent in CuAAC), TBTA/BTTAA (as copper ligands)-
Incompatible Reagents TCEP: Can cause strong fluorescence quenching at concentrations >1 mM.[9]Loss of signal, inaccurate quantification.[9]
Working Solution Storage Prepare fresh in aqueous buffer before each use.[3][5]Significant degradation and loss of reactivity if stored in aqueous buffers.
Stock Solution Storage Anhydrous DMSO or DMF at -20°C or -80°C.[3][4]Moisture will hydrolyze the dye and reduce shelf-life.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol details the proper procedure for preparing this compound solutions to ensure stability and reactivity.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., 1x PBS, pH 7.4)

  • Microcentrifuge tubes

  • Pipettes and tips

Procedure:

  • Prepare Stock Solution (10 mM): a. Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom. b. Add the appropriate volume of anhydrous DMSO to the vial to create a 10 mM stock solution. For example, for 1 mg of this compound (MW ~739 g/mol ), add ~135 µL of DMSO. c. Vortex briefly until the powder is completely dissolved. The solution should be a clear, dark blue. d. Aliquot the stock solution into small, single-use volumes (e.g., 5 µL) in microcentrifuge tubes. e. Store the aliquots at -20°C, protected from light.[3][5]

  • Prepare Working Solution (100 µM): a. Immediately before use, retrieve one aliquot of the 10 mM stock solution from the freezer. b. Dilute the stock solution 1:100 in the desired reaction buffer (e.g., PBS, pH 7.4). For example, add 1 µL of 10 mM stock to 99 µL of PBS. c. Vortex briefly to mix. This working solution should be used immediately and not stored.[3][5]

Protocol 2: General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general workflow for labeling an alkyne-containing biomolecule with this compound. Concentrations may need to be optimized for specific applications.

Materials:

  • Alkyne-modified biomolecule (e.g., protein, oligo) in PBS, pH 7.4

  • This compound working solution (prepared as in Protocol 1)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, prepared fresh)

  • TBTA or BTTAA ligand stock solution (e.g., 20 mM in DMSO)

Procedure:

  • In a microcentrifuge tube, combine your alkyne-modified biomolecule with the this compound working solution. A 2- to 10-fold molar excess of the dye is a common starting point.

  • Add the reaction components in the following order, vortexing gently after each addition: a. Copper(II) Sulfate: Add to a final concentration of 0.1-1 mM. b. TBTA/BTTAA Ligand: Add to a final concentration of 0.5-5 mM (typically 5x the copper concentration). The ligand stabilizes the Cu(I) oxidation state. c. Sodium Ascorbate: Add to a final concentration of 2-5 mM. This reduces Cu(II) to the catalytic Cu(I) species.

  • Incubate the reaction at room temperature for 30-90 minutes, protected from light.

  • Purify the labeled conjugate from excess dye and reaction components using an appropriate method, such as size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or precipitation.[3]

Visual Guides

TroubleshootingWorkflow Troubleshooting Low this compound Signal start Problem: Low or No Fluorescent Signal q1 Was the working solution prepared fresh? start->q1 a1_no No q1->a1_no No q2 Is the reaction buffer pH between 7.2 and 8.0? q1->q2 Yes a1_yes Yes sol1 Solution: Prepare a fresh working solution immediately before use. a1_no->sol1 a2_no No q2->a2_no No q3 Does the buffer contain high concentrations (>1mM) of TCEP? q2->q3 Yes a2_yes Yes sol2 Solution: Adjust buffer pH or use a freshly prepared buffer like PBS. a2_no->sol2 a3_yes Yes q3->a3_yes Yes end_node If issues persist, verify the alkyne modification on the target molecule and optimize reaction stoichiometry. q3->end_node No sol3 Solution: Remove TCEP or replace with DTT. TCEP quenches Cy5 fluorescence. a3_yes->sol3 a3_no No

Caption: Troubleshooting workflow for low signal issues with this compound.

CuAAC_Pathway This compound CuAAC Reaction Pathway cluster_reactants Reactants cluster_catalyst Catalyst System (in Buffer pH 7.4) Azide This compound (Azide) Product Labeled Biomolecule (Stable Triazole Linkage) Azide->Product Alkyne Alkyne-Modified Biomolecule Alkyne->Product CuSO4 CuSO4 (Cu²⁺ Source) Cu1 Cu¹⁺ (Active Catalyst) CuSO4->Cu1 Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->CuSO4 reduces Cu1->Product catalyzes

Caption: Diagram of the copper-catalyzed click chemistry (CuAAC) reaction.

References

Technical Support Center: Post-Labeling Purification of Sulfo-Cy5-N3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing unbound Sulfo-Cy5-N3 dye following labeling reactions. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure high-quality, specifically labeled conjugates for your downstream applications.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound labeled biomolecules.

Problem Potential Cause Recommended Solution
High Background Signal in Downstream Assays Incomplete removal of unbound this compound dye.- Optimize your purification method. Consider increasing the number of washes in ultrafiltration or the column length in size exclusion chromatography.[1] - Ensure thorough washing of your sample after labeling to remove as much unbound dye as possible before the main purification step.[1]
Non-specific binding of the this compound conjugate.- Incorporate blocking agents in your assay buffer to minimize non-specific interactions.[2] - Optimize the concentration of your labeled biomolecule to reduce background from excess conjugate.[2]
Autofluorescence of the sample or materials.- Image an unstained control sample to assess the level of autofluorescence.[3] - If using plastic-bottom plates for imaging, consider switching to glass-bottom vessels to reduce background fluorescence.
Low Signal or No Signal from Labeled Molecule Inefficient labeling reaction.- Ensure the pH of the reaction buffer is within the optimal range for the labeling chemistry (e.g., pH 7.2-7.4 for SPAAC/CuAAC). - Confirm the purity and concentration of your biomolecule and dye before starting the reaction.
Loss of labeled material during purification.- For ultrafiltration, ensure the molecular weight cut-off (MWCO) of the membrane is appropriate for your biomolecule to prevent its loss. - For size exclusion chromatography, select a resin with a suitable fractionation range to ensure your labeled molecule is not lost in the void volume or overly diluted.
Photobleaching of the this compound dye.- Protect the labeled sample from light as much as possible during all steps of the experiment. Store labeled molecules in the dark at 4°C for short-term and -20°C or -80°C for long-term storage.[4]
Presence of Free Dye in Final Purified Sample Inappropriate purification method for the biomolecule.- The choice of purification method depends on the size and properties of the biomolecule and the dye. For small molecules, more advanced techniques like HPLC may be necessary. For larger proteins and antibodies, size-based methods are generally effective. - Consider the properties of your biomolecule. Hydrophobic or charged molecules may interact with the purification matrix, affecting separation.
Overloading of the purification system.- Do not exceed the recommended sample volume or concentration for your chosen purification column or device. Overloading can lead to co-elution of the unbound dye with your labeled molecule.

Frequently Asked Questions (FAQs)

1. Which method is best for removing unbound this compound dye?

The optimal method depends on the molecular weight and properties of your labeled biomolecule.

  • Size Exclusion Chromatography (SEC) is highly effective for separating labeled proteins and antibodies from the much smaller unbound dye.

  • Ultrafiltration is a rapid method suitable for concentrating and buffer exchanging labeled biomolecules while removing small molecules like unbound dye.

  • Dialysis is a simple method for removing unbound dye from larger biomolecules, though it can be time-consuming.

  • Anion Exchange Chromatography (AEC) can be used if the charge of the labeled biomolecule and the unbound dye are sufficiently different.

2. How can I quantify the amount of remaining free dye?

You can assess the purity of your labeled biomolecule using techniques such as:

  • UV-Vis Spectroscopy: Measure the absorbance at the maximum wavelength for your biomolecule (e.g., 280 nm for proteins) and for this compound (around 646 nm). The ratio of these absorbances can help determine the degree of labeling and the presence of free dye.

  • High-Performance Liquid Chromatography (HPLC): This technique can separate the labeled biomolecule from the free dye, allowing for quantification of each species.

  • Gel Electrophoresis (SDS-PAGE): For labeled proteins, running the sample on an SDS-PAGE gel and visualizing the fluorescence can qualitatively assess the amount of free dye, which will run at the dye front.

3. Why is there still high background even after purification?

High background can persist due to several factors:

  • Insufficient Washing: The unbound dye may not have been adequately removed.[1]

  • Non-Specific Binding: The labeled biomolecule itself might be binding non-specifically to your sample or substrate.[2]

  • Autofluorescence: Your sample or the materials you are using (e.g., plates, slides) may have inherent fluorescence.[3]

  • Suboptimal Dye Concentration: Using too high a concentration of the dye during labeling can lead to higher background.[1]

4. Can I use the same purification protocol for different biomolecules labeled with this compound?

While the general principles of purification remain the same, you may need to optimize the protocol for different biomolecules. Factors to consider include:

  • Molecular Weight: This will dictate the appropriate resin for SEC or the MWCO for ultrafiltration.

  • Isoelectric Point (pI): If using ion-exchange chromatography, the pI of your biomolecule is a critical parameter.

  • Hydrophobicity: Highly hydrophobic biomolecules may require different types of chromatography resins or buffers to prevent non-specific interactions.

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC)

This method separates molecules based on their size. The larger, labeled biomolecule will elute from the column before the smaller, unbound this compound dye.

Materials:

  • Sephadex G-25 or similar size exclusion resin

  • Chromatography column

  • Elution buffer (e.g., PBS, pH 7.4)

  • Fraction collection tubes

Methodology:

  • Prepare the Column:

    • Swell the size exclusion resin in the elution buffer according to the manufacturer's instructions.

    • Pack the column with the swollen resin, ensuring a consistent and even bed height.

    • Equilibrate the column by washing with at least two column volumes of elution buffer.

  • Sample Preparation:

    • Ensure your labeled sample is fully dissolved and free of any precipitate.

    • For optimal separation, the sample volume should be between 2% and 5% of the total column volume.

  • Sample Application and Elution:

    • Carefully apply the sample to the top of the resin bed.

    • Allow the sample to enter the resin bed completely.

    • Begin adding elution buffer to the top of the column and start collecting fractions.

    • The labeled biomolecule will elute first, followed by the unbound dye. You can often visually track the separation by the colored bands.

  • Analysis:

    • Analyze the collected fractions using UV-Vis spectroscopy to determine which fractions contain your labeled biomolecule and which contain the free dye.

    • Pool the fractions containing the purified, labeled biomolecule.

Protocol 2: Ultrafiltration

This method uses a semi-permeable membrane to separate molecules based on size. The labeled biomolecule is retained by the membrane, while the unbound dye passes through.

Materials:

  • Centrifugal ultrafiltration device with an appropriate Molecular Weight Cut-Off (MWCO) for your biomolecule (e.g., 10 kDa, 30 kDa, or 50 kDa).

  • Wash buffer (e.g., PBS, pH 7.4)

  • Microcentrifuge

Methodology:

  • Device Preparation:

    • Pre-rinse the ultrafiltration device with wash buffer to remove any preservatives.

  • Sample Application:

    • Add your labeled sample to the top chamber of the device.

  • Centrifugation:

    • Centrifuge the device according to the manufacturer's instructions until the sample volume is reduced to the desired level.

  • Washing:

    • Add wash buffer to the top chamber to bring the volume back up to the original sample volume.

    • Repeat the centrifugation step.

    • Perform multiple wash steps (typically 3-5 times) to ensure complete removal of the unbound dye.[3]

  • Sample Recovery:

    • After the final wash and centrifugation, carefully collect the concentrated, purified sample from the top chamber.

Data Presentation

The efficiency of unbound dye removal can vary based on the method, the biomolecule, and the specific experimental conditions. Below is a qualitative comparison of common purification methods.

Purification Method Typical Recovery of Labeled Biomolecule Efficiency of Unbound Dye Removal Speed Scalability
Size Exclusion Chromatography High (>90%)Very HighModerateHigh
Ultrafiltration Moderate to High (80-95%)HighFastModerate
Dialysis High (>90%)HighSlowHigh
Anion Exchange Chromatography VariableHigh (if charge difference is significant)ModerateHigh

Visualizations

experimental_workflow cluster_labeling Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Storage start Biomolecule + this compound reaction Incubation start->reaction choice Choose Purification Method reaction->choice sec Size Exclusion Chromatography choice->sec Large Biomolecule uf Ultrafiltration choice->uf Rapid Purification dialysis Dialysis choice->dialysis Simple, but slow analysis Purity Analysis (UV-Vis, HPLC) sec->analysis uf->analysis dialysis->analysis storage Store Purified Conjugate analysis->storage

Caption: Experimental workflow for labeling and purification.

troubleshooting_logic start High Background Signal? cause1 Incomplete Dye Removal? start->cause1 Yes end Reduced Background start->end No cause2 Non-specific Binding? cause1->cause2 No solution1 Optimize Purification (More washes, longer column) cause1->solution1 Yes cause3 Autofluorescence? cause2->cause3 No solution2 Add Blocking Agents cause2->solution2 Yes solution3 Use Unstained Control Switch to glass-bottom plates cause3->solution3 Yes cause3->end No solution1->end solution2->end solution3->end

Caption: Troubleshooting logic for high background signals.

References

Technical Support Center: Sulfo-Cy5-N3 for Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo-Cy5-N3. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the use of this compound in flow cytometry experiments.

Frequently Asked Questions (FAQs)

General Information

Q1: What is this compound and what is its primary application in flow cytometry?

This compound is a water-soluble fluorescent dye belonging to the cyanine (B1664457) family. It contains a sulfonate group that enhances its water solubility, making it ideal for biological applications in aqueous buffers.[1][2] The key feature of this compound is the presence of an azide (B81097) (-N3) group, which allows it to be used in "click chemistry" reactions.[3]

In flow cytometry, this compound is used to fluorescently label cells or specific biomolecules within cells that have been metabolically, enzymatically, or chemically engineered to contain a complementary alkyne group. This specific labeling allows for the detection and quantification of the labeled targets.

Q2: What are the spectral properties of this compound?

It is crucial to match the excitation laser and emission filter of your flow cytometer with the spectral properties of this compound for optimal signal detection.

PropertyWavelength (nm)
Excitation Maximum~642 - 646 nm[1][3][4]
Emission Maximum~662 - 670 nm[1][3][4]

Q3: How should this compound be stored and handled?

Proper storage and handling are critical to maintain the dye's performance.

  • Storage: Store the lyophilized powder at -20°C in the dark.[2] Once reconstituted, it is recommended to aliquot and store at -20°C or -80°C, protected from light.[4] Avoid repeated freeze-thaw cycles.[5]

  • Reconstitution: Reconstitute the dye in an anhydrous solvent like DMSO or DMF to prepare a stock solution.[6] For purely aqueous conditions, its high water solubility allows for reconstitution in buffer.[2]

  • Stability: The compound is unstable in solution, so it is recommended to use freshly prepared solutions for the best results.[4][6]

Experimental Design & Protocol

Q4: What are the different "click chemistry" methods I can use with this compound?

This compound, with its azide group, can be used in two main types of click chemistry reactions:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient reaction between an azide and a terminal alkyne, catalyzed by copper(I). It is important to note that the copper catalyst can be toxic to cells, so this method is typically used with fixed and permeabilized cells.[7]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) instead of a terminal alkyne.[3][8] This method is bioorthogonal and can be used for live-cell labeling as it does not require a cytotoxic copper catalyst.[8][9]

Experimental Workflow: Cell Labeling with this compound via Click Chemistry

G cluster_0 Step 1: Introduce Alkyne Moiety cluster_1 Step 2: Cell Preparation cluster_2 Step 3: Click Reaction cluster_3 Step 4: Analysis Metabolic Metabolic Labeling (e.g., with an alkyne-modified sugar) Harvest Harvest & Wash Cells Metabolic->Harvest Enzymatic Enzymatic Labeling Enzymatic->Harvest Antibody Antibody Conjugation (with an alkyne-modified antibody) Antibody->Harvest FixPerm Fix & Permeabilize (for intracellular targets or CuAAC) Harvest->FixPerm Click Incubate with This compound Click Cocktail FixPerm->Click Wash Wash to Remove Excess Dye Click->Wash Flow Acquire on Flow Cytometer Wash->Flow G Start Start Troubleshooting Problem Identify Primary Issue Start->Problem WeakSignal Weak or No Signal Problem->WeakSignal Low Intensity HighBg High Background Problem->HighBg High Background FalsePos Too Many Positives Problem->FalsePos Incorrect Population CheckAlkyne Check Alkyne Incorporation WeakSignal->CheckAlkyne TitrateDye Titrate Dye Concentration HighBg->TitrateDye CheckGating Check Gating Strategy FalsePos->CheckGating CheckDye Check Dye Integrity & Concentration CheckAlkyne->CheckDye Alkyne OK OptimizeAlkyne Optimize alkyne labeling protocol CheckAlkyne->OptimizeAlkyne Inefficient CheckReaction Check Click Reaction Conditions CheckDye->CheckReaction Dye OK FreshDye Use fresh dye, titrate concentration CheckDye->FreshDye Degraded/Wrong Conc. CheckInstrument Check Instrument Settings CheckReaction->CheckInstrument Reaction OK OptimizeClick Optimize incubation time/catalyst CheckReaction->OptimizeClick Suboptimal CorrectSettings Correct laser/filter/gain CheckInstrument->CorrectSettings Incorrect End Problem Resolved CheckInstrument->End Settings OK OptimizeAlkyne->End FreshDye->End OptimizeClick->End CorrectSettings->End ImproveWash Improve Wash Steps TitrateDye->ImproveWash Titration OK LowerConc Lower dye concentration TitrateDye->LowerConc Too High ViabilityDye Use Viability Dye ImproveWash->ViabilityDye Washing OK MoreWashes Increase wash number/volume ImproveWash->MoreWashes Inadequate ExcludeDead Gate on live cells ViabilityDye->ExcludeDead Not Used ViabilityDye->End Live Cells Gated LowerConc->End MoreWashes->End ExcludeDead->End CheckGain Check PMT Gain CheckGating->CheckGain Gating OK UseFMO Use FMO controls CheckGating->UseFMO Incorrect CheckComp Check Compensation CheckGain->CheckComp Gain OK ReduceGain Reduce gain setting CheckGain->ReduceGain Too High RunCompControls Run single-stain controls CheckComp->RunCompControls Incorrect CheckComp->End Comp OK UseFMO->End ReduceGain->End RunCompControls->End

References

optimizing laser and filter settings for Sulfo-Cy5-N3 imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their imaging experiments with Sulfo-Cy5-N3.

Frequently Asked Questions (FAQs)

Q1: What are the optimal laser and filter settings for this compound imaging?

A1: this compound is a far-red fluorescent dye. For optimal signal detection, it is crucial to align your microscope's laser excitation and emission filters with the spectral properties of the dye. The excitation maximum for this compound is approximately 646 nm, and its emission maximum is around 662 nm.[1][2][3][4]

Q2: Why is my this compound signal weak or absent?

A2: A weak or non-existent signal can stem from several factors including photobleaching, improper filter sets, or issues with the staining protocol.[5] Ensure your microscope is equipped with a filter set optimized for Cy5.[5][6] Also, confirm that your experimental protocol, including fixation, permeabilization (for intracellular targets), and antibody concentrations, is optimized.[5][7]

Q3: My this compound signal fades very quickly during imaging. What can I do to prevent this?

A3: Rapid signal loss is a typical indication of photobleaching, which is the irreversible light-induced damage to the fluorophore.[5][8][9] To minimize photobleaching, you can:

  • Use the lowest possible laser power and shortest exposure times that still provide a detectable signal.[9]

  • Incorporate an anti-fade reagent in your mounting medium.[5][8]

  • Optimize your imaging buffer, as a slightly basic pH (around 7.5) can enhance the photostability of cyanine (B1664457) dyes.[8]

Q4: What can cause high background or non-specific staining in my this compound images?

A4: High background can obscure your specific signal and can be caused by several factors.[10] Insufficient washing after antibody incubation can leave unbound antibodies, contributing to background noise.[5] Additionally, the concentration of your primary or secondary antibody might be too high.[7] To troubleshoot, try increasing the number and duration of your wash steps and consider titrating your antibody concentrations to find the optimal balance between signal and background.[5][7][10]

Troubleshooting Guide

Below are common issues encountered during this compound imaging and steps to resolve them.

Issue 1: Low Signal-to-Noise Ratio (SNR)

A low signal-to-noise ratio can make it difficult to distinguish the fluorescent signal from the background.

  • Possible Cause: Suboptimal laser and filter settings.

    • Solution: Ensure the excitation laser and emission filter are appropriate for this compound's spectral profile.

  • Possible Cause: Photobleaching.

    • Solution: Reduce laser power and exposure time. Use an anti-fade mounting medium.[5][8]

  • Possible Cause: High background fluorescence.

    • Solution: Optimize antibody concentrations and increase the stringency of wash steps.[5][7]

Issue 2: Photobleaching

Photobleaching is the irreversible destruction of the fluorophore due to light exposure.[8]

  • Possible Cause: High laser intensity and/or long exposure times.

    • Solution: Use the minimum laser power and exposure necessary for image acquisition.[9]

  • Possible Cause: Presence of molecular oxygen.

    • Solution: Use an imaging buffer with an oxygen scavenging system.[9][11]

  • Possible Cause: Suboptimal chemical environment.

    • Solution: Maintain a slightly basic pH for your imaging buffer.[8]

Data Presentation

Table 1: Spectral Properties and Recommended Settings for this compound

ParameterWavelength (nm)Recommended Laser Line (nm)Recommended Emission Filter
Excitation Maximum (λex)~646[1][2][3][4]633 or 647[6][12]670/30 or similar[13]
Emission Maximum (λem)~662[1][2][4]

Experimental Protocols

Protocol 1: General Immunofluorescence Staining with this compound Conjugated Secondary Antibody

  • Cell Fixation and Permeabilization:

    • Fix cells with an appropriate fixative (e.g., 4% paraformaldehyde) for 10-15 minutes at room temperature.

    • Wash cells three times with Phosphate Buffered Saline (PBS).

    • If targeting an intracellular protein, permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in the blocking buffer to its optimal concentration.

    • Incubate the cells with the primary antibody for 1 hour at room temperature or overnight at 4°C.

  • Washing:

    • Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.[5]

  • Secondary Antibody Incubation:

    • Dilute the this compound conjugated secondary antibody in the blocking buffer.

    • Incubate the cells for 1 hour at room temperature, protected from light.[5]

  • Final Washes:

    • Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each, protected from light.[5]

  • Mounting and Imaging:

    • Mount the coverslip onto a microscope slide using a mounting medium, preferably one containing an anti-fade reagent.

    • Image the sample using a fluorescence microscope equipped with the appropriate laser and filters for this compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_imaging Imaging cluster_analysis Analysis fixation Fixation & Permeabilization blocking Blocking fixation->blocking primary_ab Primary Antibody Incubation blocking->primary_ab wash1 Washing primary_ab->wash1 secondary_ab Secondary Antibody (this compound) Incubation wash2 Washing secondary_ab->wash2 wash1->secondary_ab mounting Mounting wash2->mounting wash3 Washing acquisition Image Acquisition mounting->acquisition data_analysis Data Analysis acquisition->data_analysis

Caption: Experimental workflow for immunofluorescence imaging.

troubleshooting_workflow cluster_signal Signal Issues cluster_noise Noise Issues cluster_photostability Photostability Issues start Start: Poor Image Quality weak_signal Weak or No Signal start->weak_signal high_background High Background start->high_background rapid_fading Signal Fades Rapidly start->rapid_fading check_filters Check Laser/Filter Settings weak_signal->check_filters Yes optimize_staining Optimize Staining Protocol weak_signal->optimize_staining Yes check_photobleaching Assess Photobleaching weak_signal->check_photobleaching Yes end End: Improved Image Quality check_filters->end optimize_staining->end check_photobleaching->rapid_fading optimize_washing Increase Wash Steps/Duration high_background->optimize_washing Yes titrate_ab Titrate Antibody Concentration high_background->titrate_ab Yes optimize_washing->end titrate_ab->end reduce_exposure Reduce Laser Power/Exposure rapid_fading->reduce_exposure Yes use_antifade Use Anti-fade Mountant rapid_fading->use_antifade Yes optimize_buffer Optimize Imaging Buffer rapid_fading->optimize_buffer Yes reduce_exposure->end use_antifade->end optimize_buffer->end

Caption: Troubleshooting workflow for common imaging issues.

References

Validation & Comparative

Sulfo-Cy5-N3 vs. Alexa Fluor 647 Azide: A Comparative Guide for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the optimal fluorescent probe is a critical decision that directly impacts the quality and reliability of experimental data. This guide provides a detailed, data-driven comparison of two popular far-red azide-functionalized fluorescent dyes for protein labeling via click chemistry: Sulfo-Cy5-N3 and Alexa Fluor 647 azide (B81097).

In the realm of bioorthogonal chemistry, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has become a widely adopted method for its high specificity and efficiency in labeling biomolecules. Both this compound and Alexa Fluor 647 azide are designed for this purpose, enabling the covalent attachment of a bright, far-red fluorophore to proteins that have been metabolically, enzymatically, or chemically modified to contain an alkyne group. This guide will objectively compare their performance characteristics, provide experimental protocols, and offer insights to aid in the selection of the most suitable dye for your research needs.

Performance Comparison: A Quantitative Overview

While both dyes share similar spectral properties, making them compatible with the same instrumentation, their performance can differ in key aspects such as brightness and photostability. Alexa Fluor 647 is renowned for its exceptional photostability and brightness, often outperforming its cyanine (B1664457) dye counterparts.[1][2][3][4] Sulfo-Cy5, a sulfonated version of the Cy5 dye, offers increased water solubility, which can be advantageous for labeling proteins in aqueous environments.[5]

PropertyThis compoundAlexa Fluor 647 Azide
Excitation Maximum (nm) ~646 - 649~650
Emission Maximum (nm) ~662 - 671~665 - 671
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~250,000 - 271,000~239,000 - 270,000
Quantum Yield ~0.2 - 0.28~0.33
Brightness (Ext. Coeff. x QY) ~50,000 - 75,880~78,870 - 89,100
Solubility High water solubilityGood water solubility
Photostability Generally lower than Alexa Fluor dyesHigh

Note: The exact spectral properties can vary slightly depending on the solvent and conjugation to a biomolecule. The brightness is a calculated value and serves as a relative comparison.

Key Considerations for Dye Selection

  • Brightness: For detecting low-abundance proteins or in applications requiring high sensitivity, the superior brightness of Alexa Fluor 647 azide may be advantageous.

  • Photostability: In imaging experiments that require prolonged or repeated exposure to excitation light, such as time-lapse microscopy or single-molecule studies, the enhanced photostability of Alexa Fluor 647 azide is a significant benefit, as it is more resistant to photobleaching than cyanine-based dyes.[2][6][7]

  • Solubility: The sulfonate groups on this compound provide excellent water solubility, which can be beneficial for labeling reactions in purely aqueous buffers and can help to reduce dye aggregation.[5]

  • Cost: Historically, cyanine dyes have often been a more cost-effective option compared to the Alexa Fluor series.

Experimental Protocols

The following is a generalized protocol for the copper(I)-catalyzed click chemistry (CuAAC) labeling of an alkyne-modified protein with either this compound or Alexa Fluor 647 azide. It is crucial to optimize the reaction conditions, particularly the dye-to-protein ratio, for each specific protein and application.

Preparation of Reagents
  • Alkyne-Modified Protein: Prepare the protein of interest containing an alkyne group in a buffer free of primary amines (e.g., Tris) and reducing agents. Phosphate-buffered saline (PBS) at pH 7.2-7.4 is a suitable buffer.

  • Dye Stock Solution: Prepare a 1-10 mM stock solution of this compound or Alexa Fluor 647 azide in anhydrous dimethyl sulfoxide (B87167) (DMSO) or water (for this compound). Protect the solution from light and moisture.

  • Copper(II) Sulfate (CuSO₄) Solution: Prepare a 10-50 mM stock solution in deionized water.

  • Reducing Agent (e.g., Sodium Ascorbate): Prepare a fresh 50-100 mM stock solution in deionized water immediately before use.

  • Copper Ligand (e.g., TBTA or BTTAA): Prepare a 10-50 mM stock solution in DMSO. The ligand stabilizes the Cu(I) oxidation state and improves reaction efficiency.

Labeling Reaction
  • In a microcentrifuge tube, combine the alkyne-modified protein with the azide dye stock solution. The optimal molar ratio of dye to protein should be determined empirically but typically ranges from 2 to 10-fold molar excess of the dye.

  • Add the copper ligand to the reaction mixture.

  • Add the CuSO₄ solution to the reaction mixture.

  • Initiate the click reaction by adding the freshly prepared reducing agent (e.g., sodium ascorbate).

  • Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light. The reaction can also be performed at 4°C overnight.

Purification of the Labeled Protein
  • Remove the excess, unreacted dye from the labeled protein using a desalting column, spin column, or dialysis. The appropriate method will depend on the volume of the reaction and the properties of the protein.

  • Equilibrate the chosen purification medium with an appropriate storage buffer (e.g., PBS).

  • Apply the reaction mixture to the purification medium and collect the fractions containing the labeled protein.

  • Determine the concentration of the labeled protein and the degree of labeling (DOL) by measuring the absorbance at 280 nm and the absorbance maximum of the dye (~650 nm).

Visualizing the Workflow

To illustrate the key processes, the following diagrams have been generated using Graphviz.

G cluster_0 Protein Modification cluster_1 Click Chemistry Labeling cluster_2 Purification & Analysis POI Protein of Interest (POI) AlkynePOI Alkyne-Modified POI POI->AlkynePOI Metabolic, Enzymatic, or Chemical Modification AlkynePOI_c Alkyne-Modified POI LabeledPOI Fluorescently Labeled POI AlkynePOI_c->LabeledPOI AzideDye This compound or Alexa Fluor 647 Azide AzideDye->LabeledPOI LabeledPOI_c Labeled POI + Excess Dye Catalyst Cu(I) Catalyst (CuSO4 + Reducing Agent + Ligand) Catalyst->LabeledPOI Purification Purification (e.g., Desalting Column) Analysis Analysis (Spectroscopy, SDS-PAGE, etc.) Purification->Analysis LabeledPOI_c->Purification G DyeComparison Dye Selection Criteria Brightness Photostability Solubility Cost SulfoCy5 This compound Good Brightness Moderate Photostability High Water Solubility Often More Cost-Effective DyeComparison:f1->SulfoCy5:f1   DyeComparison:f2->SulfoCy5:f2   DyeComparison:f3->SulfoCy5:f3   DyeComparison:f4->SulfoCy5:f4   Alexa647 Alexa Fluor 647 Azide Excellent Brightness High Photostability Good Water Solubility Premium Price DyeComparison:f1->Alexa647:f1   DyeComparison:f2->Alexa647:f2   DyeComparison:f3->Alexa647:f3   DyeComparison:f4->Alexa647:f4  

References

comparison of Sulfo-Cy5-N3 and non-sulfonated Cy5-N3

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison: Sulfo-Cy5-N3 vs. Non-sulfonated Cy5-N3 for Biological Labeling

For researchers in the life sciences and drug development, the selection of appropriate fluorescent probes is paramount for generating reliable and high-quality experimental data. Cyanine dyes, particularly Cy5, are widely utilized for their bright fluorescence in the far-red spectrum, which minimizes background autofluorescence from biological samples.[1] This guide provides an objective comparison of two azide-functionalized Cy5 derivatives: this compound and the non-sulfonated Cy5-N3, focusing on their physicochemical properties, performance in biological applications, and practical handling differences.

The primary distinction between these two molecules lies in the presence of sulfonate groups on the this compound structure. These negatively charged groups significantly enhance the dye's water solubility, a critical factor in many bioconjugation protocols.[2][3][4] This guide will delve into the practical implications of this structural difference, supported by quantitative data and detailed experimental protocols.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key quantitative properties of this compound and non-sulfonated Cy5-N3. While their spectral characteristics are nearly identical, their solubility and molecular weights differ.[3][5]

PropertyThis compoundNon-sulfonated Cy5-N3Reference(s)
Molecular Weight ~738.92 g/mol Varies by specific structure, generally lower than sulfonated form[6]
Solubility High in water and aqueous buffersLow in water; requires organic co-solvents (DMSO, DMF)[4][7]
Excitation Maximum (Ex) ~642 - 646 nm~646 - 649 nm[5][8][9][10]
Emission Maximum (Em) ~662 - 670 nm~662 - 671 nm[5][8][9][10]
Extinction Coefficient ~250,000 - 271,000 M⁻¹cm⁻¹~250,000 M⁻¹cm⁻¹[1][5]
Quantum Yield (Φ) ~0.2 - 0.28~0.27[11][12][13]
Cell Permeability Generally cell-impermeableCan be cell-permeable, but may lead to non-specific binding[5]

Key Performance Differences

Solubility and Handling: The most significant advantage of this compound is its high water solubility.[10] This allows for labeling reactions to be performed in purely aqueous buffers, which is often crucial for maintaining the native conformation and activity of sensitive proteins.[3] In contrast, non-sulfonated Cy5-N3 requires dissolution in an organic co-solvent, such as DMSO or DMF, before being added to the reaction mixture.[7] The final concentration of the organic solvent should typically be kept low (5-20%) to avoid denaturation of the target biomolecule.

Aggregation: The charged sulfonate groups on this compound also reduce the tendency of the dye molecules to aggregate in aqueous environments.[2][4] Dye aggregation can lead to fluorescence quenching and inaccurate quantification.

Cell-Based Assays: For labeling the surface of live cells, the cell-impermeable nature of this compound is a distinct advantage, as it ensures that only extracellular targets are labeled.[5] While non-sulfonated Cy5-N3 can cross cell membranes, its hydrophobic nature may cause it to associate non-specifically with intracellular lipid membranes, leading to high background fluorescence.[5]

Mandatory Visualizations

Chemical_Structures cluster_sulfo This compound cluster_nonsulfo Non-sulfonated Cy5-N3 Sulfo_Cy5 Cy5 Core + Azide (N3) + Sulfonate Groups (SO3-) NonSulfo_Cy5 Cy5 Core + Azide (N3) Experimental_Workflow cluster_sulfo This compound Protocol cluster_nonsulfo Non-sulfonated Cy5-N3 Protocol S1 Dissolve this compound in aqueous buffer (e.g., PBS) S2 Add to alkyne-modified biomolecule in buffer S1->S2 S3 Add click chemistry catalyst (e.g., CuSO4, reductant, ligand) S2->S3 S4 Incubate at room temperature S3->S4 S5 Purify conjugate S4->S5 N1 Dissolve non-sulfonated Cy5-N3 in DMSO or DMF N2 Add dye solution to alkyne- modified biomolecule in buffer (final DMSO < 20%) N1->N2 N3 Add click chemistry catalyst (e.g., CuSO4, reductant, ligand) N2->N3 N4 Incubate at room temperature N3->N4 N5 Purify conjugate N4->N5

References

Navigating the Landscape of Copper-Free Click Chemistry: A Comparative Guide to Sulfo-Cy5-N3 Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging the precision of bioorthogonal chemistry, the selection of fluorescent probes is a critical determinant of experimental success. While Sulfo-Cy5-N3 has been a staple for copper-catalyzed click chemistry, the demand for biocompatible, copper-free methods has spurred the development of a diverse toolkit of alternative reagents. This guide provides an objective comparison of commercially available alternatives to this compound for copper-free click chemistry, focusing on their performance, supported by experimental data, to facilitate informed decisions in experimental design.

The two predominant copper-free click chemistry reactions are Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA) cycloaddition. The choice of fluorescent probe is intrinsically linked to the chosen reaction mechanism.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO Revolution

In the realm of SPAAC, the azide-functionalized fluorophore (like this compound) is replaced by a strained alkyne-modified dye. The most prominent among these are dibenzocyclooctyne (DBCO)-activated fluorophores. These dyes react efficiently with azide-modified biomolecules without the need for a copper catalyst.

Performance Comparison of Far-Red DBCO-Activated Dyes

Here, we compare popular far-red DBCO-activated dyes that serve as excellent alternatives to this compound for labeling azide-tagged molecules.

FluorophoreExcitation (nm)Emission (nm)Extinction Coefficient (M⁻¹cm⁻¹)Quantum Yield (Φ)Brightness*Commercial Sources
Cy5-DBCO ~649~671~250,000[1]~0.250,000Vector Labs, BroadPharm
Alexa Fluor 647-DBCO ~650~665~239,000[2]~0.33[3]78,870Thermo Fisher Scientific, Click Chemistry Tools
AZDye 647 DBCO ~650~665~250,000N/AN/AVector Labs
Cy7-DBCO ~750~773~199,000[4]~0.3[4]59,700Vector Labs, BroadPharm

*Brightness is calculated as Extinction Coefficient × Quantum Yield. Data for AZDye 647 DBCO brightness is not available due to the lack of reported quantum yield. It is important to note that quantum yields can be highly dependent on the molecular conjugate and the solvent environment.[5]

Key Considerations for SPAAC-based Labeling:

  • Reaction Kinetics: SPAAC reactions with DBCO reagents are generally fast, with second-order rate constants in the range of 10⁻² to 1 M⁻¹s⁻¹.[6] However, these kinetics are notably slower than IEDDA reactions.[6][7]

  • Stability: DBCO reagents are stable in aqueous buffers and at physiological temperatures.[8]

  • Specificity: The reaction is highly bioorthogonal, with minimal cross-reactivity with other functional groups found in biological systems.[8]

Inverse-Electron-Demand Diels-Alder (IEDDA): The Speed of Tetrazine-TCO Ligation

The IEDDA reaction, typically between a tetrazine and a trans-cyclooctene (B1233481) (TCO), is renowned for its exceptionally fast kinetics, making it ideal for in vivo imaging and labeling of low-abundance targets.[6][9][10] This reaction offers two alternative approaches to labeling with a this compound counterpart:

  • Tetrazine-Activated Dyes: React with TCO-modified biomolecules.

  • TCO-Activated Dyes: React with tetrazine-modified biomolecules.

Performance Comparison of Far-Red Tetrazine and TCO-Activated Dyes
FluorophoreExcitation (nm)Emission (nm)Extinction Coefficient (M⁻¹cm⁻¹)Quantum Yield (Φ)Brightness*Commercial Sources
Cy5-Tetrazine ~647~663~251,000~0.250,200Vector Labs, BroadPharm
Alexa Fluor 647-Tetrazine ~650~665~239,000[2]~0.33[3]78,870Thermo Fisher Scientific
Cy5-TCO ~647~663~251,000[11]~0.250,200Vector Labs, BroadPharm

*Brightness is calculated as Extinction Coefficient × Quantum Yield.

Key Considerations for IEDDA-based Labeling:

  • Reaction Kinetics: IEDDA reactions between tetrazines and TCO are the fastest known bioorthogonal reactions, with rate constants that can exceed 10⁶ M⁻¹s⁻¹.[6][9][10] This is several orders of magnitude faster than SPAAC.[7]

  • Fluorogenicity: Some tetrazine-dyes exhibit fluorogenic properties, where their fluorescence is quenched until they react with a dienophile, leading to a significant increase in fluorescence intensity upon labeling.[12][13] This can reduce background noise and enable no-wash imaging protocols.

  • Stability: While highly reactive, the stability of some tetrazine and TCO derivatives can be a consideration, particularly under certain pH conditions.[14]

Experimental Protocols

Protocol 1: General Procedure for Live Cell Labeling with DBCO-Activated Dyes

This protocol outlines a general workflow for labeling azide-modified proteins on the surface of live mammalian cells with a DBCO-conjugated fluorescent dye.

Materials:

  • Mammalian cells cultured with an azide-derivatized metabolic precursor (e.g., Ac4ManNAz) to introduce azides into cell surface glycans.

  • DBCO-conjugated fluorescent dye (e.g., Cy5-DBCO).

  • Phosphate-buffered saline (PBS) with 1% Fetal Bovine Serum (FBS).

  • Fixative solution (e.g., 4% paraformaldehyde in PBS).

  • Mounting medium with a nuclear counterstain (e.g., DAPI).

Procedure:

  • Cell Culture: Grow mammalian cells in an appropriate medium containing an azide-derivatized metabolite (e.g., 25-50 µM Ac4ManNAz) for 24-48 hours at 37°C in a 5% CO₂ incubator.[15]

  • Washing: Gently wash the cells twice with D-PBS containing 1% FBS.[16]

  • Labeling: Prepare a working solution of the DBCO-conjugated dye (e.g., 5-30 µM DBCO-PEG4-TAMRA) in D-PBS with 1% FBS.[16] Incubate the cells with the dye solution for 30-60 minutes at room temperature in the dark.[16]

  • Washing: Wash the cells four times with D-PBS containing 1% FBS to remove unbound dye.[16]

  • Fixation (Optional): Fix the cells with 4% paraformaldehyde in D-PBS for 20 minutes at room temperature.[16]

  • Washing: Wash the cells twice with D-PBS.[16]

  • Counterstaining and Mounting: If desired, counterstain the cells with a nuclear stain like Hoechst 33342.[16] Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Protocol 2: General Procedure for Live Cell Labeling via Tetrazine-TCO Ligation

This protocol describes the labeling of live cells expressing a TCO-modified protein with a tetrazine-conjugated fluorescent dye.

Materials:

  • Live cells expressing the TCO-modified protein of interest.

  • Tetrazine-conjugated fluorescent dye (e.g., Cy5-Tetrazine).

  • Cell culture medium (phenol red-free for imaging).

  • Fluorescence microscope equipped for live-cell imaging.

Procedure:

  • Cell Preparation: Culture cells expressing the TCO-modified protein to the desired confluency.

  • Labeling: Prepare a working solution of the tetrazine-conjugated dye (e.g., 2 µM) in cell culture medium.[17] Add the dye solution to the cells and incubate for 30 minutes at 37°C and 5% CO₂.[17]

  • Washing: Wash the cells with fresh, pre-warmed cell culture medium (phenol red-free) to remove unbound dye.[17]

  • Imaging: Mount the cells on the microscope stage and proceed with live-cell imaging using the appropriate fluorescence channels.

Visualizing the Workflow: Choosing Your Copper-Free Click Chemistry Reagent

The selection of an appropriate alternative to this compound depends on the specific experimental requirements. The following diagram illustrates a decision-making workflow.

CopperFreeClickChemistry_Decision_Workflow start Start: Need a far-red fluorescent label for copper-free click chemistry q_kinetics Is extremely fast reaction kinetics critical (e.g., in vivo, low abundance target)? start->q_kinetics iedda Choose IEDDA Chemistry (Tetrazine-TCO) q_kinetics->iedda Yes spaac Choose SPAAC Chemistry (DBCO-Azide) q_kinetics->spaac No q_fluorogenic Is a low background/no-wash protocol desired? iedda->q_fluorogenic q_photostability Is high photostability and brightness paramount (e.g., super-resolution)? spaac->q_photostability fluorogenic_tetrazine Select a fluorogenic Tetrazine-dye q_fluorogenic->fluorogenic_tetrazine Yes standard_tetrazine Select a standard Tetrazine or TCO-dye q_fluorogenic->standard_tetrazine No fluorogenic_tetrazine->q_photostability standard_tetrazine->q_photostability alexa_fluor Consider Alexa Fluor 647-DBCO or Alexa Fluor 647-Tetrazine q_photostability->alexa_fluor Yes cy_dye Cy5-DBCO or Cy5-Tetrazine/TCO are suitable options q_photostability->cy_dye No end Proceed with selected reagent and protocol alexa_fluor->end cy_dye->end

Caption: Decision workflow for selecting a copper-free click chemistry reagent.

Experimental Workflow Diagram

The following diagram outlines the general experimental workflow for labeling and imaging biomolecules using copper-free click chemistry.

CopperFree_Labeling_Workflow cluster_prep Preparation cluster_labeling Labeling cluster_analysis Analysis biomolecule_mod Introduce bioorthogonal handle into biomolecule (e.g., metabolic labeling with azide (B81097) sugar or genetic encoding of TCO-amino acid) incubation Incubate cells/sample with fluorescent probe biomolecule_mod->incubation reagent_prep Prepare fluorescent probe solution (DBCO-dye or Tetrazine/TCO-dye) reagent_prep->incubation washing Wash to remove unbound probe incubation->washing fixation Fixation (optional) washing->fixation imaging Fluorescence Microscopy Imaging washing->imaging For live-cell imaging fixation->imaging data_analysis Image and Data Analysis imaging->data_analysis

Caption: General experimental workflow for copper-free click chemistry labeling.

References

A Comparative Guide to the Quantum Yield of Sulfo-Cy5-N3 and Other Cyanine Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing fields of fluorescence imaging and diagnostics, the selection of an appropriate fluorophore is paramount to achieving sensitive and reliable results. Among the various classes of fluorescent labels, cyanine (B1664457) dyes, particularly those emitting in the far-red and near-infrared (NIR) regions, have garnered significant attention due to their high molar extinction coefficients, and reduced background autofluorescence in biological samples. This guide provides an objective comparison of the quantum yield and other key photophysical properties of Sulfo-Cy5-N3 against other commonly used cyanine dyes, supported by experimental methodologies.

Photophysical Properties Comparison

The performance of a fluorescent dye is characterized by several key parameters. The fluorescence quantum yield (Φ), which represents the efficiency of converting absorbed photons into emitted photons, is a critical determinant of a fluorophore's brightness. The molar extinction coefficient (ε) indicates how strongly a molecule absorbs light at a particular wavelength. A combination of a high quantum yield and a high molar extinction coefficient results in a bright fluorescent probe. The table below summarizes these properties for this compound and a selection of other popular cyanine dyes.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
This compound ~646~662~250,000~0.28*
Cy5~649~667250,000[1][2]0.27 (in PBS)[1]
Cy5.5~675~694250,000[3]0.27 - 0.28
Cy7~750~776250,000[4]0.3
IRDye 800CW~774~789240,000 - 237,000[5]0.09 - 0.12[5]
Alexa Fluor 750~749~775240,000 - 290,000[6][7]0.12

*The quantum yield for this compound is inferred from data for structurally similar Sulfo-Cyanine5 dyes which have a reported quantum yield of 0.28.

Experimental Protocol: Determination of Fluorescence Quantum Yield (Comparative Method)

The quantum yield of a fluorescent dye is typically determined using the comparative method, which involves referencing a standard with a known quantum yield.[8] This method is experimentally straightforward and provides reliable results when performed with care.

1. Principle:

The comparative method is based on the principle that if a standard and a sample solution have the same absorbance at the same excitation wavelength and are measured under identical conditions, they absorb the same number of photons. The unknown quantum yield can then be calculated by comparing the integrated fluorescence intensity of the unknown sample to that of the standard.

2. Materials and Equipment:

  • Spectrophotometer (for absorbance measurements)

  • Spectrofluorometer with a corrected emission spectrum function

  • Quartz cuvettes (1 cm path length)

  • Fluorescent standard with a known quantum yield in the desired spectral region (e.g., for near-infrared dyes, a well-characterized standard like IR-125 in ethanol (B145695) might be used)[9][10]

  • Spectroscopic grade solvents

  • The fluorescent dye to be tested (e.g., this compound)

3. Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the standard and the test dye in the same spectroscopic grade solvent.

  • Preparation of a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the standard and the test dye. The concentrations should be chosen to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to minimize inner filter effects.

  • Absorbance Measurement: Using the spectrophotometer, measure the absorbance spectra of all the diluted solutions. Record the absorbance at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer to the same wavelength used for the absorbance measurements.

    • Measure the fluorescence emission spectrum for each diluted solution of the standard and the test dye. Ensure that the experimental conditions (e.g., slit widths, detector voltage) are identical for all measurements.

    • Record the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the test dye.

    • Perform a linear regression for each data set. The resulting plots should be linear and pass through the origin.

    • The quantum yield of the unknown sample (Φ_X) can be calculated using the following equation:

      Φ_X = Φ_ST * (m_X / m_ST) * (n_X² / n_ST²)

      Where:

      • Φ_ST is the quantum yield of the standard.

      • m_X and m_ST are the slopes of the linear regression plots for the test sample and the standard, respectively.

      • n_X and n_ST are the refractive indices of the solvents used for the test sample and the standard, respectively (if the same solvent is used, this term becomes 1).

Experimental Workflow

The following diagram illustrates the key steps in determining the fluorescence quantum yield using the comparative method.

G cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis prep_stock Prepare Stock Solutions (Standard & Test Dye) prep_dilutions Prepare Serial Dilutions (Abs < 0.1) prep_stock->prep_dilutions measure_abs Measure Absorbance Spectra prep_dilutions->measure_abs measure_fluor Measure Fluorescence Emission Spectra measure_abs->measure_fluor integrate_fluor Integrate Fluorescence Intensity measure_fluor->integrate_fluor plot_data Plot Integrated Intensity vs. Absorbance integrate_fluor->plot_data calculate_qy Calculate Quantum Yield (using slopes and standard's QY) plot_data->calculate_qy

Caption: Workflow for determining fluorescence quantum yield via the comparative method.

References

Assessing the Specificity of Sulfo-Cy5-N3 Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Sulfo-Cy5-N3 with alternative fluorescent dyes for bioorthogonal labeling applications. The focus is on assessing labeling specificity, a critical factor for obtaining high-quality, reproducible data in cell imaging and drug development. This document outlines detailed experimental protocols, presents comparative data, and offers visual workflows to aid in the selection of the most appropriate labeling strategy.

Introduction to this compound and Bioorthogonal Labeling

This compound is a bright, water-soluble, far-red fluorescent dye functionalized with an azide (B81097) group.[1][][3] This azide moiety allows for its covalent attachment to biomolecules containing a complementary alkyne group through a highly specific bioorthogonal reaction known as "click chemistry".[4][5] The most common type of click chemistry used with this compound is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage.[5]

The specificity of this labeling is paramount. Non-specific binding of the fluorescent probe to cellular components can lead to high background fluorescence, obscuring the true signal and leading to misinterpretation of experimental results.[6] Factors influencing specificity include the intrinsic properties of the dye, the chemistry of the ligation reaction, and the experimental conditions.[6][7]

This guide compares this compound to a primary alternative, Alexa Fluor 647 Azide, another popular far-red fluorescent dye. The comparison focuses on key performance metrics related to labeling specificity.

Performance Comparison: this compound vs. Alternatives

The selection of a fluorescent probe for bioorthogonal labeling depends on several key performance indicators. The following table summarizes a comparison between this compound and Alexa Fluor 647 Azide, a spectrally similar alternative.

FeatureThis compoundAlexa Fluor 647 AzideReference
Excitation Maximum (nm) ~646~650[1][8]
Emission Maximum (nm) ~662~668[1][8]
Brightness HighVery High[9][10]
Photostability GoodExcellent[9][10]
Water Solubility High (sulfonated)High (sulfonated)[][]
Propensity for Self-Quenching ModerateLow[9][10]
Relative Non-Specific Binding Can be higher in certain cell typesGenerally lower[6][9]

Experimental Protocols

To objectively assess the specificity of this compound and its alternatives, a standardized experimental workflow is crucial. Below are detailed protocols for cell culture, metabolic labeling, click chemistry reaction, and imaging analysis.

Cell Culture and Metabolic Labeling

This protocol describes the introduction of an alkyne-modified sugar into cellular glycoproteins, which will serve as the target for azide-functionalized dyes.

  • Cell Seeding: Seed adherent cells (e.g., HeLa, A549) on glass-bottom dishes suitable for microscopy. Culture cells to 60-70% confluency in appropriate growth medium.

  • Metabolic Labeling: Replace the growth medium with fresh medium containing an alkyne-modified sugar (e.g., N-azidoacetylgalactosamine-tetraacylated (Ac4GalNAz) or N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz)) at a final concentration of 25-50 µM.

  • Incubation: Incubate the cells for 24-48 hours to allow for the metabolic incorporation of the alkyne sugar into glycoproteins.

Cell Fixation and Permeabilization
  • Washing: Gently wash the cells three times with pre-warmed phosphate-buffered saline (PBS).

  • Fixation: Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[6]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets): If targeting intracellular proteins, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Washing: Wash the cells three times with PBS.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling
  • Prepare Click Reaction Cocktail: For each labeling condition, prepare the following "click" reaction cocktail immediately before use. Protect from light.

    • Copper (II) Sulfate (CuSO4): 100 µM final concentration.

    • Copper-protective ligand (e.g., TBTA): 500 µM final concentration.

    • Reducing Agent (e.g., Sodium Ascorbate): 5 mM final concentration (prepare fresh).

    • Azide Dye (this compound or Alexa Fluor 647 Azide): 1-10 µM final concentration.

    • Buffer: PBS, pH 7.4.

  • Labeling Reaction: Add the click reaction cocktail to the fixed and permeabilized cells.

  • Incubation: Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS containing 0.05% Tween-20 to remove unreacted dye.

  • Nuclear Staining (Optional): Counterstain the nuclei with a suitable dye (e.g., DAPI).

  • Washing: Wash the cells three times with PBS.

  • Imaging: Mount the coverslips and image the cells immediately.

Image Acquisition and Analysis for Specificity Assessment
  • Image Acquisition:

    • Acquire images using a fluorescence microscope (confocal or widefield) with appropriate filter sets for the chosen dyes (e.g., Cy5/Alexa Fluor 647 channel and DAPI channel).

    • For direct comparison, ensure that all imaging parameters (laser power, exposure time, gain) are kept constant across all experimental conditions.

  • Quantification of Signal-to-Noise Ratio (SNR):

    • In images of labeled cells, define a region of interest (ROI) over the specifically labeled structures (e.g., cell membrane, Golgi).

    • Measure the mean fluorescence intensity within this ROI ("Signal").

    • Define an adjacent background region within the same image that does not contain cells.

    • Measure the mean fluorescence intensity of this background region ("Noise").

    • Calculate the SNR as: SNR = Signal / Noise .

  • Quantification of Non-Specific Binding:

    • Prepare a negative control sample where the metabolic labeling step with the alkyne sugar is omitted.

    • Perform the click chemistry labeling on these control cells.

    • Acquire images using the same settings as the experimental samples.

    • Measure the mean fluorescence intensity of the cells in the negative control images. This represents the level of non-specific binding.

Visualizing the Workflow and Concepts

To better understand the processes involved, the following diagrams illustrate the labeling workflow and the concept of assessing specificity.

G cluster_0 Metabolic Labeling cluster_1 Cell Preparation cluster_2 Click Chemistry Labeling cluster_3 Analysis Cell Culture Cell Culture Add Alkyne-Sugar Add Alkyne-Sugar Cell Culture->Add Alkyne-Sugar Incubation (24-48h) Incubation (24-48h) Add Alkyne-Sugar->Incubation (24-48h) Wash (PBS) Wash (PBS) Incubation (24-48h)->Wash (PBS) Fixation (PFA) Fixation (PFA) Wash (PBS)->Fixation (PFA) Permeabilization (Triton X-100) Permeabilization (Triton X-100) Fixation (PFA)->Permeabilization (Triton X-100) Add Cocktail to Cells Add Cocktail to Cells Permeabilization (Triton X-100)->Add Cocktail to Cells Prepare Click Cocktail Prepare Click Cocktail Prepare Click Cocktail->Add Cocktail to Cells Incubation (30-60 min) Incubation (30-60 min) Add Cocktail to Cells->Incubation (30-60 min) Wash Wash Incubation (30-60 min)->Wash Image Acquisition Image Acquisition Wash->Image Acquisition Quantify SNR & Non-Specific Binding Quantify SNR & Non-Specific Binding Image Acquisition->Quantify SNR & Non-Specific Binding

Figure 1. Experimental workflow for assessing labeling specificity.

G cluster_0 High Specificity cluster_1 Low Specificity cluster_2 Non-Specific Binding A Specific Signal B Background A->B High SNR C Specific Signal D Background C->D Low SNR E No Target F Background Signal E->F Measures non-specific binding

Figure 2. Conceptual diagram of labeling specificity assessment.

Conclusion

The choice between this compound and alternative azide-functionalized dyes depends on the specific requirements of the experiment. While this compound is a robust and widely used reagent, alternatives like Alexa Fluor 647 Azide may offer advantages in terms of brightness and photostability, which can contribute to a higher signal-to-noise ratio. For experiments where minimizing non-specific background is critical, a thorough comparison using the protocols outlined in this guide is recommended. By systematically evaluating labeling specificity, researchers can ensure the generation of high-quality, reliable data in their fluorescence-based studies.

References

A Comparative Analysis of Sulfo-Cy5-N3 Conjugate Specificity in Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Sulfo-Cy5-N3, a widely used azide-functionalized cyanine (B1664457) dye for bioorthogonal labeling, against other common fluorescent azide (B81097) probes. The focus of this guide is to provide a framework for assessing the cross-reactivity and non-specific binding of these reagents, a critical consideration for the accuracy and reliability of downstream applications in cellular imaging, proteomics, and drug development. While direct, universal quantitative comparisons of cross-reactivity are limited in published literature due to the high dependency on experimental context (cell type, target molecule, buffer conditions), this guide presents a standardized methodology for researchers to perform their own comparative analysis.

Introduction to this compound and Bioorthogonal Labeling

This compound is a water-soluble, far-red fluorescent probe functionalized with an azide group.[1][2] This azide moiety allows for its covalent attachment to biomolecules containing a complementary alkyne group through a highly specific bioorthogonal reaction known as "click chemistry". The two primary forms of this reaction are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4] The sulfonated nature of Sulfo-Cy5 enhances its water solubility, which can reduce aggregation and non-specific binding driven by hydrophobic interactions, a common issue with non-sulfonated cyanine dyes.[5]

However, no labeling technique is entirely devoid of non-specific binding. Off-target interactions of the fluorescent probe can lead to background signal, reducing the signal-to-noise ratio and potentially leading to false-positive results. Therefore, a thorough analysis of the cross-reactivity of any fluorescent conjugate is paramount.

Comparative Performance Metrics

The ideal fluorescent azide probe for bioorthogonal labeling should exhibit high specific reactivity with its alkyne partner and minimal non-specific binding to other cellular components. The following table outlines key performance metrics that should be considered when comparing this compound to alternative probes. Researchers can populate this table with their own experimental data following the protocol provided in this guide.

Performance Metric This compound Alternative Probe 1 (e.g., AF647 Azide) Alternative Probe 2 (e.g., TAMRA Azide) Alternative Probe 3 (e.g., DyLight 650 Azide)
Excitation Max (nm) ~646User-definedUser-definedUser-defined
Emission Max (nm) ~662User-definedUser-definedUser-defined
Signal-to-Noise Ratio (Specific vs. No-Alkyne Control) User-definedUser-definedUser-definedUser-defined
% Non-Specific Binding (Relative to Total Signal) User-definedUser-definedUser-definedUser-defined
Photostability ModerateUser-definedUser-definedUser-defined
Water Solubility HighUser-definedUser-definedUser-defined

Experimental Protocol for Cross-Reactivity Analysis

This protocol provides a detailed methodology for comparing the cross-reactivity of this compound with other fluorescent azide probes in a cell-based assay.

Objective: To quantify and compare the specific signal and non-specific binding of different fluorescent azide probes in a controlled cellular environment.

Materials:

  • Metabolically labeled cells with an alkyne-containing reporter (e.g., using an alkyne-modified sugar, amino acid, or nucleoside).

  • Control (unlabeled) cells of the same type.

  • This compound.

  • Alternative fluorescent azide probes for comparison (e.g., Alexa Fluor 647 Azide, TAMRA Azide, DyLight 650 Azide).

  • Click chemistry reagents (either CuAAC or SPAAC components).

    • For CuAAC: Copper(II) sulfate (B86663) (CuSO4), a reducing agent (e.g., sodium ascorbate), and a copper ligand (e.g., THPTA).[6]

    • For SPAAC: An appropriate cyclooctyne-modified biomolecule.

  • Phosphate-buffered saline (PBS).

  • Fixative (e.g., 4% paraformaldehyde in PBS).

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking buffer (e.g., 3% BSA in PBS).

  • Fluorescence microscope with appropriate filter sets.

  • Image analysis software (e.g., ImageJ, CellProfiler).

Workflow for Cross-Reactivity Analysis:

G cluster_prep Cell Preparation cluster_reaction Click Reaction cluster_analysis Data Acquisition & Analysis prep1 Culture cells prep2 Metabolically label one group with alkyne reporter prep1->prep2 prep3 Culture a second group without alkyne reporter (control) prep1->prep3 react1 Fix and permeabilize both cell groups prep2->react1 prep3->react1 react2 Block non-specific binding sites react1->react2 react3 Incubate with click chemistry cocktail + fluorescent azide probe (Separate wells for each probe) react2->react3 react4 Include 'no-alkyne' controls for each probe react2->react4 acq1 Wash cells to remove unbound probe react3->acq1 react4->acq1 acq2 Acquire images using fluorescence microscopy acq1->acq2 acq3 Quantify fluorescence intensity (Specific signal and background) acq2->acq3 acq4 Calculate Signal-to-Noise Ratio acq3->acq4

Caption: Workflow for comparative cross-reactivity analysis of fluorescent azide probes.

Procedure:

  • Cell Culture and Labeling:

    • Culture your cells of interest to the desired confluency in two separate sets of plates or chamber slides.

    • Metabolically label one set of cells by incubating them with a medium containing the alkyne-modified precursor for a sufficient duration to ensure incorporation.

    • The second set of cells will serve as the "no-alkyne" negative control.

  • Fixation and Permeabilization:

    • Gently wash both sets of cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Blocking:

    • Incubate the cells with blocking buffer for 1 hour at room temperature to minimize non-specific antibody binding.

  • Click Reaction:

    • Prepare the click chemistry reaction cocktail. For each fluorescent azide probe (this compound and alternatives), prepare a separate master mix.

    • For CuAAC: A typical reaction mix may include 100 µM fluorescent azide, 2 mM CuSO4, 4 mM THPTA, and 20 mM sodium ascorbate (B8700270) in PBS.[6] Note: Always add the sodium ascorbate last to initiate the reaction.

    • For SPAAC: The reaction mix will contain the fluorescent azide and the cyclooctyne-modified molecule at optimized concentrations.

    • Incubate a set of wells (both alkyne-labeled and no-alkyne control) with the reaction cocktail for each fluorescent azide probe for 1 hour at room temperature, protected from light.

  • Washing:

    • Wash the cells five times with PBS, with each wash lasting 5 minutes, to thoroughly remove any unbound probe.

  • Imaging and Data Acquisition:

    • Mount the coverslips or view the plates on a fluorescence microscope.

    • Using identical acquisition settings (laser power, exposure time, gain) for all samples, capture images for each fluorescent probe on both the alkyne-labeled and no-alkyne control cells.

  • Data Analysis:

    • Using image analysis software, define regions of interest (ROIs) within the cells to measure the mean fluorescence intensity.

    • Specific Signal: Mean fluorescence intensity of the alkyne-labeled cells.

    • Background Signal: Mean fluorescence intensity of the no-alkyne control cells.

    • Signal-to-Noise Ratio (SNR): Calculate the SNR for each probe by dividing the specific signal by the background signal.

    • % Non-Specific Binding: This can be estimated as (Background Signal / Specific Signal) * 100.

Logical Framework for Probe Selection:

G cluster_eval Probe Evaluation cluster_decision Decision Criteria start Define Experimental Needs (e.g., target abundance, imaging modality) eval1 Perform Cross-Reactivity Analysis (as per protocol) start->eval1 eval2 Assess Photostability start->eval2 eval3 Consider Spectral Overlap with other probes start->eval3 crit1 Highest Signal-to-Noise Ratio eval1->crit1 crit2 Lowest % Non-Specific Binding eval1->crit2 crit3 Sufficient Photostability for Imaging Duration eval2->crit3 crit4 Minimal Spectral Crosstalk eval3->crit4 end Select Optimal Fluorescent Azide Probe crit1->end crit2->end crit3->end crit4->end

Caption: Decision-making framework for selecting a fluorescent azide probe.

Potential Sources of Cross-Reactivity and Off-Target Labeling

It is important to be aware of potential side reactions and factors that can contribute to non-specific binding:

  • Hydrophobic Interactions: Non-sulfonated or highly lipophilic dyes may exhibit greater non-specific binding to cellular membranes and hydrophobic pockets of proteins.[5]

  • Thiol Reactivity of Cyclooctynes: In SPAAC, some strained cyclooctynes have been reported to react with free thiols (cysteine residues) in an azide-independent manner, although this reaction is typically much slower than the desired azide-alkyne cycloaddition.[6]

  • Copper-Mediated Reactions: In CuAAC, copper ions can potentially interact with cellular components, although the use of ligands like THPTA helps to chelate the copper and minimize its toxicity and off-target effects.[4]

  • Dye Aggregation: Cyanine dyes, including Cy5, can form aggregates at high concentrations or when conjugated to proteins at a high degree of labeling. These aggregates can have altered spectral properties and may not be fluorescent, potentially affecting the quantification of specific signals.[7]

Conclusion

The selection of a fluorescent azide probe for bioorthogonal labeling requires careful consideration of its specificity and potential for non-specific binding. While this compound is a robust and widely used reagent, its performance should be validated against alternatives within the specific context of your experimental system. By following the detailed experimental protocol and decision-making framework provided in this guide, researchers can objectively assess the cross-reactivity of this compound and other fluorescent azide probes, leading to the selection of the most appropriate tool for generating high-quality, reliable data. The inclusion of proper negative controls, as outlined in the protocol, is crucial for distinguishing true bioorthogonal labeling from background artifacts.

References

performance of Sulfo-Cy5-N3 in different super-resolution techniques

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of super-resolution microscopy, the choice of fluorescent probe is paramount to achieving high-fidelity, high-resolution images. This guide provides a comprehensive comparison of Sulfo-Cy5-N3, a water-soluble cyanine (B1664457) dye functionalized with an azide (B81097) group for click chemistry, with other commonly used fluorophores in key super-resolution techniques: Stochastic Optical Reconstruction Microscopy (STORM), Stimulated Emission Depletion (STED) microscopy, and Structured Illumination Microscopy (SIM). This guide is intended for researchers, scientists, and drug development professionals seeking to optimize their super-resolution imaging experiments.

Performance in Super-Resolution Techniques

This compound, a derivative of the well-characterized Cy5 dye, offers a versatile tool for labeling biological molecules with high specificity through copper-catalyzed or copper-free click chemistry. Its performance in super-resolution microscopy is largely dictated by the photophysical properties of the core Cy5 fluorophore.

Stochastic Optical Reconstruction Microscopy (STORM)

In STORM, the photoswitching properties of a fluorophore are critical. Cy5 and its derivatives are widely used in dSTORM (direct STORM) due to their ability to be reversibly shelved into a long-lived dark state in the presence of a thiol-containing imaging buffer. This allows for the sequential localization of individual molecules.

Key Performance Parameters: The performance of a fluorophore in STORM is determined by its photon yield per switching event, the number of switching cycles before photobleaching, and its on/off duty cycle.[1] Higher photon yield leads to better localization precision, while a higher number of switching cycles allows for the reconstruction of denser images. A low duty cycle is essential to ensure that only a sparse subset of fluorophores is active at any given time, preventing spatial overlap.[1]

Comparison with Alternatives: Alexa Fluor 647 is a benchmark dye for STORM, often exhibiting superior photostability and a higher photon yield compared to Cy5.[2][3] ATTO 647N is another excellent alternative with high photostability and brightness. While Cy5 provides good performance, it can be more susceptible to photobleaching than Alexa Fluor 647.[3]

PropertyThis compound (estimated from Cy5 data)Alexa Fluor 647ATTO 647N
Excitation Maximum (nm) ~649~650~646
Emission Maximum (nm) ~670~665~664
**Molar Extinction Coefficient (M⁻¹cm⁻¹) **~250,000~270,000~150,000
Quantum Yield ~0.2~0.33~0.65
Photon Yield per switching event (in STORM) GoodExcellentHigh
Photostability ModerateHighHigh
Blinking Cycles (in STORM) GoodHighGood

Note: The performance of fluorescent dyes in STORM is highly dependent on the specific imaging buffer and experimental conditions.

Stimulated Emission Depletion (STED) Microscopy

In STED microscopy, a donut-shaped depletion laser is used to de-excite fluorophores at the periphery of the excitation spot, thereby narrowing the point-spread function and improving resolution. The ideal STED fluorophore should be highly photostable to withstand the high laser powers used for depletion and have a high fluorescence quantum yield.

Key Performance Parameters: Photostability under both excitation and depletion laser illumination is the most critical parameter for a STED dye. Brightness (a product of molar extinction coefficient and quantum yield) is also important for achieving a good signal-to-noise ratio.

Comparison with Alternatives: While Cy5 can be used for STED, other dyes have been specifically designed and optimized for this technique. Dyes like ATTO 647N and Abberior STAR 635P often exhibit superior photostability under STED conditions.[4][5] For red-emitting dyes, photostability can be a limiting factor, and alternatives may offer better performance for long-term or 3D STED imaging.[4]

PropertyThis compound (estimated from Cy5 data)ATTO 647NAbberior STAR 635P
Excitation Maximum (nm) ~649~646~635
Emission Maximum (nm) ~670~664~655
STED Depletion Wavelength (nm) ~750-780~750-780~750-780
Photostability in STED ModerateHighVery High
Brightness GoodHighVery High
Structured Illumination Microscopy (SIM)

SIM achieves a twofold resolution enhancement by illuminating the sample with a series of patterned light grids. The resulting moiré fringes are captured and computationally reconstructed to generate a super-resolved image. For SIM, bright and photostable fluorophores are essential to obtain high-quality raw data for reconstruction.

Key Performance Parameters: High brightness and photostability are the most important characteristics for a SIM fluorophore. Since multiple raw images are required for a single SIM reconstruction, the dye must be resistant to photobleaching throughout the acquisition process.

Comparison with Alternatives: Alexa Fluor 647 is a popular choice for SIM due to its exceptional brightness and photostability.[6] Many other dyes across the spectrum are also well-suited for SIM. The performance of this compound in SIM is expected to be good due to the high molar extinction coefficient of the Cy5 core structure, but photostability might be a consideration for extended imaging sessions compared to more robust dyes.

PropertyThis compound (estimated from Cy5 data)Alexa Fluor 647
Excitation Maximum (nm) ~649~650
Emission Maximum (nm) ~670~665
Brightness HighVery High
Photostability in SIM GoodExcellent

Experimental Protocols

Labeling of Biomolecules with this compound via Click Chemistry

This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) for labeling an alkyne-modified biomolecule with this compound.

Materials:

  • Alkyne-modified biomolecule (e.g., protein, nucleic acid)

  • This compound

  • Anhydrous DMSO

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate (B8700270)

  • Phosphate-buffered saline (PBS)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 250 mM stock solution of THPTA in water.

    • Prepare a 500 mM stock solution of sodium ascorbate in water (freshly prepared).

  • Prepare Click Reaction Mixture:

    • In a microcentrifuge tube, combine the alkyne-modified biomolecule in PBS.

    • Add the this compound stock solution to achieve the desired molar excess.

    • Prepare the copper catalyst solution by premixing CuSO₄ and THPTA in a 1:5 molar ratio.

    • Add the copper catalyst solution to the reaction mixture to a final concentration of 1-2 mM copper.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5-10 mM.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove the unreacted dye and catalyst components by passing the reaction mixture through a suitable purification column.

G cluster_prep Preparation cluster_reaction Click Reaction cluster_purification Purification prep_dye Dissolve this compound in DMSO mix Combine Biomolecule and Dye prep_dye->mix prep_bio Prepare Alkyne-Biomolecule in PBS prep_bio->mix prep_cu Prepare CuSO4 Stock add_cu Add Premixed CuSO4/THPTA prep_cu->add_cu prep_ligand Prepare THPTA Stock prep_ligand->add_cu prep_asc Prepare Sodium Ascorbate Stock mix->add_cu add_asc Add Sodium Ascorbate add_cu->add_asc purify Purify Labeled Biomolecule (e.g., Size Exclusion) add_asc->purify G cluster_setup Microscope Setup cluster_acquisition Image Acquisition cluster_analysis Data Analysis setup_microscope TIRF/HILO Illumination High-Power Laser (647 nm) Sensitive Camera mount_sample Mount Labeled Sample setup_microscope->mount_sample add_buffer Add dSTORM Buffer mount_sample->add_buffer acquire_images Acquire Image Series (10k-50k frames) add_buffer->acquire_images localization Single-Molecule Localization acquire_images->localization reconstruction Image Reconstruction localization->reconstruction G S0 Ground State (S0) S1 Excited State (S1) S0->S1 Excitation (647 nm) S1->S0 Fluorescence T1 Triplet State (T1) S1->T1 Intersystem Crossing Dark Long-Lived Dark State T1->Dark Reaction with Thiol Dark->S0 Spontaneous or Light-Induced Recovery

References

A Head-to-Head Comparison of Sulfo-Cy5-N3 and DyLight 650 for Immunofluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the selection of far-red fluorophores for immunofluorescence, this guide provides an objective comparison of Sulfo-Cy5-N3 and DyLight 650. This analysis is based on their photophysical properties and practical application in immunofluorescence workflows, supported by experimental protocols.

In the realm of immunofluorescence, the choice of fluorophore is critical for achieving high-quality imaging with a strong signal-to-noise ratio. Both Sulfo-Cy5 and DyLight 650 are popular dyes that emit in the far-red spectrum, a region advantageous for minimizing autofluorescence from biological samples. While spectrally similar, they possess distinct characteristics in terms of their chemical reactivity, photostability, and brightness, which can significantly impact experimental outcomes.

Performance Characteristics: A Quantitative Overview

The overall performance of a fluorophore in immunofluorescence is determined by several key photophysical parameters. A summary of these properties for Sulfo-Cy5 and DyLight 650 is presented below.

PropertySulfo-Cy5DyLight 650Reference(s)
Excitation Maximum (nm) ~646~652[],[2]
Emission Maximum (nm) ~662~672[],[2]
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~271,000~250,000[],[3]
Quantum Yield (Φ) 0.28High (specific value not consistently reported)[],[3]
Brightness (relative) BrightGenerally reported to be brighter than Cy5[4]
Photostability Good, but less photostable than DyLight 650High[5],[6]
Reactive Group Azide (B81097) (-N3) for click chemistryCommonly NHS ester for amine labeling

Key Performance Insights

Brightness and Photostability: While both dyes are bright, DyLight 650 is consistently reported to exhibit superior photostability and often greater brightness compared to Cy5 and its derivatives.[4][6] This makes DyLight 650 a more robust choice for demanding applications such as confocal microscopy and experiments requiring prolonged or intense light exposure. The higher photostability of DyLight 650 translates to a slower rate of photobleaching, allowing for the acquisition of more images over time without significant signal loss.

Conjugation Chemistry: A primary distinction between this compound and the commonly available forms of DyLight 650 lies in their conjugation chemistry. This compound possesses an azide group, making it suitable for "click chemistry" reactions with alkyne-modified molecules. This bioorthogonal ligation strategy offers high specificity and efficiency. In contrast, DyLight 650 is frequently supplied as an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (like lysine (B10760008) residues) on proteins. The choice between these dyes may, therefore, be influenced by the specific functional groups available on the molecule to be labeled and the desired conjugation strategy.

Experimental Protocols

To provide a practical framework for the application of these dyes, detailed protocols for antibody conjugation and a general immunofluorescence workflow are outlined below.

Antibody Conjugation Protocols

1. This compound Conjugation to an Alkyne-Modified Antibody via Click Chemistry

This protocol assumes the use of a commercially available antibody that has been modified to contain a terminal alkyne group.

Materials:

  • Alkyne-modified antibody

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (anhydrous)

  • Size-exclusion chromatography column (e.g., PD-10)

Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Prepare the click-chemistry reaction buffer: Prepare a fresh solution of 100 µM CuSO₄, 500 µM THPTA, and 5 mM sodium ascorbate in PBS.

  • Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified antibody with a 5-10 molar excess of this compound stock solution.

  • Initiate the reaction: Add the freshly prepared click-chemistry reaction buffer to the antibody-dye mixture.

  • Incubation: Gently mix and incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled antibody from unreacted dye and catalyst using a size-exclusion chromatography column equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 646 nm (for Sulfo-Cy5).

2. DyLight 650 NHS Ester Conjugation to an Antibody

This protocol describes the labeling of primary amines on an antibody.

Materials:

  • Antibody to be labeled (in an amine-free buffer, e.g., PBS)

  • DyLight 650 NHS ester

  • Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

  • DMSO (anhydrous)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column (e.g., PD-10)

Procedure:

  • Prepare the antibody: If necessary, exchange the antibody buffer to the labeling buffer using a spin column or dialysis. The antibody concentration should ideally be 1-2 mg/mL.

  • Prepare a stock solution of DyLight 650 NHS ester: Immediately before use, dissolve the DyLight 650 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • Reaction Setup: Add a 10-20 fold molar excess of the dissolved DyLight 650 NHS ester to the antibody solution.

  • Incubation: Gently mix and incubate the reaction for 1 hour at room temperature, protected from light.

  • Quenching: Add quenching buffer to the reaction mixture to stop the reaction by consuming any unreacted NHS ester. Incubate for 15 minutes.

  • Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.

  • Characterization: Determine the protein concentration and DOL by measuring the absorbance of the purified conjugate at 280 nm and 652 nm.

General Immunofluorescence Protocol

The following is a generalized workflow for immunofluorescent staining of cultured cells.

Immunofluorescence_Workflow A Cell Seeding and Culture B Fixation (e.g., 4% Paraformaldehyde) A->B C Permeabilization (e.g., 0.1% Triton X-100 in PBS) B->C D Blocking (e.g., 5% BSA in PBS) C->D E Primary Antibody Incubation D->E F Washing Steps (e.g., PBS) E->F G Secondary Antibody Incubation (with Sulfo-Cy5 or DyLight 650 conjugate) F->G H Final Washing Steps G->H I Mounting and Coverslipping H->I J Fluorescence Microscopy Imaging I->J

A generalized workflow for immunofluorescence staining.

Conclusion

The choice between this compound and DyLight 650 for immunofluorescence depends on the specific experimental requirements. This compound is an excellent choice when a bioorthogonal "click" chemistry approach is desired or already established in the experimental design. For applications demanding high photostability and brightness, particularly in imaging modalities that involve intense or prolonged light exposure, DyLight 650 is likely to provide superior performance. Researchers should consider the available conjugation chemistry, the instrumentation, and the specific demands of their imaging application when selecting the optimal far-red fluorophore.

References

A Head-to-Head Comparison: Evaluating the Brightness of Sulfo-Cy5-N3 Conjugates for Bio-imaging Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in fluorescence-based detection and imaging, the brightness of a fluorophore is a critical determinant of experimental success. Sulfo-Cy5-N3, a water-soluble azide-functionalized cyanine (B1664457) dye, is a popular choice for labeling biomolecules via click chemistry. This guide provides a comprehensive evaluation of this compound's brightness in comparison to other spectrally similar azide-containing dyes, supported by experimental data and detailed protocols to aid in the selection of the most appropriate fluorescent probe for your research needs.

Quantitative Comparison of Fluorescent Azide (B81097) Dyes

The brightness of a fluorescent dye is a product of its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ). The molar extinction coefficient represents the efficiency with which a dye absorbs photons at a specific wavelength, while the quantum yield describes the efficiency of converting absorbed photons into emitted fluorescent light. A higher value for both parameters results in a brighter fluorophore.

The following table summarizes the key photophysical properties of Sulfo-Cy5 and several commercially available, spectrally comparable azide dyes commonly used in bio-conjugation.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Relative Brightness (ε x Φ)
This compound ~646~662~250,000~0.2870,000
Alexa Fluor 647 Azide ~650~665~239,000~0.3378,870
ATTO 647N Azide ~644~669~150,000~0.6597,500
DyLight 650 Azide ~652~672~250,000Not Publicly Available-

Note: The exact values for extinction coefficient and quantum yield can vary depending on the solvent, pH, and conjugation state. The data presented here is based on publicly available information from various suppliers and should be considered as a guide.

Experimental Protocols

To ensure accurate and reproducible evaluation of fluorescent dye brightness, standardized experimental protocols are essential. Below are detailed methodologies for determining the molar extinction coefficient and fluorescence quantum yield.

Determining Molar Extinction Coefficient (ε)

The molar extinction coefficient is determined by applying the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Materials:

  • Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • High-purity solvent (e.g., spectroscopic grade DMSO or PBS)

  • The fluorescent dye of interest

Protocol:

  • Prepare a stock solution: Accurately weigh a small amount of the fluorescent dye and dissolve it in a known volume of the chosen solvent to create a concentrated stock solution.

  • Prepare serial dilutions: From the stock solution, prepare a series of dilutions with decreasing concentrations.

  • Measure absorbance: For each dilution, measure the absorbance at the dye's maximum absorption wavelength (λmax) using the spectrophotometer. Use the pure solvent as a blank.

  • Plot the data: Plot the measured absorbance at λmax against the corresponding molar concentration for each dilution.

  • Calculate ε: The molar extinction coefficient (ε) is the slope of the resulting linear regression line, as derived from the Beer-Lambert equation: A = εcl, where A is absorbance, c is the molar concentration, and l is the path length (typically 1 cm).

Determining Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield is typically determined using the relative method, which involves comparing the fluorescence intensity of the test sample to a reference standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

  • The fluorescent dye of interest (sample)

  • A fluorescent standard with a known quantum yield in the same spectral region (e.g., Cresyl Violet in methanol, Φ = 0.54)

  • High-purity solvent

Protocol:

  • Prepare solutions: Prepare dilute solutions of both the sample and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of both the sample and the reference standard at the chosen excitation wavelength.

  • Measure fluorescence emission: In the spectrofluorometer, excite both the sample and the reference standard at the same wavelength and record their respective emission spectra.

  • Integrate the emission spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the reference standard.

  • Calculate Φ: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Visualizing Experimental Workflows and Applications

Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental procedures and biological pathways.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Photophysical Measurements cluster_analysis Data Analysis cluster_result Result prep_dye Prepare Dye Solutions (Sample & Standard) measure_abs Measure Absorbance (UV-Vis) prep_dye->measure_abs measure_fluor Measure Fluorescence (Spectrofluorometer) prep_dye->measure_fluor prep_serial Prepare Serial Dilutions (for ε) prep_serial->measure_abs plot_beer Plot Beer-Lambert Graph measure_abs->plot_beer integrate_emission Integrate Emission Spectra measure_fluor->integrate_emission calc_epsilon Calculate ε (Slope) plot_beer->calc_epsilon compare_brightness Compare Brightness (ε x Φ) calc_epsilon->compare_brightness calc_phi Calculate Φ (Relative Method) integrate_emission->calc_phi calc_phi->compare_brightness

Caption: Experimental workflow for determining and comparing the brightness of fluorescent dyes.

protein_labeling_workflow cluster_conjugation Bio-conjugation via Click Chemistry cluster_purification Purification cluster_application Cellular Imaging target_protein Target Protein with Alkyne Group click_reaction Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) target_protein->click_reaction sulfo_cy5_n3 This compound (Azide Dye) sulfo_cy5_n3->click_reaction purification Remove Unreacted Dye (e.g., Size-Exclusion Chromatography) click_reaction->purification labeled_protein Fluorescently Labeled Protein purification->labeled_protein cell_incubation Incubate with Live Cells labeled_protein->cell_incubation microscopy Fluorescence Microscopy cell_incubation->microscopy visualization Visualize Protein Localization and Dynamics microscopy->visualization

Caption: Workflow for labeling a target protein with this compound and its application in cellular imaging.

Conclusion

The selection of a fluorescent dye for bio-labeling is a multifaceted decision that extends beyond just brightness. Factors such as photostability, pH sensitivity, water solubility, and cost-effectiveness also play crucial roles. While ATTO 647N Azide demonstrates the highest theoretical brightness among the compared dyes, this compound and Alexa Fluor 647 Azide remain highly competitive and widely used fluorophores. The sulfonated nature of this compound offers excellent water solubility, which can be a significant advantage in biological applications by preventing aggregation and improving conjugation efficiency in aqueous buffers. Ultimately, the optimal choice of a fluorescent azide dye will depend on the specific requirements of the experiment, including the nature of the target biomolecule, the imaging modality, and the desired signal-to-noise ratio. The provided protocols and comparative data serve as a valuable resource for researchers to make an informed decision and optimize their fluorescence-based studies.

A Head-to-Head Comparison: Water-Soluble vs. Non-Water-Soluble Cy5 Azide for Advanced Labeling Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate fluorescent probe is a critical determinant of experimental success. Cyanine 5 (Cy5) azide (B81097) is a widely utilized far-red fluorescent dye for the labeling of biomolecules via click chemistry. A key consideration in its selection is its solubility. This guide provides an objective, data-driven comparison of water-soluble (sulfonated) and non-water-soluble (non-sulfonated) Cy5 azide to inform the selection process for applications ranging from fluorescence microscopy to flow cytometry.

Key Performance Characteristics: A Quantitative Comparison

The primary distinction between the two forms of Cy5 azide lies in the presence of sulfonate groups in the water-soluble variant, which significantly impacts its physical and handling properties. While their core spectral characteristics remain nearly identical, their performance in aqueous environments and ease of use in labeling reactions differ substantially.[1][2]

PropertyWater-Soluble Cy5 Azide (Sulfo-Cy5 Azide)Non-Water-Soluble Cy5 AzideKey Differences & Considerations
Structure Contains one or more sulfonate (-SO₃⁻) groups.Lacks sulfonate groups.The sulfonate groups in the water-soluble version dramatically increase its hydrophilicity.[1][][4]
Water Solubility High; readily dissolves in aqueous buffers.[][5][6][7][8]Low to insoluble; requires an organic co-solvent (e.g., DMSO, DMF) for initial solubilization.[2][][9][10][11]Water-soluble Cy5 azide is ideal for labeling sensitive biomolecules that may be denatured by organic solvents.[][5]
Aggregation Less prone to aggregation in aqueous solutions due to electrostatic repulsion.[1][2][]More prone to aggregation in aqueous media, which can lead to fluorescence quenching.[]Reduced aggregation with the water-soluble form leads to more reliable labeling and brighter signals.[]
Labeling Reactions Can be performed entirely in aqueous buffers.[][5][7]Requires the addition of an organic co-solvent to the reaction mixture.[2][][9][10]The choice of dye can be dictated by the sensitivity of the biomolecule to organic solvents.
Purification Purification of the conjugate is often simplified as excess dye can be removed via dialysis or gel filtration in aqueous buffers.[1]May require chromatographic methods that can accommodate mixed aqueous/organic solvents.The high water solubility of the unconjugated water-soluble dye facilitates its removal from the labeled product.[1]
Cell Permeability Generally cell-impermeable due to the charged sulfonate groups.[12]Can be cell-permeable, but its hydrophobic nature may lead to non-specific binding to cellular membranes.[12]Water-soluble versions are preferred for specific cell-surface labeling, while non-water-soluble versions might be considered for intracellular labeling, albeit with potential for high background.[12]
Excitation Maximum ~646-649 nm[12]~646 nm[9][11]The core fluorophore is the same, resulting in virtually identical spectral properties.[2][12]
Emission Maximum ~662-671 nm[12][13]~662 nm[9][11]Spectral properties are consistent across both forms.[2][12]
Extinction Coefficient ~250,000 cm⁻¹M⁻¹[6][9][13]~250,000 cm⁻¹M⁻¹[9][11]Both forms exhibit high molar absorptivity, leading to bright signals.
Quantum Yield ~0.2 - 0.28[9][14]~0.2[9]The quantum yield is comparable between the two, indicating similar fluorescence efficiency.

Experimental Protocols

Detailed and robust experimental protocols are essential for achieving reproducible and reliable results. Below are representative protocols for labeling alkyne-modified biomolecules with both water-soluble and non-water-soluble Cy5 azide for use in applications such as fluorescence microscopy and flow cytometry.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Proteins

This protocol provides a general framework for labeling a protein containing an alkyne-modified amino acid with Cy5 azide.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Water-soluble Cy5 azide or Non-water-soluble Cy5 azide

  • Anhydrous DMSO or DMF (for non-water-soluble Cy5 azide)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Ligand stock solution (e.g., 100 mM THPTA in water)

  • Reducing agent stock solution (e.g., 300 mM sodium ascorbate (B8700270) in water, freshly prepared)

  • Purification column (e.g., gel filtration, desalting column)

Procedure for Water-Soluble Cy5 Azide:

  • Prepare Protein Solution: Adjust the concentration of the alkyne-modified protein to 1-5 mg/mL in the reaction buffer.

  • Prepare Cy5 Azide Solution: Dissolve the water-soluble Cy5 azide directly in the reaction buffer to a concentration of 1-10 mM.

  • Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ stock solution and the THPTA ligand stock solution.

  • Initiate Labeling Reaction:

    • Add the Cy5 azide solution to the protein solution. A 10-20 fold molar excess of dye to protein is a good starting point.

    • Add the catalyst premix to the reaction mixture.

    • Add the freshly prepared sodium ascorbate solution to initiate the click reaction.[15][16]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: Purify the Cy5-labeled protein from excess dye and reaction components using a gel filtration column pre-equilibrated with the desired storage buffer.

Procedure for Non-Water-Soluble Cy5 Azide:

  • Prepare Protein Solution: Adjust the concentration of the alkyne-modified protein to 1-5 mg/mL in the reaction buffer. Ensure the buffer is tolerant to a small percentage of organic co-solvent.

  • Prepare Cy5 Azide Stock Solution: Dissolve the non-water-soluble Cy5 azide in anhydrous DMSO or DMF to a concentration of 10 mM.[9][10]

  • Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ stock solution and the THPTA ligand stock solution.

  • Initiate Labeling Reaction:

    • Add the Cy5 azide stock solution to the protein solution. The final concentration of the organic co-solvent should typically be kept below 20%.[] A 10-20 fold molar excess of dye to protein is a good starting point.

    • Add the catalyst premix to the reaction mixture.

    • Add the freshly prepared sodium ascorbate solution to initiate the click reaction.[15][16]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: Purify the Cy5-labeled protein from excess dye and reaction components using a suitable purification method, such as gel filtration or HPLC.

Mandatory Visualizations

Experimental Workflow for Cell Proliferation Analysis using EdU and Cy5 Azide

The following diagram illustrates the experimental workflow for analyzing cell proliferation via EdU incorporation and subsequent detection with Cy5 azide using click chemistry, a common application in flow cytometry and fluorescence microscopy.[17][18]

G cluster_cell_culture Cell Culture & EdU Labeling cluster_sample_prep Sample Preparation cluster_click_reaction Click Reaction cluster_analysis Analysis A Seed cells and culture B Add EdU to culture medium A->B C Incubate for DNA incorporation B->C D Harvest and fix cells C->D E Permeabilize cells D->E G Add cocktail to cells E->G F Prepare click reaction cocktail (Cy5 Azide, CuSO4, Reductant) F->G H Incubate to label EdU G->H I Wash cells H->I J Analyze by Flow Cytometry or Fluorescence Microscopy I->J

Workflow for EdU-based cell proliferation analysis.
Signaling Pathway for Copper-Catalyzed Click Chemistry (CuAAC)

This diagram outlines the core chemical transformation in copper-catalyzed click chemistry, where an alkyne-modified biomolecule is covalently linked to an azide-functionalized probe like Cy5 azide.[19][20]

G cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product Alkyne Alkyne-modified Biomolecule Triazole Stable Triazole Linkage (Cy5-labeled Biomolecule) Alkyne->Triazole Azide Cy5 Azide Azide->Triazole Cu_II Cu(II)SO4 Reductant Reducing Agent (e.g., Sodium Ascorbate) Cu_II->Reductant Reduction Cu_I Cu(I) - Active Catalyst Reductant->Cu_I Cu_I->Triazole Catalysis

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Conclusion

The choice between water-soluble and non-water-soluble Cy5 azide hinges on the specific requirements of the experiment.

Water-soluble Cy5 azide is the superior choice for labeling sensitive biomolecules in aqueous environments, for applications requiring high brightness with minimal aggregation-induced quenching, and for specific cell-surface labeling.[][5][12] Its ease of use and simplified purification protocols offer significant advantages in many bioconjugation workflows.[1]

Non-water-soluble Cy5 azide remains a viable option when the use of organic co-solvents is not a concern or when intracellular labeling is attempted, though researchers must be cautious of potential non-specific binding and background fluorescence.[12]

By carefully considering the properties outlined in this guide, researchers can select the optimal Cy5 azide formulation to achieve high-quality, reproducible data in their advanced research applications.

References

A Comparative Guide to the Validation of Sulfo-Cy5-N3 Labeled Probes in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of biological research and drug development, the precise and reliable labeling of biomolecules is paramount. Fluorescent probes, particularly those in the far-red spectrum, are indispensable tools for a wide array of applications, from in vitro cellular imaging to in vivo tracking of therapeutic agents. This guide provides an objective comparison of Sulfo-Cy5-N3, a popular azide-functionalized cyanine (B1664457) dye, with its key alternatives. By presenting experimental data, detailed protocols, and visual workflows, we aim to equip researchers with the necessary information to make informed decisions for their specific experimental needs.

Performance Characteristics: A Quantitative Comparison

The selection of a fluorescent probe is often dictated by its photophysical properties. Here, we summarize the key performance indicators of this compound and its main competitors, Alexa Fluor 647 azide (B81097) and IRDye 800CW azide. Sulfo-Cy5 is a water-soluble version of the Cy5 dye, and its properties are representative of the broader class of Cy5 derivatives.[1]

PropertyThis compoundAlexa Fluor 647 AzideIRDye 800CW Azide
Excitation Max (nm) ~646[2]~650[3]~774
Emission Max (nm) ~662[2]~665[3]~789
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~271,000[]~239,000[3]~240,000
Absolute Quantum Yield 0.28[][5]0.33[3][6]0.12
Photostability Good[2]Excellent[7]Excellent

Key Takeaways:

  • Brightness: Alexa Fluor 647 azide exhibits a higher absolute quantum yield compared to this compound, suggesting it is inherently brighter.[3][][5][6]

  • Spectral Range: IRDye 800CW operates in the near-infrared (NIR) spectrum, which allows for deeper tissue penetration and is advantageous for in vivo imaging.

  • Photostability: While Sulfo-Cy5 offers good photostability, Alexa Fluor dyes are generally recognized for their superior resistance to photobleaching.[7] This is a critical factor for experiments requiring long exposure times or high-intensity light sources, such as super-resolution microscopy.

Experimental Protocols: A Side-by-Side Look at Immunofluorescence

To provide a practical comparison, we present a generalized workflow for a common application: immunofluorescence labeling of cellular targets using click chemistry with this compound versus a traditional antibody conjugation approach with an NHS ester of a competitor dye.

Protocol 1: Immunofluorescence using this compound via Click Chemistry

This protocol assumes the target protein is metabolically labeled with an alkyne-containing amino acid analog.

1. Cell Culture and Metabolic Labeling:

  • Culture cells of interest to the desired confluency.
  • Incubate cells with an alkyne-modified amino acid (e.g., L-azidohomoalanine for protein synthesis) in methionine-free medium for a designated period to allow for incorporation into newly synthesized proteins.

2. Fixation and Permeabilization:

  • Wash cells with phosphate-buffered saline (PBS).
  • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
  • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes (if targeting intracellular proteins).

3. Click Reaction:

  • Prepare the click reaction cocktail containing:
  • This compound (final concentration 1-10 µM)
  • Copper(II) sulfate (B86663) (CuSO₄)
  • A copper chelator/ligand (e.g., TBTA)
  • A reducing agent (e.g., sodium ascorbate)
  • Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

4. Washing and Counterstaining:

  • Wash cells three times with PBS to remove unreacted reagents.
  • If desired, counterstain nuclei with DAPI or another suitable nuclear stain.

5. Mounting and Imaging:

  • Mount coverslips onto microscope slides using an appropriate mounting medium.
  • Image the cells using a fluorescence microscope with appropriate filter sets for Sulfo-Cy5 (Excitation/Emission: ~646/~662 nm).

Protocol 2: Indirect Immunofluorescence using a Competitor's Fluorophore-Conjugated Secondary Antibody

1. Cell Culture, Fixation, and Permeabilization:

  • Follow the same procedure as steps 1 and 2 in Protocol 1 (excluding metabolic labeling).

2. Blocking:

  • Incubate cells with a blocking buffer (e.g., PBS with 5% bovine serum albumin and 0.1% Tween-20) for 1 hour at room temperature to reduce non-specific antibody binding.

3. Primary Antibody Incubation:

  • Incubate cells with the primary antibody specific to the target protein, diluted in blocking buffer, for 1-2 hours at room temperature or overnight at 4°C.

4. Secondary Antibody Incubation:

  • Wash cells three times with PBS.
  • Incubate cells with the fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 647 goat anti-mouse), diluted in blocking buffer, for 1 hour at room temperature, protected from light.

5. Washing, Counterstaining, Mounting, and Imaging:

  • Follow the same procedure as steps 4 and 5 in Protocol 1, using the appropriate filter sets for the chosen fluorophore (e.g., Alexa Fluor 647: Excitation/Emission: ~650/~665 nm).

Visualizing the Workflow and a Relevant Biological Pathway

To further clarify the experimental processes and the biological context where these probes are utilized, we provide diagrams generated using the DOT language.

G Experimental Workflow Comparison cluster_0 Protocol 1: this compound (Click Chemistry) cluster_1 Protocol 2: Competitor Fluorophore (Indirect Immunofluorescence) A1 Metabolic Labeling (Alkyne Incorporation) A2 Fixation & Permeabilization A1->A2 A3 Click Reaction (this compound) A2->A3 A4 Washing & Counterstaining A3->A4 A5 Imaging A4->A5 B1 Fixation & Permeabilization B2 Blocking B1->B2 B3 Primary Antibody B2->B3 B4 Secondary Antibody (Fluorophore Conjugated) B3->B4 B5 Washing & Counterstaining B4->B5 B6 Imaging B5->B6

A side-by-side comparison of experimental workflows.

Fluorescent probes are frequently employed to study complex signaling pathways. The JAK/STAT pathway, crucial for immunity and cell growth, is an excellent example.[6][8][9]

JAK_STAT_Pathway JAK/STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT Receptor->STAT 4. Recruitment JAK->Receptor 3. Phosphorylation JAK->STAT 5. Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT 6. Dimerization Nucleus Nucleus pSTAT->Nucleus 7. Translocation Gene Target Gene Transcription Nucleus->Gene 8. Gene Regulation

A simplified diagram of the JAK/STAT signaling pathway.

In Vivo Imaging: Sulfo-Cy5 vs. IRDye 800CW

For in vivo applications, near-infrared (NIR) probes like IRDye 800CW are often favored due to their longer excitation and emission wavelengths, which lead to deeper tissue penetration and reduced autofluorescence. However, Sulfo-Cy5 and its analogs (like Cy5.5) are also utilized. A key metric for in vivo imaging is the tumor-to-background ratio (TBR).

FeatureSulfo-Cy5 / Cy5.5IRDye 800CW
Spectral Range Far-RedNear-Infrared
Tissue Penetration ModerateHigh
Autofluorescence LowVery Low
Tumor-to-Background Ratio (TBR) GoodOften Superior[]

Studies comparing EGF-conjugated Cy5.5 and IRDye 800CW for imaging tumors showed that while both effectively targeted the tumors, the IRDye 800CW conjugate resulted in a significantly lower background signal and an enhanced tumor-to-background ratio.[] This highlights the advantage of using probes with longer emission wavelengths for in vivo applications to improve signal-to-noise.

Super-Resolution Microscopy: Performance under Demanding Conditions

Super-resolution microscopy techniques like STED (Stimulated Emission Depletion) and STORM (Stochastic Optical Reconstruction Microscopy) place extreme demands on fluorophore photostability. While Cy5 derivatives can be used, they are often less photostable than alternatives like Alexa Fluor 647 under the high laser powers required for these techniques.[10] For researchers venturing into super-resolution imaging, the photostability of the chosen probe is a critical consideration to achieve high-quality, high-resolution images.

Conclusion

The validation of labeled probes is a critical step in ensuring the reliability and reproducibility of experimental data. This compound is a versatile and effective fluorescent probe for a range of biological applications. Its high water solubility, a benefit of the "sulfo" group, reduces non-specific binding. However, for applications demanding the highest brightness and photostability, Alexa Fluor 647 azide presents a superior alternative. For deep-tissue in vivo imaging, NIR probes such as IRDye 800CW generally offer better performance due to their longer wavelengths, leading to improved signal-to-background ratios.

The choice of a fluorescent probe should be guided by the specific requirements of the experiment. By understanding the quantitative performance differences and the nuances of the experimental protocols, researchers can select the optimal tool to illuminate their biological questions with clarity and precision.

References

Choosing the Right Tool for the Job: A Comparative Guide to Sulfo-Cy5-N3 and Other Azide Dyes for Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the dynamic world of live cell imaging, the selection of the appropriate fluorescent probe is a critical decision that profoundly impacts experimental outcomes. This guide provides a comprehensive comparison of Sulfo-Cy5-N3, a popular far-red azide (B81097) dye, with other commercially available alternatives. By presenting key performance indicators, detailed experimental protocols, and logical workflows, this document aims to empower researchers to make informed decisions for their specific live cell imaging needs.

The advent of bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), has revolutionized the ability to visualize biological processes in living systems. These reactions allow for the specific labeling of biomolecules functionalized with an azide group using a fluorescent probe containing a reactive alkyne. This compound, a water-soluble cyanine (B1664457) dye, has emerged as a workhorse in this field due to its far-red emission, which minimizes cellular autofluorescence and phototoxicity. However, a growing arsenal (B13267) of alternative azide-reactive dyes offers a range of photophysical properties and performance characteristics that may be better suited for particular applications.

Quantitative Performance Comparison

To facilitate a clear and objective comparison, the following table summarizes the key photophysical properties of this compound and a selection of other far-red azide dyes commonly used in live cell imaging.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum YieldKey Characteristics
This compound ~646~662~250,000 - 271,000~0.28High water solubility, bright, well-established cyanine dye.
Alexa Fluor 647 Azide ~650~668~239,000~0.33High photostability, less prone to aggregation than Cy5.
CF640R Azide ~642~662~200,000Not widely reportedRhodamine-based, known for exceptional photostability.
IRDye 800CW Azide ~774~794~240,000~0.08Near-infrared emission, suitable for deep-tissue imaging.

Delving into Performance: A Head-to-Head Analysis

Brightness and Photostability:

Brightness is a function of both molar extinction coefficient and quantum yield. While this compound is a bright dye, Alexa Fluor 647 Azide often exhibits higher total fluorescence in cellular applications due to its reduced tendency to form non-fluorescent aggregates.[1] Studies have shown that Alexa Fluor dyes are significantly more resistant to photobleaching than their Cy dye counterparts, which is a crucial advantage for long-term imaging experiments.[2][3] Rhodamine-based dyes, such as CF640R, are also renowned for their excellent photostability.[]

Cytotoxicity:

Cyanine dyes, including Cy5, can exhibit cytotoxicity at higher concentrations, often due to their accumulation in mitochondria.[5] The sulfonation of Cy5 to create Sulfo-Cy5 improves its water solubility and can reduce non-specific membrane interactions, potentially mitigating some cytotoxic effects.[6] However, it is always advisable to perform dose-response experiments to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions. Rhodamine-based dyes are also generally considered to have good biocompatibility for live-cell imaging.[][7]

Non-Specific Binding and Aggregation:

A significant challenge in live cell imaging is minimizing non-specific binding of fluorescent probes, which can lead to high background signal. The hydrophobicity of a dye is a major determinant of its propensity for non-specific binding.[8] The sulfonate groups in this compound increase its hydrophilicity, which helps to reduce non-specific interactions.[6] However, cyanine dyes can be prone to aggregation, which can quench fluorescence.[1] Alexa Fluor dyes are reported to have a lower tendency for aggregation compared to Cy dyes.[1]

Experimental Protocols

The following are generalized protocols for labeling azide-modified biomolecules in live cells using this compound or other azide dyes via CuAAC and SPAAC. It is crucial to optimize concentrations and incubation times for your specific cell type and experimental setup.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Live Cell Imaging

This method offers fast reaction kinetics but requires the use of a copper catalyst, which can be toxic to cells. The use of copper-chelating ligands like THPTA can mitigate this toxicity.[9][10]

Materials:

  • Live cells with azide-functionalized biomolecules

  • This compound (or other azide dye)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Cell culture medium or PBS

Protocol:

  • Prepare Staining Solution: In an Eppendorf tube, prepare the click-reaction cocktail immediately before use. For a final volume of 200 µL, you can premix 5 µL of 2 mM CuSO₄ with 5 µL of 10 mM THPTA. After 5 minutes, add 5 µL of a freshly prepared 100 mM sodium ascorbate solution.[11] Finally, add the alkyne-modified fluorescent dye to the desired final concentration (e.g., 1-20 µM).

  • Cell Labeling:

    • Wash the cells once with pre-warmed PBS or serum-free medium.

    • Add the staining solution to the cells and incubate for 5-15 minutes at 37°C.[12]

  • Washing:

    • Remove the staining solution and wash the cells three times with pre-warmed PBS or cell culture medium to remove unbound dye.

  • Imaging:

    • Image the cells immediately using a fluorescence microscope with the appropriate filter set for the chosen dye.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Imaging

SPAAC is a copper-free click chemistry method that is generally considered more biocompatible for live-cell imaging.[13] It utilizes a strained alkyne, such as a dibenzocyclooctyne (DBCO), to react with the azide.

Materials:

  • Live cells with azide-functionalized biomolecules

  • Azide-reactive dye conjugated to a strained alkyne (e.g., DBCO-Sulfo-Cy5)

  • Cell culture medium or PBS

Protocol:

  • Prepare Staining Solution: Dilute the strained alkyne-dye conjugate in pre-warmed serum-free medium or PBS to the desired final concentration (e.g., 1-10 µM).

  • Cell Labeling:

    • Wash the cells once with pre-warmed PBS or serum-free medium.

    • Add the staining solution to the cells and incubate for 30-60 minutes at 37°C.[14] Incubation times may need to be optimized depending on the specific strained alkyne and cell type.

  • Washing:

    • Remove the staining solution and wash the cells three times with pre-warmed PBS or cell culture medium.

  • Imaging:

    • Image the cells using a fluorescence microscope with the appropriate filter set.

Visualizing the Workflow and Decision-Making Process

To further aid in understanding the experimental process and the factors influencing dye selection, the following diagrams have been generated using the DOT language.

Live_Cell_Imaging_Workflow cluster_prep Cell Preparation cluster_labeling Fluorescent Labeling (Click Chemistry) cluster_imaging Imaging and Analysis Metabolic_Labeling Metabolic Labeling (e.g., with Azide-Sugar) Choose_Method Choose Method: CuAAC or SPAAC Metabolic_Labeling->Choose_Method Cell_Culture Cell Culture Cell_Culture->Metabolic_Labeling CuAAC CuAAC Reaction (Alkyne-Dye + Cu(I)) Choose_Method->CuAAC Fast Kinetics SPAAC SPAAC Reaction (Strained Alkyne-Dye) Choose_Method->SPAAC Biocompatible Washing Wash to Remove Unbound Dye CuAAC->Washing SPAAC->Washing Imaging Live Cell Imaging (Microscopy) Washing->Imaging Data_Analysis Data Analysis Imaging->Data_Analysis

Caption: Workflow for live cell imaging using azide dyes and click chemistry.

Dye_Selection_Factors cluster_performance Performance Metrics cluster_practical Practical Considerations Dye_Selection Dye Selection for Live Cell Imaging Brightness Brightness (Quantum Yield & Molar Extinction) Dye_Selection->Brightness Photostability Photostability Dye_Selection->Photostability Cytotoxicity Cytotoxicity Dye_Selection->Cytotoxicity Cell_Permeability Cell Permeability Dye_Selection->Cell_Permeability Non_Specific_Binding Non-Specific Binding Dye_Selection->Non_Specific_Binding Aggregation Aggregation Tendency Dye_Selection->Aggregation Cost Cost Dye_Selection->Cost

Caption: Key factors to consider when choosing an azide dye for live cell imaging.

Conclusion

The choice between this compound and other azide dyes for live cell imaging is not a one-size-fits-all decision. This compound remains a robust and widely used dye, particularly valued for its brightness and water solubility. However, for applications demanding high photostability and minimal signal quenching due to aggregation, alternatives like Alexa Fluor 647 Azide may offer superior performance. For experiments where phototoxicity is a major concern, the exceptional photostability of rhodamine-based dyes like CF640R could be advantageous. Ultimately, the optimal choice will depend on the specific requirements of the experiment, including the duration of imaging, the sensitivity of the cells, and the imaging modality employed. By carefully considering the quantitative data and practical aspects outlined in this guide, researchers can select the most appropriate tool to illuminate the intricate and dynamic processes of life at the cellular level.

References

Safety Operating Guide

Proper Disposal of Sulfo-Cy5-N3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and minimizing environmental impact. This document provides a comprehensive, step-by-step guide for the proper disposal of Sulfo-Cy5-N3, a fluorescent dye containing an azide (B81097) group.

While Safety Data Sheets (SDS) for this compound indicate it is not classified as a hazardous substance under the Globally Harmonized System (GHS), the presence of an azide functional group necessitates specific disposal procedures to mitigate potential risks.[1][2] Azides can react with metals, such as lead and copper found in plumbing, to form highly explosive metal azides.[3][4][5] Therefore, direct disposal of this compound solutions down the drain is strictly prohibited.[3][4][5][6]

This guide outlines methods for the chemical inactivation (quenching) of the azide group prior to disposal, ensuring the safe and compliant management of this reagent.

Key Safety and Handling Information

A summary of the key hazards and handling precautions for this compound and its components is provided below.

FeatureSulfo-Cy5 (Fluorescent Dye Component)Azide Group (-N3)
Primary Hazard Generally low toxicity.[7]Can form explosive heavy metal azides.[3][4][5] Contact with acids can generate toxic and explosive hydrazoic acid.[6]
PPE Standard laboratory PPE: lab coat, safety glasses, and gloves.Standard laboratory PPE. Use non-metallic spatulas and equipment.[6]
Incompatibilities Strong oxidizing agents.Acids, heavy metals (lead, copper, etc.), and halogenated solvents.[3][6]
Storage Cool, dry, and dark place.[4]Away from acids and other incompatible materials.[3]

Experimental Protocol: Quenching of this compound Waste

This protocol details the chemical deactivation of the azide group in this compound waste solutions. This procedure should be performed in a certified chemical fume hood.

Materials:

  • This compound waste solution

  • Sodium nitrite (B80452) (NaNO₂)

  • 2M Sulfuric acid (H₂SO₄)

  • Starch-iodide paper

  • Sodium hydroxide (B78521) (NaOH) solution (for final pH adjustment)

  • Appropriate glass beakers or flasks

  • Stir bar and stir plate

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Procedure:

  • Preparation: In a chemical fume hood, place the aqueous this compound waste solution in a beaker or flask equipped with a stir bar. Ensure the concentration of the azide-containing compound is low (ideally less than 5%).[1][2][5]

  • Addition of Sodium Nitrite: While stirring, add an excess of sodium nitrite. A general guideline is to add approximately 1.5 grams of sodium nitrite for every gram of sodium azide equivalent.[2][5][8]

  • Acidification: Slowly and carefully add 2M sulfuric acid dropwise to the solution.[2][8] This will generate nitrous acid in situ, which then reacts with the azide. The reaction produces nitrogen gas and nitric oxide, so adequate ventilation is crucial.[2][5][8]

  • Monitoring the Reaction: Continue adding acid until the evolution of gas ceases.

  • Testing for Completion: Test the solution for the presence of excess nitrite by dipping a strip of starch-iodide paper into the solution. A blue-black color indicates that excess nitrite is present and the azide destruction is complete.[2][5][8]

  • Neutralization: After confirming the reaction is complete, neutralize the solution by adding a suitable base, such as sodium hydroxide, until the pH is between 6 and 8.

  • Final Disposal: The neutralized, quenched solution, along with any solid waste contaminated with this compound (e.g., gloves, pipette tips), should be collected in a designated hazardous waste container and disposed of through your institution's Environmental Health and Safety (EHS) office.[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

SulfoCy5N3_Disposal start Start: this compound Waste Generated is_aqueous Is the waste an aqueous solution? start->is_aqueous solid_waste Solid Waste (e.g., contaminated gloves, tubes) is_aqueous->solid_waste No quench_procedure Perform Azide Quenching Protocol in Fume Hood is_aqueous->quench_procedure Yes collect_solid Collect in a designated hazardous waste container. solid_waste->collect_solid ehs_solid Dispose through Institutional EHS collect_solid->ehs_solid check_completion Test for complete reaction (starch-iodide paper) quench_procedure->check_completion neutralize Neutralize solution (pH 6-8) check_completion->neutralize Complete repeat_quench Repeat Quenching Steps check_completion->repeat_quench Incomplete collect_liquid Collect quenched solution in hazardous waste container. neutralize->collect_liquid ehs_liquid Dispose through Institutional EHS collect_liquid->ehs_liquid repeat_quench->quench_procedure

Caption: Decision workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistics for Handling Sulfo-Cy5-N3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensuring laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of Sulfo-Cy5-N3, a fluorescent cyanine (B1664457) dye containing an azide (B81097) group. Adherence to these procedural steps will minimize risks and ensure compliant disposal.

Key Safety and Physical Data

PropertyValue/InformationSource/Comment
Chemical Name Sulfo-Cyanine5-AzideMedchemExpress
CAS Number 1621101-43-6TargetMol[1]
Molecular Formula C36H46N6O7S2TargetMol[1]
Molecular Weight 738.92 g/mol TargetMol[1]
Appearance SolidGeneric observation for similar compounds
Solubility Soluble in DMSO and waterMedchemExpress, TargetMol[1]
Excitation Maximum (λex) ~646 nmLumiprobe[2]
Emission Maximum (λem) ~662 nmLumiprobe[2]
Occupational Exposure Limits No specific limits established. Treat as a potentially hazardous substance.General precaution for research chemicals
Toxicity No specific data available. Azide-containing compounds can be toxic.General chemical safety principles

Operational Plan: Step-by-Step Handling

A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[3]

  • Ensure that a safety shower and eyewash station are readily accessible.

  • Cover the work surface with absorbent, disposable bench paper.

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles.

  • Hand Protection: Wear nitrile gloves. For extensive handling, consider double-gloving.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: Not generally required when handled in a fume hood. If aerosols may be generated outside of a hood, a NIOSH-approved respirator may be necessary.

3. Handling the Compound:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Use dedicated, clean spatulas and weighing paper for handling the solid.

  • Avoid creating dust. If the compound is a powder, handle it with care to minimize airborne particles.

  • For preparing solutions, add the solvent to the vial containing the solid. Common solvents include anhydrous DMSO and water.[4] Solutions are often unstable and should be freshly prepared.[4]

4. Storage:

  • Store the solid compound in a tightly sealed container in a cool, dry, and dark place. Recommended storage is at -20°C for long-term stability.[1]

  • Protect from light and moisture.[1]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and heavy metals.[5]

Experimental Workflow: Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling & Solution Preparation cluster_cleanup Post-Experiment & Cleanup cluster_disposal Waste Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Prepare Well-Ventilated Workspace (Chemical Fume Hood) A->B C Equilibrate this compound to Room Temperature B->C D Weigh Solid Compound Carefully C->D E Dissolve in Appropriate Solvent (e.g., DMSO) D->E F Use in Experimental Protocol E->F G Decontaminate Work Surfaces F->G H Collect All Waste G->H I Segregate Liquid and Solid Waste H->I J Label Waste Containers Clearly 'Azide and Cyanine Dye Waste' I->J K Dispose as Hazardous Waste (Follow Institutional Guidelines) J->K

Caption: Workflow for the safe handling and disposal of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical due to its azide and cyanine dye components. Never dispose of azide-containing compounds down the drain , as this can lead to the formation of explosive metal azides in the plumbing.[6][7]

1. Waste Segregation:

  • Collect all waste containing this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, in a designated hazardous waste container.

  • Keep azide-containing waste separate from acidic waste to prevent the formation of highly toxic and explosive hydrazoic acid.[5]

  • Also, keep it separate from heavy metal waste.[5]

2. Waste Container Labeling:

  • Clearly label the waste container as "Hazardous Waste: Contains this compound (Organic Azide and Cyanine Dye)."

  • Include the date of waste generation and the name of the responsible researcher.

3. Storage of Waste:

  • Store the sealed waste container in a designated, well-ventilated secondary containment area away from incompatible materials.

4. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.

By adhering to these guidelines, researchers can safely handle this compound and minimize risks to themselves and the environment. Always consult your institution's specific safety protocols and the manufacturer's safety data sheet for the most comprehensive information.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.